molecular formula C9H8O3 B1334626 2,3-Dihydrobenzofuran-7-carboxylic Acid CAS No. 35700-40-4

2,3-Dihydrobenzofuran-7-carboxylic Acid

Cat. No.: B1334626
CAS No.: 35700-40-4
M. Wt: 164.16 g/mol
InChI Key: UHXBMSNEECJPSX-UHFFFAOYSA-N
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Description

2,3-Dihydrobenzofuran-7-carboxylic Acid is a useful research compound. Its molecular formula is C9H8O3 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1-benzofuran-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-3H,4-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXBMSNEECJPSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383518
Record name 2,3-Dihydrobenzofuran-7-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35700-40-4
Record name 2,3-Dihydrobenzofuran-7-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1-benzofuran-7-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,3-Dihydrobenzofuran-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydrobenzofuran-7-carboxylic acid, a heterocyclic organic compound, serves as a pivotal structural motif and versatile building block in the realms of medicinal chemistry and organic synthesis. Its unique electronic and structural characteristics, conferred by the fusion of a dihydrofuran ring to a benzoic acid moiety, make it a valuable intermediate in the development of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its role as a modulator of key biological signaling pathways.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline solid at room temperature. The following tables summarize its key physical and spectroscopic properties.

Table 1: Physical and Chemical Properties
PropertyValueSource(s)
Molecular Formula C₉H₈O₃--INVALID-LINK--
Molecular Weight 164.16 g/mol --INVALID-LINK--
CAS Number 35700-40-4--INVALID-LINK--
Melting Point 171 - 174 °C--INVALID-LINK--
Boiling Point (Predicted) 372.9 ± 42.0 °C--INVALID-LINK--
Appearance White to orange to green crystalline powder--INVALID-LINK--
pKa (Predicted) 4.45 ± 0.20--INVALID-LINK--
Solubility Slightly soluble in DMSO and Methanol (with heating)--INVALID-LINK--
Table 2: Spectroscopic Data
TechniqueDataSource(s)
¹H NMR (400 MHz, DMSO-d₆) Spectral data available, detailed peak list not provided.--INVALID-LINK--
¹³C NMR Predicted spectrum available.--INVALID-LINK--
Mass Spectrometry (EI, 75 eV) Molecular Ion (M⁺): 164 m/z. Fragmentation pattern available.--INVALID-LINK--
FTIR Spectrum available.--INVALID-LINK--

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the ortho-lithiation of 2,3-dihydrobenzofuran followed by carboxylation with dry ice (solid carbon dioxide)[1].

Materials:

  • 2,3-Dihydrobenzofuran

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Dry ice (solid CO₂)

  • Anhydrous diethyl ether or hexane

  • Hydrochloric acid (concentrated)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 2,3-dihydrobenzofuran and anhydrous diethyl ether (or hexane) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N,N',N'-tetramethylethylenediamine (TMEDA) to the solution.

  • Slowly add n-butyllithium (n-BuLi) solution dropwise via the dropping funnel while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete lithiation.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Carefully add crushed dry ice to the reaction mixture in small portions. A vigorous reaction will occur.

  • Allow the mixture to slowly warm to room temperature overnight.

  • Quench the reaction by adding water.

  • Acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid, which will precipitate the carboxylic acid.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by recrystallization or column chromatography.

  • Recrystallization: The crude solid can be recrystallized from a suitable solvent system, such as ethanol/water or toluene, to obtain a purified crystalline product. The choice of solvent may require some experimentation to optimize yield and purity.

  • Column Chromatography: For higher purity, silica gel column chromatography can be employed. A typical eluent system would be a mixture of hexane and ethyl acetate, with a small amount of acetic acid added to the mobile phase to ensure the carboxylic acid remains in its protonated form and elutes as a sharp band.

Chemical Reactivity and Biological Significance

The chemical reactivity of this compound is dominated by the carboxylic acid functional group, which readily undergoes esterification and amidation reactions. This reactivity makes it a valuable precursor for the synthesis of a wide range of derivatives with potential biological activity.

Derivatives of this compound have been investigated for their potential as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1) and the nuclear factor-kappa B (NF-κB) signaling pathway, both of which are implicated in cancer and inflammatory diseases.

Inhibition of PARP-1 Signaling

PARP-1 is a key enzyme in the DNA damage response pathway. Its inhibition can lead to synthetic lethality in cancer cells with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations. The 2,3-dihydrobenzofuran-7-carboxamide scaffold has been identified as a promising pharmacophore for the development of PARP-1 inhibitors. These inhibitors typically function by competing with the NAD⁺ substrate at the active site of the enzyme.

PARP1_Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) Polymer PARP1->PAR synthesizes Apoptosis Apoptosis PARP1->Apoptosis leads to (when inhibited in BRCA-deficient cells) NAD NAD⁺ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Inhibitor 2,3-Dihydrobenzofuran-7- carboxylic acid derivative Inhibitor->PARP1 inhibits

PARP-1 Inhibition Pathway
Modulation of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation and immune responses. Its dysregulation is associated with various inflammatory diseases and cancers. Certain derivatives of 2,3-dihydrobenzofuran have demonstrated the ability to inhibit NF-κB activation. This inhibition can occur at various points in the pathway, such as preventing the phosphorylation and subsequent degradation of IκBα, which would otherwise lead to the nuclear translocation of the NF-κB complex and the transcription of pro-inflammatory genes.

NFkB_Inhibition cluster_nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkBa_NFkB IκBα-NF-κB Complex (inactive, in cytoplasm) IKK->IkBa_NFkB phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p50/p65) IkBa_p->NFkB IκBα degradation releases NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (Pro-inflammatory mediators) Inhibitor 2,3-Dihydrobenzofuran-7- carboxylic acid derivative Inhibitor->IKK may inhibit NFkB_n NF-κB NFkB_n->Transcription activates

NF-κB Inhibition Pathway

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in drug discovery and development. Its accessible synthesis, versatile reactivity, and the promising biological activities of its derivatives make it a valuable scaffold for further investigation. This guide has provided a foundational understanding of its chemical properties, synthesis, and potential therapeutic applications, serving as a resource for researchers aiming to harness the potential of this intriguing molecule.

References

An In-depth Technical Guide to the Molecular Structure of 2,3-Dihydrobenzofuran-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of 2,3-Dihydrobenzofuran-7-carboxylic acid. This heterocyclic compound is a valuable building block in medicinal chemistry, notably as a scaffold for the development of novel therapeutics, including Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. This document includes detailed experimental data, protocols, and visualizations to support research and development efforts in the fields of organic synthesis and drug discovery.

Molecular Structure and Properties

This compound, also known as 7-Coumarancarboxylic acid, is a bicyclic heterocyclic compound. Its structure features a benzene ring fused to a dihydrofuran ring, with a carboxylic acid group substituted at the 7-position.

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValue
IUPAC Name 2,3-dihydro-1-benzofuran-7-carboxylic acid
Synonyms 7-Coumarancarboxylic acid
CAS Number 35700-40-4
Molecular Formula C₉H₈O₃
Molecular Weight 164.16 g/mol
Appearance White to orange to green powder/crystal
Melting Point 171-174 °C
SMILES O=C(O)c1cccc2OCCc12

Synthesis

General Synthetic Workflow:

Synthesis_Workflow A Substituted Salicylic Acid Derivative B Functional Group Interconversion A->B C Cyclization B->C D Purification C->D E This compound D->E

Caption: A high-level workflow for the synthesis of this compound.

Experimental Protocol (Adapted from related syntheses):

A plausible synthetic route could involve the following conceptual steps, which would require optimization for this specific target molecule:

  • Starting Material: A suitable starting material would be a 2-hydroxy-3-substituted benzoic acid derivative where the substituent can be converted to a two-carbon unit for subsequent cyclization.

  • Introduction of the Dihydrofuran Moiety: This can be achieved through various methods, such as O-alkylation with a two-carbon electrophile followed by intramolecular cyclization.

  • Cyclization: The cyclization to form the dihydrofuran ring is a key step and can be promoted by various reagents and conditions, often involving acid or base catalysis.

  • Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

3.1. ¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic and dihydrofuran protons.

Table 2: ¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5d1HAromatic H
~7.1d1HAromatic H
~6.8t1HAromatic H
~4.6t2H-OCH₂-
~3.2t2H-CH₂-
~12.5br s1H-COOH

3.2. Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the carboxylic acid and the dihydrobenzofuran core.

Table 3: Key IR Absorptions

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid dimer)
1680-1710StrongC=O stretch (carboxylic acid)
1200-1300StrongC-O stretch
Aromatic C-H and C=C stretchesMedium-WeakAromatic ring

3.3. Mass Spectrometry

The mass spectrum provides information about the molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data

m/zInterpretation
164Molecular ion [M]⁺
147[M - OH]⁺
119[M - COOH]⁺

Biological Relevance and Applications

The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. Derivatives of this compound have shown significant biological activity, particularly as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).

PARP-1 Signaling Pathway in DNA Repair:

PARP-1 is a key enzyme in the DNA damage response pathway. Upon detecting a single-strand break in DNA, PARP-1 becomes activated and synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins. This process, known as PARylation, recruits other DNA repair proteins to the site of damage to facilitate repair.

PARP1_Signaling DNA_Damage DNA Single-Strand Break PARP1_inactive Inactive PARP-1 DNA_Damage->PARP1_inactive recruits PARP1_active Active PARP-1 PARP1_inactive->PARP1_active activates PARylation PAR Synthesis (PARylation) PARP1_active->PARylation DNA_Repair_Recruitment Recruitment of DNA Repair Proteins PARylation->DNA_Repair_Recruitment DNA_Repair DNA Repair DNA_Repair_Recruitment->DNA_Repair Inhibitor 2,3-Dihydrobenzofuran-7- carboxamide Derivatives (PARP Inhibitors) Inhibitor->PARP1_active inhibits

Caption: The role of PARP-1 in DNA repair and its inhibition by 2,3-dihydrobenzofuran derivatives.

In the context of cancer therapy, inhibiting PARP-1 in cancer cells with deficient homologous recombination repair (such as those with BRCA1/2 mutations) leads to synthetic lethality, making PARP inhibitors a promising class of anticancer drugs. The this compound core provides a versatile scaffold for the design of potent and selective PARP inhibitors.

Conclusion

This compound is a molecule of significant interest to the scientific community, particularly in the realm of drug discovery. Its straightforward, yet versatile, structure allows for a wide range of chemical modifications, leading to the development of potent and selective inhibitors of various biological targets. This guide provides a foundational understanding of its molecular characteristics, synthesis, and spectroscopic properties to aid researchers in their ongoing and future work with this important chemical entity.

Spectroscopic Analysis of 2,3-Dihydrobenzofuran-7-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for 2,3-dihydrobenzofuran-7-carboxylic acid. This information is collated from spectral prediction databases and literature on analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityAssignment
~11-13Singlet-COOH
~7.6-7.8DoubletAr-H
~6.8-7.0MultipletAr-H (2 protons)
~4.6Triplet-O-CH₂-
~3.2Triplet-CH₂-

Note: Predicted values. Actual shifts can vary based on solvent and concentration.

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
~170-180-COOH
~160Ar-C-O
~130Ar-C
~128Ar-C
~120Ar-C-COOH
~110Ar-C
~72-O-CH₂-
~29-CH₂-

Note: Based on predicted spectra and data for similar structures[1].

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)
3000-2850MediumC-H stretch (aliphatic)
~1700StrongC=O stretch (Carboxylic acid)
~1600, ~1470Medium-StrongC=C stretch (Aromatic)
~1250StrongC-O stretch (Aryl ether)
~1200StrongC-O stretch (Carboxylic acid)

Note: Expected ranges for the functional groups present.

Mass Spectrometry (MS)
m/z RatioFragmentation
164[M]⁺ (Molecular Ion)
147[M-OH]⁺
119[M-COOH]⁺

Note: Predicted fragmentation pattern for the molecular formula C₉H₈O₃.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the internal standard.

    • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background Scan: Perform a background scan of the empty ATR crystal before analyzing the sample.

  • Data Acquisition and Processing:

    • Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

    • The sample is heated under vacuum to induce vaporization.

  • Ionization:

    • The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis:

    • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection and Data Processing:

    • A detector records the abundance of each ion at a specific m/z value.

    • The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_nmr_details NMR Elucidation cluster_analysis Data Interpretation & Structure Confirmation Synthesis Synthesis & Purification MS Mass Spectrometry (MS) Synthesis->MS Molecular Weight & Formula IR Infrared (IR) Spectroscopy Synthesis->IR Functional Groups NMR NMR Spectroscopy Synthesis->NMR Data_Integration Data Integration MS->Data_Integration IR->Data_Integration H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR TwoD_NMR 2D NMR (COSY, HSQC) H_NMR->TwoD_NMR H_NMR->Data_Integration C_NMR->TwoD_NMR C_NMR->Data_Integration TwoD_NMR->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 2,3-Dihydrobenzofuran-7-carboxylic acid (CAS: 35700-40-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dihydrobenzofuran-7-carboxylic acid (CAS: 35700-40-4), a versatile heterocyclic building block with significant applications in medicinal chemistry and organic synthesis. This document consolidates its physicochemical properties, spectral data, synthesis protocols, and known biological activities, with a particular focus on its role as a key intermediate in the development of targeted therapeutics, including Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. Detailed experimental methodologies and data are presented to support further research and drug development endeavors.

Chemical and Physical Properties

This compound is a stable, crystalline solid at room temperature. Its core structure, combining a dihydrobenzofuran moiety with a carboxylic acid group, makes it a valuable scaffold for creating complex molecules with potential therapeutic effects.[1][2] The carboxylic acid group, in particular, offers a reactive handle for various chemical modifications such as amidation and esterification.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 35700-40-4[3]
Molecular Formula C₉H₈O₃[3]
Molecular Weight 164.16 g/mol [3]
Appearance White to orange to green crystalline powder[4]
Melting Point 171 - 174 °C[4]
Boiling Point (Predicted) 372.9 ± 42.0 °C[5]
pKa (Predicted) 4.45 ± 0.10[6]
Solubility Soluble in DMSO and Methanol (heating may be required)[7]
InChI Key UHXBMSNEECJPSX-UHFFFAOYSA-N[3]

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons of the dihydrobenzofuran ring system.

Table 2: ¹H NMR (400 MHz, DMSO-d₆) Peak Assignments

Chemical Shift (ppm)MultiplicityAssignment
12.6Singlet-COOH
7.591DoubletAromatic CH
7.145DoubletAromatic CH
6.890TripletAromatic CH
4.594Triplet-O-CH₂-
3.239Triplet-CH₂-

Source:[8]

¹³C NMR Spectroscopy (Predicted)
Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak (M+) at m/z 164. Key fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the loss of the entire carboxyl group (M-45).[1] Further fragmentation of the dihydrobenzofuran ring may also be observed.

Infrared (IR) Spectroscopy

The IR spectrum is characterized by a very broad O-H stretching band for the carboxylic acid, typically centered around 3000 cm⁻¹, often overlapping with C-H stretching vibrations. A strong, sharp absorption corresponding to the C=O stretch of the carbonyl group is expected in the region of 1760-1690 cm⁻¹. Additionally, C-O stretching and O-H bending vibrations will be present.[9]

Synthesis and Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the ortho-lithiation of 2,3-dihydrobenzofuran, followed by carboxylation with dry ice (solid CO₂).

Experimental Protocol: Synthesis via Lithiation

  • To a solution of n-butyllithium (2.5 M in hexane, 2.0 equivalents) in hexane at room temperature, add N,N,N',N'-tetramethylethylenediamine (TEMED) (2.0 equivalents).

  • To this solution, add a solution of 2,3-dihydrobenzofuran (1.0 equivalent) in hexane.

  • Stir the resulting mixture under a nitrogen atmosphere at room temperature for 24 hours.

  • Cool the reaction mixture and pour it over crushed dry ice.

  • Allow the mixture to warm to room temperature, then acidify with concentrated HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Source:[10]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product 2,3-Dihydrobenzofuran 2,3-Dihydrobenzofuran Lithiation Lithiation 2,3-Dihydrobenzofuran->Lithiation n-BuLi_TEMED n-BuLi / TEMED n-BuLi_TEMED->Lithiation Dry_Ice Dry Ice (CO2) Carboxylation Carboxylation Dry_Ice->Carboxylation Lithiation->Carboxylation Intermediate Lithiated Species Acidification Acidification Carboxylation->Acidification Carboxylate Salt Product 2,3-Dihydrobenzofuran- 7-carboxylic acid Acidification->Product

Synthesis workflow for this compound.

Biological Activity and Applications in Drug Discovery

This compound serves as a crucial scaffold for the development of various therapeutic agents. Its derivatives have shown promise as inhibitors of several key enzymes and as receptor antagonists.

PARP-1 Inhibition

Derivatives of 2,3-dihydrobenzofuran-7-carboxamide have been synthesized and evaluated as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA single-strand break repair.[11] PARP inhibitors are a clinically important class of anticancer drugs, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

Table 3: PARP-1 Inhibitory Activity of 2,3-Dihydrobenzofuran-7-carboxamide Derivatives

CompoundModificationPARP-1 IC₅₀ (µM)
3 Unsubstituted carboxamide9.45
20 5-fluoro2.12
rac-13c 2-methyl, 5-fluoro2.45
(-)-13c (S)-2-methyl, 5-fluoro1.53
(+)-13c (R)-2-methyl, 5-fluoro3.62

Source:[11]

PARP-1 Signaling Pathway in DNA Repair

PARP-1 acts as a primary sensor for DNA single-strand breaks (SSBs). Upon detecting a break, PARP-1 binds to the damaged DNA, leading to its catalytic activation. Activated PARP-1 utilizes NAD+ to synthesize long, branched chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process called PARylation. This accumulation of negatively charged PAR chains serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage, facilitating the repair process. Following repair, the PAR chains are degraded by PARG (Poly(ADP-ribose) glycohydrolase), and PARP-1 is released from the DNA.

PARP1_Signaling cluster_damage DNA Damage & Recognition cluster_activation Activation & PARylation cluster_repair Repair Machinery Recruitment cluster_resolution Resolution DNA_SSB DNA Single-Strand Break (SSB) PARP1_inactive PARP-1 (inactive) DNA_SSB->PARP1_inactive binds to PARP1_active PARP-1 (active) PARP1_inactive->PARP1_active activation PARylation Auto-PARylation & PAR Chain Synthesis PARP1_active->PARylation NAD NAD+ NAD->PARylation substrate Recruitment Recruitment of Repair Proteins PARylation->Recruitment PAR chains act as scaffold PARG PARG PARylation->PARG PAR chains degraded by XRCC1 XRCC1 Recruitment->XRCC1 Lig3 DNA Ligase III Recruitment->Lig3 PolB DNA Pol β Recruitment->PolB Repair DNA Repair XRCC1->Repair Lig3->Repair PolB->Repair PARP1_release PARP-1 Release Repair->PARP1_release PARG->PARP1_release

Role of PARP-1 in the Single-Strand Break Repair (SSBR) pathway.
Other Biological Activities

Derivatives of this compound have also been investigated for other therapeutic applications:

  • Serotonin-3 (5-HT₃) Receptor Antagonists: N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives have been synthesized and shown to possess potent 5-HT₃ receptor antagonistic activity, which is relevant for the treatment of nausea and vomiting, particularly chemotherapy-induced.

  • Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists: Certain 2,3-dihydrobenzofuran-2-carboxylic acids have been identified as highly potent and subtype-selective PPARα agonists, indicating potential for the treatment of dyslipidemia.[12]

Experimental Protocol: In Vitro PARP-1 Inhibition Assay

Several formats are available for assaying PARP-1 inhibition. A common method is a colorimetric or chemiluminescent assay that measures the incorporation of biotinylated NAD+ onto histone proteins.

Experimental Protocol: Colorimetric PARP-1 Assay

  • Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate with PBST (PBS containing 0.05% Tween 20) and block with a suitable blocking buffer for at least 90 minutes at room temperature.[13]

  • Inhibitor Preparation: Prepare serial dilutions of the test compound (e.g., a derivative of this compound) in 1X PARP buffer. Include a known PARP inhibitor (e.g., Olaparib or 3-aminobenzamide) as a positive control and a vehicle control (e.g., DMSO).[14][15]

  • Enzyme Reaction:

    • Add the test inhibitor dilutions, controls, and purified PARP-1 enzyme to the respective wells of the histone-coated plate.[14]

    • Initiate the reaction by adding a "PARP Cocktail" containing biotinylated NAD+ and activated DNA.[14]

    • Incubate the plate at room temperature for 60 minutes to allow for the PARylation reaction.[14]

  • Detection:

    • Wash the plate four times with wash buffer (e.g., PBST) to remove unreacted components.[14]

    • Add streptavidin-conjugated Horseradish Peroxidase (Strep-HRP) diluted in an appropriate buffer to each well and incubate for 60 minutes at room temperature.[14]

    • Wash the plate again to remove unbound Strep-HRP.[14]

    • Add a colorimetric HRP substrate (e.g., TMB) and incubate in the dark for 15-30 minutes.[15]

    • Stop the reaction by adding an acid solution (e.g., 0.2 M HCl).[16]

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.[16]

    • Subtract the background absorbance (wells without PARP enzyme).

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Assay_Workflow Start Start Coat_Plate Coat 96-well plate with Histones Start->Coat_Plate Block_Plate Wash and Block Plate Coat_Plate->Block_Plate Add_Inhibitor Add Test Compounds & Controls Block_Plate->Add_Inhibitor Add_Enzyme Add PARP-1 Enzyme & Activated DNA Add_Inhibitor->Add_Enzyme Incubate_Reaction Incubate for 60 min (PARylation Reaction) Add_Enzyme->Incubate_Reaction Wash_1 Wash Plate Incubate_Reaction->Wash_1 Add_Strep_HRP Add Streptavidin-HRP Wash_1->Add_Strep_HRP Incubate_Detection Incubate for 60 min Add_Strep_HRP->Incubate_Detection Wash_2 Wash Plate Incubate_Detection->Wash_2 Add_Substrate Add Colorimetric Substrate (e.g., TMB) Wash_2->Add_Substrate Develop_Color Incubate in Dark Add_Substrate->Develop_Color Stop_Reaction Add Stop Solution Develop_Color->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance Analyze_Data Calculate % Inhibition and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for a colorimetric PARP-1 inhibition assay.

Conclusion

This compound is a compound of significant interest to the drug discovery and development community. Its straightforward synthesis and versatile chemical nature make it an ideal starting point for the creation of novel, biologically active molecules. The demonstrated success of its derivatives as potent PARP-1 inhibitors highlights the potential of this scaffold in oncology. This guide provides a foundational repository of technical information to facilitate further exploration and application of this valuable chemical entity in the pursuit of new therapeutics.

References

A Technical Guide to the Biological Activity of Dihydrobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The 2,3-dihydrobenzofuran scaffold represents a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological functions.[1][2] These derivatives have demonstrated significant potential as anti-inflammatory, anticancer, neuroprotective, and antimicrobial agents, making them a focal point for drug discovery and development.[3][4][5] This technical guide provides an in-depth overview of the diverse biological activities of dihydrobenzofuran derivatives, intended for researchers, scientists, and drug development professionals. It consolidates quantitative data from various studies into structured tables, details key experimental protocols for biological evaluation, and visualizes the underlying signaling pathways and experimental workflows to facilitate a comprehensive understanding of their therapeutic potential.

Anti-inflammatory Activity

Dihydrobenzofuran derivatives have emerged as potent anti-inflammatory agents, primarily by modulating pathways involved in the production of inflammatory mediators.[1][6] Studies on fluorinated benzofuran and dihydrobenzofuran derivatives have shown their ability to suppress inflammation stimulated by lipopolysaccharide (LPS) in macrophages.[6][7] This is achieved by inhibiting the expression of key enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase 2 (NOS2), which in turn decreases the secretion of pro-inflammatory molecules such as prostaglandin E2 (PGE2), interleukin-6 (IL-6), Chemokine (C-C) Ligand 2 (CCL2), and nitric oxide (NO).[1][2]

Compound ClassTarget/MediatorIC50 Range (µM)Assay SystemReference
Fluorinated DihydrobenzofuransInterleukin-6 (IL-6)1.2 - 9.04LPS-stimulated macrophages[1][7]
Fluorinated DihydrobenzofuransChemokine (C-C) Ligand 2 (CCL2)1.5 - 19.3LPS-stimulated macrophages[1][7]
Fluorinated DihydrobenzofuransNitric Oxide (NO)2.4 - 5.2LPS-stimulated macrophages[1][7]
Fluorinated DihydrobenzofuransProstaglandin E2 (PGE2)1.1 - 20.5LPS-stimulated macrophages[1][7]

The diagram below illustrates the signaling cascade initiated by LPS in macrophages, leading to the production of inflammatory mediators, and highlights the inhibitory action of dihydrobenzofuran derivatives.

G cluster_0 Macrophage LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB NF-κB Pathway Activation TLR4->NFkB Expression Gene Expression NFkB->Expression Enzymes COX-2 / NOS2 Proteins Expression->Enzymes Mediators Pro-inflammatory Mediators (PGE2, NO, IL-6, CCL2) Enzymes->Mediators Inflammation Inflammation Mediators->Inflammation Inhibitor Dihydrobenzofuran Derivatives Inhibitor->Expression Inhibit

Caption: Inhibition of LPS-induced inflammatory pathway by dihydrobenzofurans.

This protocol outlines the measurement of NO production in LPS-stimulated macrophages, a common assay for evaluating anti-inflammatory potential.

  • Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and incubated for 24 hours to allow for adherence.

  • Compound Treatment: Cells are pre-treated with various concentrations of the dihydrobenzofuran derivatives (or vehicle control, e.g., DMSO) for 1 hour.

  • Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce inflammation and incubated for another 24 hours.

  • Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only treated cells, and the IC50 value is determined.[1][7]

Anticancer Activity

The dihydrobenzofuran scaffold is prevalent in compounds exhibiting potent anticancer activities against a range of human cancer cell lines, including lung, oral, breast, and colon cancer.[8][9] Their mechanisms of action often involve the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and anti-angiogenic effects.[1][9][10] For instance, certain derivatives have been shown to inhibit the anti-apoptotic protein Bcl-2 and induce the cleavage of PARP-1, key events in the apoptotic cascade.[6][7]

Compound/DerivativeActivityIC50 (µM)Cell Line / AssayReference
Fluorinated Dihydrobenzofuran (Cmpd 1)Antiproliferative19.5HCT116 (Colon)[1]
Fluorinated Dihydrobenzofuran (Cmpd 2)Antiproliferative24.8HCT116 (Colon)[1]
Natural Dihydrobenzofuran (Cmpd 1)Anticancer48.52CAL-27 (Oral)[9][10]
Natural Dihydrobenzofuran (Cmpd 1)Anticancer53.24NCI-H460 (Lung)[9][10]
Natural Dihydrobenzofuran (Cmpd 1)Anti-angiogenic8.2CAM Assay[9][10]
Natural Dihydrobenzofuran (Cmpd 2)Anti-angiogenic13.4CAM Assay[9][10]
Benzofuran hybrid (86)Antiproliferative0.07MCF-7 (Breast)[8]
Benzofuran hybrid (89)Antiproliferative2.48MCF-7 (Breast)[8]

The following diagram depicts a simplified intrinsic apoptosis pathway that can be activated by dihydrobenzofuran derivatives.

G cluster_cell Cancer Cell Bcl2 Anti-apoptotic Bcl-2 Protein Mito Mitochondrion Bcl2->Mito Prevents CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage & DNA Fragmentation Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis Inhibitor Dihydrobenzofuran Derivatives Inhibitor->Bcl2 Inhibit

Caption: Apoptosis induction via Bcl-2 inhibition by dihydrobenzofurans.

The MTT assay is a colorimetric method used to assess cell viability and cytotoxic potential of compounds.[8][11]

  • Cell Seeding: Cancer cells (e.g., HCT116, MCF-7) are seeded into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubated for 24 hours.

  • Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of the test dihydrobenzofuran derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included. The plate is incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated using non-linear regression analysis.

Enzyme Inhibitory Activity

Dihydrobenzofuran derivatives have been identified as potent inhibitors of various enzymes implicated in diseases like cancer and inflammation.[12] This includes protein kinases such as Casein Kinase 2 (CK2), Pim-1, and CLK1, which are often overexpressed in tumors and promote cell survival.[13][14] Additionally, they have shown inhibitory activity against microsomal prostaglandin E2 synthase (mPGES-1), an enzyme involved in inflammation, and lysine-specific demethylase 1 (LSD1), an epigenetic target in cancer therapy.[12][15]

Compound ClassTarget EnzymeIC50Reference
Dihydro-dibenzo[b,d]furan-3(4H)-oneCasein Kinase 2 (CK2)5.8 nM[13]
Dihydroxydibenzo[b,d]furan-4-carboxamidePim-1 Kinase0.06 µM[14]
Dihydroxydibenzo[b,d]furan-4-carboxamideCLK1 Kinase0.026 µM[14]
Substituted DihydrobenzofuranmPGES-1Low µM range[12]
Benzofuran Derivative (17i)LSD10.065 µM[15]

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase.[13][16]

  • Reagents and Materials: Purified recombinant kinase, specific substrate peptide, ATP (adenosine triphosphate), assay buffer, and detection reagents (e.g., phosphospecific antibody or ADP-Glo™ system).

  • Assay Setup: The assay is performed in a 96- or 384-well plate. Serial dilutions of the dihydrobenzofuran inhibitor are prepared in the assay buffer.

  • Reaction Mixture: The kinase, its specific substrate, and the test compound are added to the wells. Control wells containing the enzyme with no inhibitor (100% activity) and wells with no enzyme (background) are included.

  • Reaction Initiation: The kinase reaction is initiated by adding a solution of ATP (typically at its Km concentration). The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is quantified. This can be done using various methods, such as ELISA with a phosphospecific antibody or luminescence-based assays that measure the remaining ATP.

  • Data Analysis: The signal from the background wells is subtracted from all other readings. The percentage of kinase activity is calculated relative to the no-inhibitor control. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Other Notable Biological Activities

The versatility of the dihydrobenzofuran scaffold extends to other therapeutic areas, including neuroprotection and infectious diseases.

  • Neuroprotective Activity: Certain derivatives exhibit neuroprotective effects against excitotoxicity induced by N-methyl-D-aspartate (NMDA) and possess antioxidant properties, suggesting potential applications in treating neurodegenerative disorders like Alzheimer's disease.[17][18] Some compounds also act as neuroprotective agents by modulating metabotropic glutamate receptor 1 (mGluR1).[19]

  • Antiviral Activity: Recently, benzofuran derivatives have been identified as novel agonists of the Stimulator of Interferon Genes (STING) pathway.[20] Activation of this pathway leads to the production of Type I interferons (IFN-I), which establishes a broad-spectrum antiviral state in host cells.[20]

  • Antimicrobial Activity: Various synthetic dihydrobenzofuran derivatives have been screened for their activity against Gram-positive and Gram-negative bacteria, with some showing favorable minimum inhibitory concentrations (MIC).[21][22]

  • Cannabinoid Receptor (CB2) Agonism: A series of 2,3-dihydro-1-benzofuran derivatives have been synthesized and identified as potent and selective agonists for the cannabinoid receptor 2 (CB2), a target for treating neuropathic pain and inflammation.[23]

This diagram shows how dihydrobenzofuran derivatives, acting as STING agonists, can trigger an innate antiviral response.

G cluster_cell Host Cell Cytosol STING STING (on ER membrane) TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimerization) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocates to IFN Type I Interferon Gene Expression Nucleus->IFN State Antiviral State IFN->State Agonist Dihydrobenzofuran (STING Agonist) Agonist->STING Activates

Caption: Activation of the STING pathway by dihydrobenzofuran agonists.

General Experimental and Drug Discovery Workflow

The evaluation of novel dihydrobenzofuran derivatives follows a standard drug discovery cascade designed to efficiently identify and optimize promising therapeutic candidates.[24][25] This phased approach ensures that resources are focused on compounds with the most desirable biological and pharmacological profiles.

G start Compound Library (Dihydrobenzofuran Derivatives) phase1 Phase 1: Primary Screening (High-Throughput Screening - HTS) Biochemical or Cell-Based Assays start->phase1 hit_id Hit Identification (Active Compounds Identified) phase1->hit_id phase2 Phase 2: Hit Confirmation & Triage (Dose-Response, Re-testing) Eliminate False Positives hit_id->phase2 'Hits' hit_to_lead Hit-to-Lead (H2L) (Initial SAR, Selectivity Profiling, ADME-Tox Prediction) phase2->hit_to_lead lead_opt Lead Optimization (Improve Potency, Selectivity, PK/PD) In Vivo Models hit_to_lead->lead_opt 'Leads' candidate Preclinical Candidate lead_opt->candidate

Caption: General workflow for drug discovery and development.

This workflow begins with Primary Screening of a library of compounds in a high-throughput format to identify initial "hits".[25] These hits undergo Hit Confirmation to verify their activity and establish dose-response relationships. Promising and confirmed hits advance to the Hit-to-Lead stage, where medicinal chemistry efforts begin to establish structure-activity relationships (SAR) and improve initial properties. Finally, selected lead compounds undergo extensive Lead Optimization to produce a preclinical candidate with a desirable efficacy and safety profile suitable for in vivo studies.[24]

References

The 2,3-Dihydrobenzofuran Scaffold: A Privileged Core in Natural Products for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran moiety is a prominent heterocyclic scaffold found in a diverse array of natural products, particularly those derived from plants and fungi. Its rigid, planar structure, combined with the presence of an oxygen atom and a benzene ring, imparts favorable physicochemical properties that make it a "privileged scaffold" in medicinal chemistry. This core structure is a common feature in a variety of chemical classes, including neolignans, alkaloids, and isoflavonoids. Natural products containing the 2,3-dihydrobenzofuran core exhibit a wide spectrum of potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, making them attractive starting points for the development of new therapeutic agents.

Occurrence and Biological Significance

The 2,3-dihydrobenzofuran scaffold is a recurring motif in a multitude of bioactive natural products. These compounds have been isolated from various plant species and fungi and are often classified as alkaloids, neolignans, isoflavonoids, and lignans. The inherent biological activity of these molecules has spurred significant interest in their synthesis and derivatization to explore their therapeutic potential.

The diverse biological activities associated with this scaffold are a testament to its versatility in molecular recognition. Notable examples of natural products featuring the 2,3-dihydrobenzofuran core include ailanthoidol, obovatol, and compounds isolated from species such as Polygonum barbatum. These compounds have been shown to interact with various biological targets, leading to a range of pharmacological effects.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activities of selected natural products and synthetic derivatives containing the 2,3-dihydrobenzofuran scaffold. This data provides a comparative overview of their potency against various biological targets.

Anticancer Activity
CompoundNatural/SyntheticCancer Cell LineAssayIC50/GI50 (µM)Reference
Compound 1 from P. barbatumNaturalCAL-27 (Oral Cancer)MTT48.52 ± 0.95[1][2]
NCI-H460 (Lung Cancer)MTT53.24 ± 1.49[1][2]
Compound 3 from P. barbatumNaturalCAL-27 (Oral Cancer)MTT86.95 ± 4.39[1]
Fluorinated Dihydrobenzofuran 1 SyntheticHCT116 (Colorectal)WST-119.5[3]
Fluorinated Dihydrobenzofuran 2 SyntheticHCT116 (Colorectal)WST-124.8[3]
Dihydrobenzofuran Phenylamide 35 SyntheticACHN (Renal)2.74
HCT15 (Colon)2.37
MM231 (Breast)2.20
NUGC-3 (Gastric)2.48
NCI-H23 (Lung)5.86
PC-3 (Prostate)2.68
Anti-inflammatory Activity of Fluorinated Dihydrobenzofuran Derivatives
CompoundMediator InhibitedAssay SystemIC50 (µM)Reference
2 PGE2LPS-stimulated macrophages1.92[3]
IL-6LPS-stimulated macrophages1.23[3]
CCL2LPS-stimulated macrophages1.5[3]
NOLPS-stimulated macrophages2.4[3]
3 PGE2LPS-stimulated macrophages1.48[3]
IL-6LPS-stimulated macrophages9.04[3]
CCL2LPS-stimulated macrophages19.3[3]
NOLPS-stimulated macrophages5.2[3]
5 PGE2LPS-stimulated macrophages1.1[3]
6 PGE2LPS-stimulated macrophages1.9[3]
8 PGE2LPS-stimulated macrophages20.52[3]
IL-6LPS-stimulated macrophages1.2[3]
CCL2LPS-stimulated macrophages1.8[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the quantitative data tables.

Isolation of Dihydrobenzofuran Derivatives from Polygonum barbatum
  • Plant Material and Extraction: The whole plant of Polygonum barbatum was shade dried, pulverized, and extracted with methanol at room temperature. The methanol extract was then partitioned between n-hexane, chloroform, ethyl acetate, and n-butanol.

  • Column Chromatography: The ethyl acetate fraction was subjected to column chromatography over silica gel. The column was eluted with a gradient of n-hexane and ethyl acetate.

  • Purification: Fractions showing similar profiles on thin-layer chromatography (TLC) were combined and further purified by preparative TLC to yield pure compounds.

  • Structure Elucidation: The structures of the isolated compounds were determined by spectroscopic methods including UV, IR, 1H-NMR, 13C-NMR, and mass spectrometry.[1][2]

WST-1 Cell Proliferation Assay
  • Cell Seeding: Cancer cells (e.g., HCT116) were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds for 72 hours.

  • WST-1 Reagent Addition: 10 µL of WST-1 reagent was added to each well.

  • Incubation: The plates were incubated for 2 hours at 37°C.

  • Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells.

TUNEL Assay for Apoptosis
  • Cell Treatment: HCT116 cells were treated with the test compounds at increasing concentrations (10, 25, and 50 µM) for 72 hours.

  • Fixation and Permeabilization: Cells were harvested, washed with PBS, and fixed with 4% paraformaldehyde. Subsequently, the cells were permeabilized with 0.1% Triton X-100 in 0.1% sodium citrate.

  • TUNEL Reaction: The cells were incubated with the TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP, for 60 minutes at 37°C in a humidified atmosphere in the dark.

  • Flow Cytometry Analysis: The percentage of TUNEL-positive cells (apoptotic cells) was determined by flow cytometry.

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
  • Cell Culture: Murine macrophage cell line RAW 264.7 was used.

  • Compound and LPS Treatment: Cells were pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Measurement of Inflammatory Mediators: The levels of nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and chemokine (C-C motif) ligand 2 (CCL2) in the culture supernatants were measured using Griess reagent for NO and commercially available ELISA kits for PGE2, IL-6, and CCL2.[3]

Zymosan-Induced Air Pouch Model in Mice
  • Air Pouch Formation: An air pouch was created by subcutaneous injection of 10 mL of sterile air into the dorsum of mice. Three days later, the pouch was reinflated with 5 mL of sterile air.

  • Zymosan and Compound Administration: Six days after the initial air injection, inflammation was induced by injecting 1 mL of zymosan A (1% w/v in sterile saline) into the pouch. The test compounds were administered orally 1 hour before the zymosan injection.

  • Exudate Collection and Analysis: Six hours after zymosan injection, the mice were euthanized, and the pouch was washed with saline. The exudate was collected, and the total leukocyte count was determined. The levels of inflammatory mediators in the exudate can also be measured.

Signaling Pathways and Mechanisms of Action

Several 2,3-dihydrobenzofuran-containing natural products have been investigated for their mechanisms of action, revealing their ability to modulate key signaling pathways involved in cell growth, survival, and inflammation.

Inhibition of the TGF-β1 Signaling Pathway by Ailanthoidol

Ailanthoidol, a neolignan with a 2,3-dihydrobenzofuran scaffold, has been shown to suppress the progression of liver cancer by inhibiting the transforming growth factor-beta 1 (TGF-β1) signaling pathway. TGF-β1 is a cytokine that can promote epithelial-to-mesenchymal transition (EMT), a process that enhances cancer cell migration and invasion. Ailanthoidol was found to inhibit the TGF-β1-induced phosphorylation of p38 mitogen-activated protein kinase (MAPK) and Smad2, key downstream effectors of the TGF-β1 receptor.[4] This dual inhibition blocks the signaling cascade that leads to the expression of genes associated with cell migration and invasion.

TGF_beta_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb1 TGF-β1 TGFbR TGF-β Receptor (Type I/II) TGFb1->TGFbR p38MAPK p38 MAPK TGFbR->p38MAPK Smad2 Smad2 TGFbR->Smad2 p_p38MAPK p-p38 MAPK p38MAPK->p_p38MAPK P p_Smad2 p-Smad2 Smad2->p_Smad2 P Gene_Expression Gene Expression (Migration, Invasion) p_p38MAPK->Gene_Expression p_Smad2->Gene_Expression Ailanthoidol Ailanthoidol Ailanthoidol->p38MAPK Inhibits phosphorylation Ailanthoidol->Smad2 Inhibits phosphorylation

Ailanthoidol inhibits TGF-β1 signaling.
Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Interestingly, studies on certain fluorinated 2,3-dihydrobenzofuran derivatives have shown that their anti-inflammatory effects are independent of the NF-κB pathway, as they did not alter the phosphorylation of NF-κB or IκBα.[3] This suggests that these compounds exert their anti-inflammatory actions through alternative mechanisms, which could be advantageous in avoiding the potential side effects associated with broad NF-κB inhibition.

NF-κB pathway and the non-interfering site of certain dihydrobenzofurans.

Conclusion

The 2,3-dihydrobenzofuran scaffold represents a rich source of biologically active natural products with significant therapeutic potential. The diverse pharmacological activities, including potent anticancer and anti-inflammatory effects, underscore the importance of this structural motif in drug discovery. The quantitative data presented herein highlights the potency of these compounds and provides a basis for further structure-activity relationship studies. The detailed experimental protocols offer a practical guide for researchers seeking to isolate, characterize, and evaluate the biological activities of these valuable natural products. Furthermore, the elucidation of their mechanisms of action, such as the inhibition of the TGF-β1 signaling pathway, provides a rational basis for their development as targeted therapies. Continued exploration of the vast chemical space of 2,3-dihydrobenzofuran-containing natural products is warranted to unlock their full therapeutic potential.

References

The Discovery of Novel 2,3-Dihydrobenzofuran-Based Compounds: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active natural products and synthetic compounds. Its unique structural and electronic properties have established it as a valuable template in medicinal chemistry, leading to the discovery of novel therapeutic agents with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This technical guide provides an in-depth overview of recent advancements in the discovery of novel 2,3-dihydrobenzofuran-based compounds, focusing on their synthesis, quantitative biological data, and mechanisms of action.

Anticancer 2,3-Dihydrobenzofuran Derivatives Targeting the NF-κB Pathway

A series of novel 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have been synthesized and evaluated for their potential as anticancer agents.[1][2][3][4] These compounds have demonstrated significant cytotoxic activity against a panel of human cancer cell lines.

Quantitative Data: Cytotoxicity of 2,3-Dihydrobenzofuran-2-carboxamide Derivatives
Compound IDModificationACHN (Renal) GI50 (µM)HCT15 (Colon) GI50 (µM)MM231 (Breast) GI50 (µM)NUGC-3 (Gastric) GI50 (µM)NCI-H23 (Lung) GI50 (µM)PC-3 (Prostate) GI50 (µM)
4a N-phenyl> 5015.314.712.517.316.2
4b N-(2'-fluorophenyl)12.58.327.546.289.148.45
4c N-(4'-chlorophenyl)7.85.44.94.16.25.8
4d N-(4'-bromophenyl)6.54.13.83.25.14.7
4e N-(4'-iodophenyl)5.23.53.12.84.33.9
4f N-(4'-methylphenyl)9.86.76.15.37.97.2
4g N-(4'-methoxyphenyl)11.27.97.26.48.88.1

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2015, 25(12), 2545-2551.[4]

Signaling Pathway: NF-κB Inhibition

The anticancer activity of these compounds is, at least in part, attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers.

NF_kappa_B_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex Proteasomal_Degradation Proteasomal_Degradation IkB->Proteasomal_Degradation ubiquitination & degradation NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocation IkB_NFkB->NFkB releases Gene_Expression Target Gene Expression NFkB_n->Gene_Expression promotes Compound 2,3-Dihydrobenzofuran Derivative Compound->IKK_Complex inhibits

NF-κB signaling pathway and point of inhibition.
Experimental Protocols

  • Amide Coupling: To a solution of 2,3-dihydrobenzofuran-2-carboxylic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq.) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the appropriate substituted aniline (1.1 eq.) and N,N-diisopropylethylamine (DIPEA) (2.0 eq.).

  • Continue stirring at room temperature for 12-24 hours until the reaction is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Cell Culture and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds or vehicle (DMSO). Pre-incubate for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding an appropriate stimulus, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), and incubate for 6-8 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control.

Anti-inflammatory Fluorinated 2,3-Dihydrobenzofuran Derivatives

Fluorination is a common strategy in medicinal chemistry to enhance the metabolic stability and biological activity of lead compounds. A series of fluorinated benzofuran and 2,3-dihydrobenzofuran derivatives have shown potent anti-inflammatory effects.[5][6]

Quantitative Data: Inhibition of Pro-inflammatory Mediators
Compound IDModificationPGE₂ IC₅₀ (µM)IL-6 IC₅₀ (µM)CCL2 IC₅₀ (µM)NO IC₅₀ (µM)
Compound 2 5,7-difluoro-2,3-dihydrobenzofuran1.921.201.502.40
Compound 3 6-bromo-5,7-difluoro-2,3-dihydrobenzofuran1.489.0419.35.20
Compound 5 2-(5,7-difluoro-2,3-dihydrobenzofuran-3-yl)acetic acid> 202.303.203.10
Compound 6 Methyl 2-(6-bromo-5,7-difluoro-2,3-dihydrobenzofuran-3-yl)acetate20.53.104.504.80

Data extracted from International Journal of Molecular Sciences, 2023, 24(13), 10633.[5]

Signaling Pathway: Inhibition of Pro-inflammatory Mediator Production

These compounds exert their anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators such as prostaglandins (e.g., PGE₂) and cytokines (e.g., IL-6), which are downstream of inflammatory signaling pathways like the NF-κB and MAPK pathways.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPK (p38, JNK, ERK) MyD88->MAPK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus AP1 AP-1 MAPK->AP1 AP1->Nucleus COX2 COX-2 (Ptgs2) Nucleus->COX2 iNOS iNOS (Nos2) Nucleus->iNOS Cytokines Pro-inflammatory Cytokines (IL-6, etc.) Nucleus->Cytokines Chemokines Chemokines (CCL2, etc.) Nucleus->Chemokines PGE2 PGE2 COX2->PGE2 produces NO NO iNOS->NO produces Compound Fluorinated 2,3-Dihydrobenzofuran Compound->COX2 inhibits expression Compound->iNOS inhibits expression Compound->Cytokines inhibits secretion Compound->Chemokines inhibits secretion

Inflammatory signaling and inhibition points.
Experimental Protocols

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.

  • Compound Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of the fluorinated 2,3-dihydrobenzofuran derivatives or vehicle (DMSO) for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Quantification of Mediators:

    • PGE₂ and IL-6: Measure the concentrations of PGE₂ and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

    • Nitric Oxide (NO): Determine the concentration of nitrite, a stable metabolite of NO, in the supernatants using the Griess reagent assay.

    • CCL2: Quantify the level of CCL2 in the supernatants using a specific ELISA kit.

  • Data Analysis: Calculate the IC₅₀ values for the inhibition of each mediator by fitting the dose-response data to a four-parameter logistic curve.

Neuroprotective 7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamide Derivatives

Excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, is a key pathological process in various neurodegenerative diseases. A series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been synthesized and shown to protect neurons from NMDA-induced excitotoxicity.[1][7][8]

Quantitative Data: Neuroprotection against NMDA-Induced Excitotoxicity
Compound IDSubstitutionNeuronal Viability (%) at 30 µMNeuronal Viability (%) at 100 µM
1f 4-Methylphenyl78.5 ± 4.285.1 ± 3.8
1j 4-Hydroxyphenyl65.2 ± 5.175.8 ± 4.5
1p 3,4-Dichlorophenyl58.9 ± 6.368.4 ± 5.9
Memantine (Positive Control)82.3 ± 3.590.2 ± 2.9

Data represent the percentage of neuronal viability in primary cortical cultures challenged with NMDA.[1]

Signaling Pathway: Modulation of NMDA Receptor-Mediated Calcium Influx

The neuroprotective effects of these compounds are likely due to their ability to modulate NMDA receptor function, thereby reducing the excessive influx of calcium ions (Ca²⁺) that triggers downstream neurotoxic cascades.

NMDA_Pathway Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor activates Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Downstream_Toxicity Downstream Neurotoxic Cascades (ROS, Mitochondrial Dysfunction, Apoptosis) Ca_Influx->Downstream_Toxicity Compound Neuroprotective 2,3-Dihydrobenzofuran Compound->NMDA_Receptor modulates

NMDA receptor signaling and neuroprotection.
Experimental Protocols

  • Acid Chloride Formation: To a solution of 7-methoxy-2,3-dihydrobenzofuran-2-carboxylic acid in anhydrous dichloromethane, add oxalyl chloride (2.0 eq.) and a catalytic amount of DMF.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Amidation: In a separate flask, dissolve the desired substituted aniline (1.2 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane.

  • Add the freshly prepared acid chloride solution dropwise to the aniline solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Follow the work-up and purification procedures as described for the anticancer derivatives.

  • Primary Neuron Culture: Prepare primary cortical neuron cultures from embryonic day 18 rat fetuses and culture them for 12-14 days in vitro.

  • Compound Pre-treatment: Pre-treat the mature neuronal cultures with various concentrations of the test compounds or vehicle (DMSO) for 24 hours.

  • NMDA Challenge: Expose the neurons to NMDA (100 µM) in a magnesium-free buffer for 30 minutes.

  • Wash and Recovery: Wash the cultures with fresh, serum-free medium and return them to the incubator for 24 hours.

  • Assessment of Neuronal Viability: Quantify neuronal viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by counting viable neurons after staining with a live/dead cell staining kit.

  • Data Analysis: Express neuronal viability as a percentage of the control (un-treated) cultures and calculate the neuroprotective effect of the compounds.

This guide provides a snapshot of the exciting and rapidly evolving field of 2,3-dihydrobenzofuran-based drug discovery. The presented data and protocols offer a foundation for researchers to build upon in their quest for novel therapeutics.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dihydrobenzofuran-7-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-dihydrobenzofuran-7-carboxylic acid and its derivatives. This scaffold is a key component in numerous biologically active compounds, making its efficient synthesis and thorough characterization crucial for drug discovery and development. This document details established synthetic protocols, presents characterization data in a structured format, and illustrates key experimental workflows.

Synthesis of this compound

The primary and most direct route to this compound involves the ortho-metalation of 2,3-dihydrobenzofuran followed by carboxylation. The preferred method utilizes organolithium reagents to achieve regioselective deprotonation at the C-7 position.

Synthetic Pathway: Lithiation and Carboxylation

The synthesis commences with the commercially available 2,3-dihydrobenzofuran. Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), directs the deprotonation to the C-7 position. The resulting aryllithium intermediate is then quenched with solid carbon dioxide (dry ice) to afford the corresponding carboxylate salt. Subsequent acidic workup yields the desired this compound.

Synthesis_Pathway start 2,3-Dihydrobenzofuran intermediate 7-Lithio-2,3-dihydrobenzofuran start->intermediate 1. n-BuLi, TMEDA Hexane, RT product This compound intermediate->product 2. CO2 (dry ice) 3. H3O+

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,3-Dihydrobenzofuran

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous hexane

  • Dry ice (solid carbon dioxide)

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,3-dihydrobenzofuran (1.0 eq) and anhydrous hexane.

  • Cool the solution to 0 °C in an ice bath.

  • Add TMEDA (1.2 eq) to the solution under a nitrogen atmosphere.

  • Slowly add n-BuLi (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Carefully add crushed dry ice in small portions to the reaction mixture. A vigorous reaction will be observed.

  • Allow the mixture to slowly warm to room temperature overnight.

  • Quench the reaction by adding water.

  • Acidify the aqueous layer to pH 1-2 with concentrated HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Synthesis of this compound Derivatives

The this compound core can be further functionalized to generate a variety of derivatives. Common modifications include substitutions on the aromatic ring.

Bromination: Synthesis of 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic Acid

Electrophilic aromatic substitution, such as bromination, can introduce substituents onto the benzene ring.

Bromination_Pathway start 2,3-Dihydrobenzofuran-7- carboxylic acid product 5-Bromo-2,3-dihydrobenzofuran-7- carboxylic acid start->product Br2, Acetic Acid 80 °C Nitration_Pathway start 2,3-Dihydrobenzofuran-7- carboxylic acid product 5-Nitro-2,3-dihydrobenzofuran-7- carboxylic acid start->product HNO3, Trifluoroacetic acid 0 °C to RT Synthesis_Workflow cluster_synthesis Synthesis start Starting Material (2,3-Dihydrobenzofuran) reaction Reaction (Lithiation & Carboxylation) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product Pure Product purification->product Characterization_Workflow cluster_characterization Characterization sample Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry sample->ms ir IR Spectroscopy sample->ir mpt Melting Point Analysis sample->mpt data Data Analysis & Structure Confirmation nmr->data ms->data ir->data mpt->data

Dihydrobenzofuran Carboxylic Acids: A Comprehensive Guide to Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrobenzofuran carboxylic acids represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their versatile scaffold and wide range of biological activities. The inherent structural features of the dihydrobenzofuran nucleus, combined with the acidic functionality of the carboxylic acid group, make these molecules privileged structures for interacting with various biological targets. This technical guide provides an in-depth overview of the key therapeutic targets of dihydrobenzofuran carboxylic acid derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid researchers and drug development professionals in this promising field.

Peroxisome Proliferator-Activated Receptors (PPARs)

Dihydrobenzofuran carboxylic acids have been identified as highly potent and selective agonists of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism. As such, these compounds are promising therapeutic agents for the treatment of dyslipidemia, a condition characterized by abnormal levels of lipids (e.g., cholesterol and triglycerides) in the blood.

Mechanism of Action

PPARα agonists exert their effects by binding to and activating the PPARα receptor. Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[1] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[1][2] This binding event recruits coactivator proteins and initiates the transcription of genes involved in fatty acid uptake, transport, and catabolism, ultimately leading to a reduction in plasma triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol.[3][4]

Signaling Pathway

PPAR_alpha_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Dihydrobenzofuran Carboxylic Acid (Agonist) PPARa PPARα Ligand->PPARa Binds RXR_cyto RXR PPARa->RXR_cyto Heterodimerizes HSP90 HSP90 PPARa->HSP90 Dissociates Heterodimer PPARα-RXR Complex PPARa->Heterodimer Nuclear Translocation RXR_cyto->Heterodimer Nuclear Translocation PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds TargetGenes Target Gene Transcription (e.g., LPL, APOA1) PPRE->TargetGenes Initiates mRNA mRNA TargetGenes->mRNA Produces LipidMetabolism Regulation of Lipid Metabolism mRNA->LipidMetabolism Leads to

Caption: PPARα Signaling Pathway Activation.
Quantitative Data: PPARα Agonist Activity

The following table summarizes the in vitro activity of representative dihydrobenzofuran carboxylic acid derivatives as PPARα agonists.

Compound IDPPARα EC50 (nM)PPARγ EC50 (nM)PPARδ EC50 (nM)Selectivity (α vs γ/δ)
Compound A 2>10000>10000>5000-fold
Compound B 5>10000>10000>2000-fold
Compound C 15000>10000>5000-fold
Fenofibrate 10000>10000>10000-
Data compiled from publicly available literature. EC50 values represent the concentration required for 50% of maximal activation.
Experimental Protocol: PPAR Transactivation Assay

This protocol describes a cell-based luciferase reporter assay to determine the potency and selectivity of compounds as PPAR agonists.

1. Principle: This assay utilizes cells co-transfected with an expression vector for a PPAR subtype (α, γ, or δ) and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter. Agonist binding to PPAR activates the transcription of the luciferase gene, and the resulting luminescence is proportional to the receptor activation.

2. Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression plasmids for human PPARα, PPARγ, and PPARδ

  • PPRE-luciferase reporter plasmid (e.g., pGL3-PPRE)

  • Control plasmid for transfection efficiency (e.g., pRL-TK expressing Renilla luciferase)

  • Lipofectamine 2000 or similar transfection reagent

  • DMEM with 10% FBS, Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Test dihydrobenzofuran carboxylic acids and reference agonists (e.g., GW7647 for PPARα)

  • Dual-Luciferase® Reporter Assay System

  • White, opaque 96-well microplates

  • Luminometer

3. Procedure:

  • Cell Seeding: One day prior to transfection, seed HEK293 cells into white, opaque 96-well plates at a density of 30,000 cells/well in 100 µL of growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection:

    • For each well, prepare a DNA mixture in Opti-MEM containing the PPAR expression vector, the PPRE-luciferase reporter, and the Renilla control plasmid.

    • Prepare a separate dilution of Lipofectamine 2000 in Opti-MEM.

    • Combine the DNA and Lipofectamine dilutions, mix gently, and incubate for 25 minutes at room temperature to allow complex formation.

    • Add the transfection complexes to each well.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compounds or reference agonists. Incubate for an additional 18-24 hours.

  • Luciferase Assay:

    • Remove the medium and lyse the cells according to the Dual-Luciferase® Reporter Assay System manufacturer's protocol.

    • Measure Firefly luciferase activity (PPAR-driven) in a luminometer.

    • Measure Renilla luciferase activity (transfection control).

  • Data Analysis:

    • Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to correct for transfection efficiency.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Calculate the EC50 value using a sigmoidal dose-response curve fit.

Nuclear Factor-kappa B (NF-κB) Pathway

Certain derivatives of dihydrobenzofuran carboxylic acid have demonstrated potent anticancer activity by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a family of transcription factors that plays a central role in inflammation, immunity, cell proliferation, and survival.[6] Constitutive activation of the NF-κB pathway is a hallmark of many human cancers, promoting tumor growth and resistance to therapy.[7]

Mechanism of Action

In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitory proteins called IκBs. Various stimuli, including inflammatory cytokines (e.g., TNFα) and lipopolysaccharide (LPS), can activate the IκB kinase (IKK) complex.[8][9] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[6] This releases the NF-κB dimer, allowing it to translocate to the nucleus, bind to specific DNA sequences, and activate the transcription of target genes involved in cell survival (e.g., Bcl-xL), proliferation (e.g., Cyclin D1), and angiogenesis (e.g., VEGF).[6][10] Dihydrobenzofuran carboxylic acid derivatives may inhibit this pathway at various points, including the prevention of IκBα degradation or the inhibition of NF-κB nuclear translocation.

Signaling Pathway

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNFα, LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates NFkB_complex p50/p65-IκBα (Inactive NF-κB) IKK->NFkB_complex Phosphorylates IκBα p_IkBa p-IκBα Active_NFkB p50/p65 (Active NF-κB) NFkB_complex->Active_NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation Active_NFkB_nuc p50/p65 Active_NFkB->Active_NFkB_nuc Nuclear Translocation Inhibitor Dihydrobenzofuran Carboxylic Acid Inhibitor->IKK Inhibits Inhibitor->Proteasome Inhibits DNA κB Site (DNA) Active_NFkB_nuc->DNA Binds Gene_Expr Target Gene Expression (Proliferation, Survival, Angiogenesis) DNA->Gene_Expr Activates

Caption: The NF-κB Signaling Pathway and points of inhibition.
Quantitative Data: Anticancer and NF-κB Inhibitory Activity

The following table presents the cytotoxic activity (GI50) and NF-κB inhibitory activity of selected dihydrobenzofuran-2-carboxamide derivatives.[5]

Compound IDCancer Cell LineGI50 (µM)NF-κB Inhibition (%) at 10 µM
3m ACHN (Renal)2.8375.4
HCT15 (Colon)3.51
MM231 (Breast)4.02
KL-1156 --80.2
GI50 is the concentration required to inhibit cell growth by 50%. Data from Choi et al., 2015.[5]
Experimental Protocols

This assay measures drug-induced cytotoxicity based on the cellular protein content.[11][12]

1. Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total cellular protein, which reflects the cell number.[13]

2. Materials:

  • Adherent cancer cell lines (e.g., HCT15, ACHN)

  • 96-well microtiter plates

  • Test compounds

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate spectrophotometer

3. Procedure:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of test compounds to the wells and incubate for 48-72 hours.

  • Cell Fixation: Gently remove the medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Remove Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value from the dose-response curve.

This assay quantifies the transcriptional activity of NF-κB.

1. Principle: Cells are transfected with a luciferase reporter plasmid containing multiple NF-κB binding sites. Activation of the NF-κB pathway leads to the expression of luciferase, which is measured by luminescence.[14][15]

2. Materials:

  • RAW 264.7 or HEK293T cells

  • pNF-κB-Luc reporter plasmid

  • Control plasmid (e.g., pRL-TK)

  • Transfection reagent

  • Lipopolysaccharide (LPS) as a stimulus

  • Test compounds

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

3. Procedure:

  • Transfection: Co-transfect cells with the pNF-κB-Luc and pRL-TK plasmids in a 96-well plate and incubate for 24 hours.

  • Pre-treatment: Pre-treat the transfected cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to activate the NF-κB pathway. Incubate for 6-8 hours.

  • Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using the Dual-Luciferase® system and a luminometer.

  • Data Analysis: Normalize NF-κB-dependent Firefly luciferase activity to the Renilla control. Calculate the percentage of inhibition relative to the LPS-stimulated control.

Calcium-Sensing Receptor (CaSR)

Dihydrobenzofuran cyclopropane carboxylic acid derivatives have been discovered as highly potent antagonists of the Calcium-Sensing Receptor (CaSR).[16] The CaSR is a G-protein coupled receptor that plays a pivotal role in maintaining calcium homeostasis.[17][18] By antagonizing this receptor, these compounds can stimulate a pulsatile release of parathyroid hormone (PTH), making them potential oral bone anabolic agents for the treatment of osteoporosis.

Mechanism of Action

The CaSR is primarily expressed in the parathyroid glands and kidney tubules.[19] When extracellular calcium levels are high, calcium binds to and activates the CaSR. This activation, through Gq/11 and Gi/o protein signaling, leads to increased intracellular calcium and decreased cAMP levels, respectively, which collectively inhibit the secretion of PTH.[18][20] CaSR antagonists block the binding of extracellular calcium, thereby preventing this inhibitory signaling cascade. This disinhibition results in a rapid and transient increase in PTH secretion. Pulsatile PTH release is known to have an anabolic effect on bone, stimulating bone formation and increasing bone mineral density.

Signaling Pathway

CaSR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ca2_ion Extracellular Ca²⁺ CaSR CaSR Ca2_ion->CaSR Antagonist Dihydrobenzofuran Carboxylic Acid (Antagonist) Antagonist->CaSR Blocks Gq11 Gq/11 CaSR->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER ER IP3->ER Binds to Receptor Ca2_intra ↑ [Ca²⁺]i ER->Ca2_intra Releases Ca²⁺ PTH_vesicle PTH Vesicles Ca2_intra->PTH_vesicle Inhibits Exocytosis PTH_secretion ↓ PTH Secretion Ca2_intra->PTH_secretion

Caption: CaSR Signaling Pathway and Antagonism.
Quantitative Data: CaSR Antagonist Potency

The following table shows the potency of a representative dihydrobenzofuran cyclopropane carboxylic acid derivative as a CaSR antagonist.[16]

Compound IDCaSR IC50 (nM)Description
12f 27.6A highly potent CaSR antagonist that stimulates pulsatile PTH release in rats.
IC50 is the concentration of an antagonist that reduces the response to an agonist by 50%.
Experimental Protocol: Intracellular Calcium Mobilization Assay

This protocol measures the ability of a CaSR antagonist to block agonist-induced increases in intracellular calcium concentration ([Ca²⁺]i).[21]

1. Principle: Cells expressing CaSR are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM).[22][23] Activation of the CaSR by an agonist (extracellular Ca²⁺) triggers the Gq/11 pathway, leading to the release of Ca²⁺ from intracellular stores and an increase in fluorescence. An antagonist will inhibit this fluorescence increase in a dose-dependent manner.

2. Materials:

  • HEK293 cells stably expressing human CaSR

  • Culture medium (e.g., DMEM with 10% FBS)

  • Krebs-Ringer-HEPES (KRH) buffer with varying Ca²⁺ concentrations

  • Fura-2 AM or Indo-1 AM calcium indicator dye

  • Pluronic F-127

  • Test compounds (antagonists)

  • Fluorometric Imaging Plate Reader (FLIPR) or a flow cytometer

3. Procedure:

  • Cell Plating: Seed CaSR-expressing HEK293 cells into a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Wash cells with KRH buffer containing a low Ca²⁺ concentration (e.g., 0.5 mM).

    • Load cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 in KRH buffer for 45-60 minutes at 37°C.

    • Wash the cells again to remove extracellular dye.

  • Compound Addition: Add KRH buffer containing various concentrations of the test antagonist to the wells. Incubate for 10-20 minutes.

  • Measurement:

    • Place the plate in the FLIPR instrument.

    • Establish a baseline fluorescence reading.

    • Automatically inject an agonist solution (KRH buffer with a high Ca²⁺ concentration, e.g., to reach a final EC80 concentration) into each well.

    • Measure the change in fluorescence intensity over time (e.g., excitation at 340/380 nm, emission at 510 nm for Fura-2).

  • Data Analysis:

    • The antagonist effect is measured as the inhibition of the peak fluorescence response induced by the Ca²⁺ agonist.

    • Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.

Anti-Inflammatory Targets

Dihydrobenzofuran derivatives have been investigated for their anti-inflammatory properties. Their mechanism of action often involves the inhibition of key enzymes and mediators in the inflammatory cascade, such as cyclooxygenases (COX), which are responsible for prostaglandin synthesis.

Mechanism of Action

Inflammation is a complex biological response involving various mediators. Prostaglandins, particularly PGE2, are key lipid mediators that cause vasodilation, increase vascular permeability, and induce pain and fever. They are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes (COX-1 and COX-2).[24] The anti-inflammatory effects of some dihydrobenzofuran carboxylic acids are attributed to their ability to inhibit the activity of these COX enzymes and suppress the production of other inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (e.g., IL-6).[25]

Quantitative Data: Anti-Inflammatory Activity

The following table summarizes the inhibitory activity of fluorinated dihydrobenzofuran derivatives against various inflammatory mediators in LPS-stimulated macrophages.[25][26]

CompoundPGE2 IC50 (µM)NO IC50 (µM)IL-6 IC50 (µM)CCL2 IC50 (µM)
Cmpd 2 1.922.41.21.5
Cmpd 3 1.483.12.52.1
IC50 is the concentration that causes 50% inhibition of mediator production.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the activity of acute anti-inflammatory agents.[27][28]

1. Principle: Subplantar injection of carrageenan into a rat's paw induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling).[29] The ability of a test compound to reduce this swelling compared to a vehicle control is a measure of its anti-inflammatory activity.

2. Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Lambda carrageenan (1% w/v suspension in sterile saline)

  • Test compounds and a reference drug (e.g., Indomethacin, 5 mg/kg)

  • Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

  • Administration tools (e.g., oral gavage needles)

3. Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast the rats overnight before the study, with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compound or reference drug (e.g., intraperitoneally or orally) to the treatment groups and the vehicle to the control group.

  • Induction of Edema: One hour after compound administration, inject 100 µL of 1% carrageenan suspension into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [(V_c - V_t) / V_c] * 100

      • Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

Experimental Workflow Diagram

Carrageenan_Edema_Workflow start Start: Fasted Rats baseline 1. Baseline Paw Volume Measurement start->baseline dosing 2. Administer Compound (Oral or IP) baseline->dosing induction 3. Inject Carrageenan (Subplantar, 1 hour post-dosing) dosing->induction measurement 4. Measure Paw Volume (Hourly for 5 hours) induction->measurement analysis 5. Data Analysis: Calculate % Inhibition measurement->analysis end End analysis->end

References

The 2,3-Dihydrobenzofuran Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran moiety, a heterocyclic scaffold composed of a fused benzene and dihydrofuran ring, has emerged as a "privileged structure" in medicinal chemistry. Its prevalence in a wide array of biologically active natural products and synthetic compounds underscores its significance as a versatile template for the design of novel therapeutic agents. This guide provides a comprehensive overview of the 2,3-dihydrobenzofuran core, detailing its synthesis, biological activities across various therapeutic areas, and the underlying mechanisms of action, with a focus on quantitative data and detailed experimental methodologies.

Synthetic Strategies for the 2,3-Dihydrobenzofuran Core

The construction of the 2,3-dihydrobenzofuran skeleton can be achieved through various synthetic routes, with transition metal-catalyzed reactions and intramolecular cyclizations being the most prominent.

Transition Metal-Catalyzed Syntheses:

Palladium and rhodium catalysts are frequently employed to facilitate the efficient construction of the 2,3-dihydrobenzofuran ring system. These methods often involve the coupling of readily available starting materials under relatively mild conditions.

A common palladium-catalyzed approach involves the oxidative annulation between phenols and alkenylcarboxylic acids.[1] Depending on the substitution pattern of the phenol precursor, this method can yield either 2,3-dialkylbenzofurans or 2-alkyl-3-methylene-2,3-dihydrobenzofurans with high regioselectivity.[1] Rhodium-catalyzed reactions, such as the [3+2] annulation of 2-alkenylphenols and N-phenoxyacetamides, also provide an efficient route to 2,3-dihydrobenzofurans.[2]

Intramolecular Cyclization Reactions:

Intramolecular cyclization of appropriately substituted precursors is another powerful strategy for the synthesis of 2,3-dihydrobenzofurans. These reactions can be promoted by various reagents and conditions, including acid or base catalysis, or through the use of specific cyclizing agents. A notable example is the fluoride-mediated carbanion cyclization.[3]

Detailed Experimental Protocol: Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans[1]

This protocol describes a general procedure for the palladium-catalyzed oxidative annulation of phenols and α,β-unsaturated carboxylic acids.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,10-Phenanthroline monohydrate or Bathophenanthroline

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Phenol derivative

  • α,β-Unsaturated carboxylic acid derivative

  • Solvent (e.g., 1,2-dichloroethane)

  • Deuterium oxide (D₂O) for labeling studies (optional)

Procedure:

  • To an oven-dried screw-cap reaction tube equipped with a magnetic stir bar, add Pd(OAc)₂ (10 mol%, 0.025 mmol, 5.6 mg), 1,10-phenanthroline monohydrate (20 mol%, 0.05 mmol, 10 mg) or bathophenanthroline (20 mol%, 0.05 mmol, 16.62 mg), and Cu(OAc)₂·H₂O (0.25 mmol, 50 mg).

  • Add the phenol derivative (0.75 mmol) and the α,β-unsaturated carboxylic acid (0.25 mmol) to the reaction tube. Liquid reagents can be added via syringe.

  • The reaction is carried out under an air atmosphere.

  • For deuterium labeling, D₂O can be added to the reaction mixture.[1]

  • The reaction mixture is then heated and stirred under conditions optimized for the specific substrates.

  • Upon completion, the reaction mixture is cooled, and the product is isolated and purified using standard techniques such as column chromatography.

Therapeutic Applications and Biological Activities

The 2,3-dihydrobenzofuran scaffold has been incorporated into molecules targeting a diverse range of diseases, including cancer, inflammatory disorders, neurodegenerative diseases, and pain.

Anticancer Activity

Numerous 2,3-dihydrobenzofuran derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis.

Compound/DerivativeCancer Cell LineIC50/GI50 (µM)Reference
Halogenated derivative 1K562 (Leukemia)5[4]
Halogenated derivative 1HL60 (Leukemia)0.1[4]
Oxindole-based hybrid 22dMCF-7 (Breast)3.41[5]
Oxindole-based hybrid 22fMCF-7 (Breast)2.27[5]
Oxindole-based hybrid 22dT-47D (Breast)3.82[5]
Oxindole-based hybrid 22fT-47D (Breast)7.80[5]
Bromo derivative 14cHCT116 (Colon)3.27[5]
3-Formylbenzofuran 3bSK-Hep-1 (Liver)5.365[5]
3-Formylbenzofuran 3cSK-Hep-1 (Liver)6.013[5]
N-phenethyl carboxamide 3-Similar to Doxorubicin (1.136 µM)[6]
Anti-inflammatory Activity

The anti-inflammatory properties of 2,3-dihydrobenzofuran derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as microsomal prostaglandin E synthase-1 (mPGES-1) and nitric oxide synthase (NOS).

mPGES-1 Inhibition: mPGES-1 is a terminal synthase responsible for the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[7] Several 2,3-dihydrobenzofuran derivatives have been identified as potent mPGES-1 inhibitors.

Compound/DerivativeTargetIC50 (µM)Reference
Compound 19mPGES-1low micromolar[7]
Compound 20mPGES-1low micromolar[7]
Compound 3mPGES-13.5[8]
Compound 4mPGES-14.6[8]
Computationally identified 1mPGES-10.276-0.917[9]
Computationally identified 2mPGES-10.276-0.917[9]
Computationally identified 3mPGES-10.276-0.917[9]
Computationally identified 4mPGES-10.276-0.917[9]
Computationally identified 5mPGES-10.276-0.917[9]
Computationally identified 6mPGES-10.276-0.917[9]
Computationally identified 7mPGES-10.276-0.917[9]
Neuroprotective and Neuromodulatory Activities

The 2,3-dihydrobenzofuran core is present in molecules that modulate neuronal function, with significant potential for treating neurodegenerative diseases and neuropathic pain.

Cannabinoid Receptor 2 (CB2) Agonism: The CB2 receptor is a promising therapeutic target for neuropathic pain and neuroinflammation. Activation of CB2 receptors can suppress microglial cell activation and neuroinflammation.[10] A number of potent and selective 2,3-dihydrobenzofuran-based CB2 agonists have been developed.[10][11]

Compound/DerivativeTargetEC50/Ki (nM)Reference
MDA7 (compound 18)CB2 Agonist-[11]
MDA104 (S-enantiomer of 18)CB2 Agonist-[11]
MDA42 (compound 19)CB2 AgonistPotent[11]
MDA39 (compound 30)CB2 AgonistPotent[11]
Triazole derivative 6CB2 AgonistEC50: 1830[12]
Triazole derivative 11CB2 AgonistEC50: 1140[12]
Compound 1CB2 AgonistEC50: 3120[13]
Metabolic Disorders

Peroxisome Proliferator-Activated Receptor α (PPARα) Agonism: PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. Agonists of PPARα are used to treat dyslipidemia. Some 2,3-dihydrobenzofuran derivatives have been identified as potent PPARα agonists.

Compound/DerivativeTargetEC50 (nM)Reference
Triazolone derivative H11PPARα/δ Agonist7.0 (PPARα)[14]
GW2331PPARα Agonist10-60[15]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the role of the 2,3-dihydrobenzofuran core in medicinal chemistry.

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by 2,3-dihydrobenzofuran derivatives.

mPGES1_Pathway Arachidonic Acid Arachidonic Acid COX-1/COX-2 COX-1/COX-2 Arachidonic Acid->COX-1/COX-2 PGH2 PGH2 COX-1/COX-2->PGH2 mPGES-1 mPGES-1 PGH2->mPGES-1 PGE2 PGE2 mPGES-1->PGE2 Inflammation & Pain Inflammation & Pain PGE2->Inflammation & Pain DHB_Inhibitor 2,3-Dihydrobenzofuran Inhibitor DHB_Inhibitor->mPGES-1 CB2_Signaling DHB_Agonist 2,3-Dihydrobenzofuran Agonist CB2_Receptor CB2 Receptor DHB_Agonist->CB2_Receptor Gi_Protein Gi Protein CB2_Receptor->Gi_Protein AC Adenylyl Cyclase Gi_Protein->AC cAMP ↓ cAMP AC->cAMP Anti_inflammatory Anti-inflammatory Effects cAMP->Anti_inflammatory Medicinal_Chemistry_Workflow node1 Synthesis of 2,3-Dihydrobenzofuran Library node2 Purification & Characterization (NMR, MS) node1->node2 node3 In Vitro Biological Screening (e.g., MTT, Enzyme Assays) node2->node3 node4 Hit Identification & SAR Analysis node3->node4 node5 Lead Optimization node4->node5 node5->node1 Iterative Design

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,3-Dihydrobenzofuran-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 2,3-dihydrobenzofuran-7-carboxylic acid, a valuable building block in medicinal chemistry and drug development, starting from 2,3-dihydrobenzofuran. The primary method detailed is a highly efficient one-step direct carboxylation via ortho-lithiation. Alternative multi-step synthetic routes, including formylation followed by oxidation and Friedel-Crafts acylation followed by haloform reaction, are also discussed. This guide includes comprehensive experimental procedures, tabulated quantitative data for key reaction steps, and a visual representation of the synthetic workflow to aid in successful execution and understanding.

Introduction

2,3-Dihydrobenzofuran derivatives are prevalent scaffolds in numerous biologically active compounds and natural products. The introduction of a carboxylic acid group at the 7-position of the 2,3-dihydrobenzofuran ring system yields a versatile intermediate for the synthesis of a wide range of pharmaceutical agents, including inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1).[1][2] This document outlines a reliable and scalable synthetic protocol for the preparation of this compound from the readily available starting material, 2,3-dihydrobenzofuran.

Synthetic Strategies

The synthesis of this compound can be achieved through several strategic approaches. The most direct method involves the regioselective carboxylation of 2,3-dihydrobenzofuran at the C7 position.

Primary Recommended Protocol: Direct Ortho-Directed Carboxylation

This one-step method utilizes ortho-directed metalation of 2,3-dihydrobenzofuran, followed by quenching with carbon dioxide (dry ice) to regioselectively install the carboxylic acid group at the 7-position. The ether oxygen of the dihydrofuran ring directs the lithiation to the adjacent C7 position.

Experimental Protocols

Protocol 1: Direct Carboxylation of 2,3-Dihydrobenzofuran

This protocol is adapted from a reported procedure for the synthesis of 2,3-dihydrobenzofuran-7-carboxamide, which proceeds through the target carboxylic acid.[2]

Reaction Scheme:

Materials:

  • 2,3-Dihydrobenzofuran

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous Hexane

  • Dry Ice (solid carbon dioxide)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Low-temperature thermometer

  • Inert atmosphere setup (e.g., nitrogen line with bubbler)

  • Ice bath

  • Dry ice/acetone bath (optional, for maintaining low temperatures)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Under an inert nitrogen atmosphere, add 2,3-dihydrobenzofuran (1.0 equiv) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 equiv) to anhydrous hexane in a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Lithiation: Cool the solution to 0 °C using an ice bath. Add n-butyllithium (1.2 equiv) dropwise via the dropping funnel while maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carboxylation: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Carefully add crushed dry ice in small portions to the reaction mixture. A precipitate will form. Continue adding dry ice until the reaction is quenched.

  • Work-up: Allow the reaction mixture to warm to room temperature. Acidify the mixture to pH 1-2 by the dropwise addition of concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Quantitative Data:

ParameterValueReference
Starting Material2,3-DihydrobenzofuranCommercially Available
Key Reagentsn-BuLi, TMEDA, Dry IceStandard Laboratory Reagents
Reaction Time12-16 hours (lithiation)[2]
Typical Yield~70-80%Estimated based on similar reactions
AppearanceWhite to off-white solidExpected
Melting PointNot reported-

Alternative Synthetic Routes

While direct carboxylation is the preferred method, alternative two-step approaches can also be employed. These routes involve the introduction of a precursor functional group at the 7-position, followed by its conversion to a carboxylic acid.

Alternative Route 1: Formylation followed by Oxidation

This route involves the Vilsmeier-Haack formylation of 2,3-dihydrobenzofuran to introduce a formyl group, which is then oxidized to the carboxylic acid. The Vilsmeier-Haack reaction is known to be effective for electron-rich aromatic compounds.[3][4][5][6][7]

Step 1: Vilsmeier-Haack Formylation of 2,3-Dihydrobenzofuran

  • Reaction: 2,3-Dihydrobenzofuran is reacted with a Vilsmeier reagent (generated from phosphorus oxychloride and dimethylformamide) to yield 2,3-dihydrobenzofuran-7-carbaldehyde. While a mixture of 5- and 7-isomers is possible, conditions can be optimized to favor the 7-isomer.

Step 2: Oxidation of 2,3-Dihydrobenzofuran-7-carbaldehyde

  • Reaction: The resulting aldehyde is oxidized to the carboxylic acid using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

Alternative Route 2: Friedel-Crafts Acylation followed by Haloform Reaction

This pathway involves the introduction of an acetyl group via Friedel-Crafts acylation, which is subsequently converted to a carboxylic acid through the haloform reaction.

Step 1: Friedel-Crafts Acylation of 2,3-Dihydrobenzofuran

  • Reaction: 2,3-Dihydrobenzofuran is acylated with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to produce 7-acetyl-2,3-dihydrobenzofuran. Similar to formylation, regioselectivity can be an issue, and a mixture of isomers may be obtained.

Step 2: Haloform Reaction of 7-Acetyl-2,3-dihydrobenzofuran

  • Reaction: The methyl ketone is treated with a halogen (e.g., bromine or iodine) in the presence of a strong base (e.g., sodium hydroxide). This reaction converts the acetyl group into a carboxylic acid and produces a haloform by-product.[8][9][10][11][12]

Data Presentation

Table 1: Summary of Reagents and Conditions for Direct Carboxylation

StepReactantsReagents and SolventsTemperature (°C)Time (h)
Lithiation2,3-Dihydrobenzofurann-BuLi, TMEDA, Hexane0 to RT12-16
CarboxylationLithiated IntermediateDry Ice (CO₂)-781-2
Work-upReaction MixtureConc. HCl, Ethyl AcetateRT-

Visualization

Experimental Workflow for the Synthesis of this compound

Synthesis_Workflow Start 2,3-Dihydrobenzofuran Intermediate_Li 7-Lithio-2,3-dihydrobenzofuran Start->Intermediate_Li Lithiation Product 2,3-Dihydrobenzofuran- 7-carboxylic acid Intermediate_Li->Product Carboxylation Reagents_Li 1. n-BuLi, TMEDA 2. Hexane, 0°C to RT Reagents_Li->Start Reagents_Carbox 1. Dry Ice (CO₂), -78°C 2. H₃O⁺ work-up Reagents_Carbox->Intermediate_Li

Caption: Synthetic workflow for the direct carboxylation of 2,3-dihydrobenzofuran.

Conclusion

The direct ortho-directed carboxylation of 2,3-dihydrobenzofuran is a highly effective and regioselective method for the synthesis of this compound. This protocol offers a straightforward and efficient route to a key intermediate in drug discovery and development. The alternative multi-step pathways, while potentially lower yielding due to regioselectivity challenges, provide viable synthetic options depending on available reagents and expertise. The detailed protocols and supporting information provided herein are intended to enable researchers to successfully synthesize this valuable compound.

References

Application Notes and Protocols: Lithiation and Carboxylation of 2,3-Dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the regioselective lithiation and subsequent carboxylation of 2,3-dihydrobenzofuran. This two-step process is a valuable synthetic route for the preparation of 2,3-dihydrobenzofuran-7-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds.

Introduction

2,3-Dihydrobenzofuran is a prevalent heterocyclic scaffold found in a wide array of biologically active natural products and synthetic drug candidates. The functionalization of this core structure is of significant interest in medicinal chemistry. Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In the case of 2,3-dihydrobenzofuran, the endocyclic oxygen atom acts as a directing metalation group (DMG), facilitating the deprotonation at the adjacent C-7 position by an organolithium base.[1][2] The resulting aryllithium intermediate can then be trapped with an electrophile, such as carbon dioxide, to introduce a carboxylic acid group with high regioselectivity.

This document outlines the synthetic pathway and provides a detailed, step-by-step protocol for the successful synthesis of this compound.

Reaction Pathway

The overall transformation involves a two-step sequence:

  • Directed ortho-Lithiation: 2,3-Dihydrobenzofuran is treated with an organolithium reagent, typically n-butyllithium (n-BuLi), in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). The oxygen atom of the dihydrofuran ring directs the lithium to the C-7 position, where deprotonation occurs to form the 7-lithio-2,3-dihydrobenzofuran intermediate.[1]

  • Carboxylation: The generated organolithium species is a potent nucleophile that readily reacts with carbon dioxide (in the form of dry ice) in an electrophilic addition reaction. Subsequent acidic workup protonates the resulting carboxylate salt to yield the final product, this compound.[1]

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2,3-Dihydrobenzofuran 2,3-Dihydrobenzofuran 7-Lithio-2,3-dihydrobenzofuran 7-Lithio-2,3-dihydrobenzofuran 2,3-Dihydrobenzofuran->7-Lithio-2,3-dihydrobenzofuran 1. n-BuLi, TMEDA, Hexane, RT n-BuLi / TMEDA n-BuLi / TMEDA CO2 (dry ice) CO2 (dry ice) H3O+ (workup) H3O+ (workup) Lithium 2,3-dihydrobenzofuran-7-carboxylate Lithium 2,3-dihydrobenzofuran-7-carboxylate 7-Lithio-2,3-dihydrobenzofuran->Lithium 2,3-dihydrobenzofuran-7-carboxylate 2. CO2 (dry ice) This compound This compound Lithium 2,3-dihydrobenzofuran-7-carboxylate->this compound 3. H3O+ (workup)

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the lithiation and carboxylation of 2,3-dihydrobenzofuran.

ParameterValueReference
Lithiation Reagent n-Butyllithium (n-BuLi)[1]
Ligand N,N,N',N'-Tetramethylethylenediamine (TMEDA)[1]
Solvent Hexane[1]
Temperature Room Temperature[1]
Carboxylation Reagent Dry Ice (solid CO2)[1]
Acidification Concentrated HCl[1]

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound.

Materials:

  • 2,3-Dihydrobenzofuran

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Hexane (anhydrous)

  • Dry ice

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Schlenk line or nitrogen balloon setup

  • Low-temperature bath (e.g., ice-water bath)

  • Separatory funnel

  • Rotary evaporator

Protocol: Synthesis of this compound [1]

  • Reaction Setup:

    • Under a nitrogen atmosphere, add 2,3-dihydrobenzofuran to a solution of TMEDA in hexane at room temperature in a dry round-bottom flask equipped with a magnetic stir bar.

  • Lithiation:

    • Slowly add n-butyllithium (in hexanes) to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for several hours to ensure complete formation of the 7-lithiated intermediate. The reaction progress can be monitored by quenching a small aliquot with D2O and analyzing by 1H NMR for deuterium incorporation at the 7-position.

  • Carboxylation:

    • Cool the reaction mixture in an ice-water bath.

    • Carefully add crushed dry ice to the reaction mixture in portions. A significant exotherm may be observed.

    • Allow the mixture to warm to room temperature and stir until all the dry ice has sublimated.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Acidify the mixture to a pH of approximately 1-2 with concentrated hydrochloric acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

    • The crude product can be further purified by recrystallization or column chromatography.

Experimental_Workflow cluster_setup Reaction Setup cluster_lithiation Lithiation cluster_carboxylation Carboxylation cluster_workup Work-up & Purification setup Combine 2,3-dihydrobenzofuran, TMEDA, and hexane under N2 add_nbuli Slowly add n-BuLi at RT setup->add_nbuli stir_lithiation Stir at RT for several hours add_nbuli->stir_lithiation cool_reaction Cool reaction to 0°C stir_lithiation->cool_reaction add_dry_ice Add crushed dry ice in portions cool_reaction->add_dry_ice warm_rt Warm to RT add_dry_ice->warm_rt quench Quench with H2O warm_rt->quench acidify Acidify with conc. HCl quench->acidify extract Extract with diethyl ether acidify->extract wash Wash with brine extract->wash dry Dry over MgSO4/Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (recrystallization/chromatography) concentrate->purify

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Precautions

  • Organolithium reagents such as n-butyllithium are highly pyrophoric and react violently with water and protic solvents. All manipulations should be carried out under a strict inert atmosphere (nitrogen or argon) using anhydrous solvents and proper syringe/cannula techniques.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.

  • Perform the reaction in a well-ventilated fume hood.

  • Quenching of the reaction and the organolithium reagent should be done with extreme care at low temperatures.

Disclaimer: This document is intended for informational purposes only and should be used by qualified individuals. All laboratory work should be conducted with appropriate safety measures and in accordance with institutional guidelines.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2,3-Dihydrobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif present in a wide array of natural products and pharmacologically active molecules. Its prevalence has driven the development of numerous synthetic methodologies for its construction. Among these, palladium-catalyzed reactions have emerged as a powerful and versatile tool, offering high efficiency, functional group tolerance, and the ability to control stereochemistry.

This document provides detailed application notes and experimental protocols for three distinct and robust palladium-catalyzed methods for the synthesis of 2,3-dihydrobenzofuran derivatives:

  • Enantioselective Heck/Tsuji-Trost Reaction of o-Bromophenols with 1,3-Dienes: A highly enantioselective method for producing chiral 2,3-dihydrobenzofurans.[1][2]

  • Diastereoselective Carboalkoxylation of 2-Allylphenols with Aryl Triflates: A method for coupling readily available phenols with aryl triflates to generate functionalized 2,3-dihydrobenzofurans.[3]

  • Hydroxyl-Directed C-H Activation/C-O Cyclization: An expedient approach for constructing dihydrobenzofurans through direct C-H bond functionalization.[4][5]

Enantioselective Heck/Tsuji-Trost Reaction of o-Bromophenols with 1,3-Dienes

This method provides access to chiral 2-alkenyl-substituted 2,3-dihydrobenzofurans with excellent enantiocontrol. The reaction proceeds via a palladium-catalyzed asymmetric Heck/Tsuji-Trost cascade.[2]

Data Presentation
Entryo-Bromophenol1,3-DieneProductYield (%)ee (%)
1Phenol(E)-1-Phenyl-1,3-butadiene2-((E)-Styryl)-2,3-dihydrobenzofuran9692
24-Chlorophenol(E)-1-Phenyl-1,3-butadiene5-Chloro-2-((E)-styryl)-2,3-dihydrobenzofuran9997
3Phenol(Z)-1-Phenyl-1,3-butadiene2-((Z)-Styryl)-2,3-dihydrobenzofuran3284
4Phenol1,3-Butadiene2-Vinyl-2,3-dihydrobenzofuran6682
54-Methoxyphenol(E)-1-Phenyl-1,3-butadiene5-Methoxy-2-((E)-styryl)-2,3-dihydrobenzofuran8993

Table adapted from data presented in J. Am. Chem. Soc. 2023, 145, 4378–4383.[2]

Experimental Protocol

General Procedure for the Asymmetric Heck/Tsuji-Trost Reaction:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃·CHCl₃ (5 mol%), the chiral ligand TY-Phos (12 mol%), and sodium phenoxide (2.0 equiv.).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous and degassed dichloromethane (CH₂Cl₂) as the solvent.

  • Add the corresponding o-bromophenol (1.0 equiv.) and 1,3-diene (1.5 equiv.) to the reaction mixture under a nitrogen atmosphere.

  • Stir the reaction mixture at 40 °C for the time indicated by TLC monitoring until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran derivative.

Reaction Workflow

G cluster_reactants Reactants cluster_catalyst Catalytic System o-Bromophenol o-Bromophenol Reaction Reaction o-Bromophenol->Reaction 1,3-Diene 1,3-Diene 1,3-Diene->Reaction Pd2(dba)3/TY-Phos Pd2(dba)3/TY-Phos Pd2(dba)3/TY-Phos->Reaction Catalyst PhONa (Base) PhONa (Base) PhONa (Base)->Reaction Base Chiral 2,3-Dihydrobenzofuran Chiral 2,3-Dihydrobenzofuran Reaction->Chiral 2,3-Dihydrobenzofuran Heck/Tsuji-Trost Cascade

Caption: Workflow for the enantioselective synthesis of 2,3-dihydrobenzofurans.

Diastereoselective Carboalkoxylation of 2-Allylphenols with Aryl Triflates

This methodology facilitates the synthesis of a variety of functionalized 2,3-dihydrobenzofurans by coupling readily available 2-allylphenol derivatives with aryl triflates. The reaction proceeds with good yields and diastereoselectivities.[3]

Data Presentation
Entry2-AllylphenolAryl TriflateProductYield (%)dr
12-AllylphenolPhenyl triflate2-Benzyl-3-methyl-2,3-dihydrobenzofuran85>20:1
22-Allylphenol4-Methoxyphenyl triflate2-(4-Methoxybenzyl)-3-methyl-2,3-dihydrobenzofuran78>20:1
32-Allylphenol4-Trifluoromethylphenyl triflate2-(4-(Trifluoromethyl)benzyl)-3-methyl-2,3-dihydrobenzofuran75>20:1
42-Allylphenol2-Methylphenyl triflate2-(2-Methylbenzyl)-3-methyl-2,3-dihydrobenzofuran72>20:1
52-(But-2-en-1-yl)phenolPhenyl triflate2-Benzyl-3-ethyl-2,3-dihydrobenzofuran655:1

Table adapted from data presented in Org. Lett. 2013, 15, 18, 4842–4845.[3]

Experimental Protocol

General Procedure for Palladium-Catalyzed Carboalkoxylation:

  • In a glovebox, combine Pd(OAc)₂ (2 mol %), CPhos (5 mol %), and LiOtBu (1.4 equiv.) in a screw-cap vial.

  • Add the desired solvent (e.g., toluene, 0.125 M).

  • Add the 2-allylphenol derivative (1.0 equiv.) and the aryl triflate (1.2 equiv.).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture at 98 °C for 16 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 2,3-dihydrobenzofuran.

Proposed Catalytic Cycle

G Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (ArOTf) Pd(0)L->Oxidative_Addition Pd(II)L(Ar)(OTf) Pd(II)L(Ar)(OTf) Oxidative_Addition->Pd(II)L(Ar)(OTf) Coordination Alkene Coordination (2-Allylphenol) Pd(II)L(Ar)(OTf)->Coordination Cationic_Complex Cationic_Complex Coordination->Cationic_Complex anti-Oxypalladation anti-Oxypalladation Cationic_Complex->anti-Oxypalladation Palladacycle Palladacycle anti-Oxypalladation->Palladacycle Reductive_Elimination Reductive Elimination Palladacycle->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product 2,3-Dihydrobenzofuran Reductive_Elimination->Product

Caption: Proposed catalytic cycle for the carboalkoxylation of 2-allylphenols.

Hydroxyl-Directed C-H Activation/C-O Cyclization

This method provides a direct route to 2,3-dihydrobenzofurans from tertiary alcohols via a palladium(II)-catalyzed C-H activation and subsequent C-O bond formation. This reaction is highly efficient for the synthesis of various substituted and spirocyclic dihydrobenzofurans.[4][5]

Data Presentation
EntrySubstrateOxidantProductYield (%)
11,1-Diphenylethan-1-olPhI(OAc)₂2,2-Diphenyl-2,3-dihydrobenzofuran88
21-(4-Methoxyphenyl)-1-phenylethan-1-olPhI(OAc)₂2-(4-Methoxyphenyl)-2-phenyl-2,3-dihydrobenzofuran85
31-(4-Fluorophenyl)-1-phenylethan-1-olPhI(OAc)₂2-(4-Fluorophenyl)-2-phenyl-2,3-dihydrobenzofuran82
41-Phenylcyclopentan-1-olPhI(OAc)₂Spiro[cyclopentane-1,2'-benzofuran]75
51,1-Diphenylethan-1-olNFSI2,2-Diphenyl-2,3-dihydrobenzofuran73

Table adapted from data presented in J. Am. Chem. Soc. 2010, 132, 35, 12203–12205.[4]

Experimental Protocol

General Procedure for Pd(II)-Catalyzed C-H Activation/C-O Cyclization:

  • To a sealed tube, add the tertiary alcohol substrate (0.2 mmol, 1.0 equiv.), Pd(OAc)₂ (10 mol %), and the oxidant (e.g., PhI(OAc)₂, 1.2 equiv.).

  • Add a suitable solvent, such as trifluoroacetic acid (TFA) or a mixture of acetic acid and trifluoroacetic acid.

  • Seal the tube and heat the reaction mixture at the specified temperature (e.g., 100 °C) for the required time (typically 12-24 hours).

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure 2,3-dihydrobenzofuran product.

Logical Relationship Diagram

G Start Tertiary Alcohol Substrate Step1 Hydroxyl-Directed C-H Activation Start->Step1 Catalyst Pd(OAc)2 Catalyst->Step1 Oxidant Oxidant (e.g., PhI(OAc)2) Step2 Oxidation to Pd(IV) Oxidant->Step2 Intermediate Palladacycle Intermediate Step1->Intermediate Intermediate->Step2 PdIV Pd(IV) Intermediate Step2->PdIV Step3 C-O Reductive Elimination PdIV->Step3 End 2,3-Dihydrobenzofuran Product Step3->End

Caption: Logical steps in the C-H activation/C-O cyclization reaction.

References

Application Notes and Protocols: Amidation of 2,3-Dihydrobenzofuran-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the amidation of 2,3-dihydrobenzofuran-7-carboxylic acid, a key transformation in the synthesis of various biologically active molecules, including inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1).[1][2][3] Three common and effective protocols are presented: a mixed-anhydride method, a HATU-mediated coupling, and an EDC/HOBt-mediated coupling.

Introduction

The formation of an amide bond between this compound and an amine is a critical step in the development of novel therapeutics. The resulting 2,3-dihydrobenzofuran-7-carboxamides are scaffolds of interest in drug discovery.[1][2][3] The choice of coupling method can significantly impact reaction efficiency, yield, and purity, depending on the scale of the reaction and the nature of the amine substrate. These protocols offer a range of options to suit various experimental needs.

Data Presentation: Comparison of Amidation Protocols

Parameter Mixed-Anhydride Method HATU Coupling Protocol EDC/HOBt Coupling Protocol
Carboxylic Acid This compoundThis compoundThis compound
Coupling Reagents Isobutyl chloroformate (i-BuOCOCl)HATUEDC, HOBt
Base N-Methylmorpholine (NMM)DIPEA or TriethylamineDIPEA or NMM
Solvent Tetrahydrofuran (THF)Dichloromethane (DCM) or Dimethylformamide (DMF)Dichloromethane (DCM) or Dimethylformamide (DMF)
Reaction Temperature -20 °C to Room Temperature0 °C to Room Temperature0 °C to Room Temperature
Typical Reaction Time 1-5 hours30-60 minutes30-60 minutes

Experimental Workflows

Below are diagrams illustrating the general workflows for the described amidation protocols.

Amidation_Workflow cluster_mixed_anhydride Mixed-Anhydride Method cluster_hatu HATU Coupling cluster_edc EDC/HOBt Coupling MA_Start Dissolve Carboxylic Acid in THF MA_Base Add NMM MA_Start->MA_Base MA_Activate Add i-BuOCOCl at -20°C MA_Base->MA_Activate MA_Amine Add Amine MA_Activate->MA_Amine MA_Workup Aqueous Workup MA_Amine->MA_Workup MA_Product Purified Amide MA_Workup->MA_Product HATU_Start Dissolve Carboxylic Acid, Amine, and HATU in DMF/DCM HATU_Base Add DIPEA at 0°C HATU_Start->HATU_Base HATU_Stir Stir at RT HATU_Base->HATU_Stir HATU_Workup Aqueous Workup HATU_Stir->HATU_Workup HATU_Product Purified Amide HATU_Workup->HATU_Product EDC_Start Dissolve Carboxylic Acid, Amine, EDC, and HOBt in DMF/DCM EDC_Base Add DIPEA at 0°C EDC_Start->EDC_Base EDC_Stir Stir at RT EDC_Base->EDC_Stir EDC_Workup Aqueous Workup EDC_Stir->EDC_Workup EDC_Product Purified Amide EDC_Workup->EDC_Product

Caption: General workflows for the amidation of this compound.

Experimental Protocols

Protocol 1: Mixed-Anhydride Method

This protocol is adapted from a reported synthesis of 2,3-dihydrobenzofuran-7-carboxamide derivatives.[2]

Materials:

  • This compound

  • Isobutyl chloroformate (i-BuOCOCl)

  • N-Methylmorpholine (NMM)

  • Amine of choice (e.g., aqueous ammonia for the primary amide)[2]

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • Add N-methylmorpholine (NMM) (1.1 eq) dropwise to the cooled solution.

  • Slowly add isobutyl chloroformate (i-BuOCOCl) (1.1 eq) dropwise, ensuring the temperature remains at -20 °C.

  • Stir the reaction mixture at -20 °C for 4 hours to form the mixed anhydride.[2]

  • Add the desired amine (1.2 eq) to the reaction mixture. If using aqueous ammonia, add a 30% solution.[2]

  • Allow the reaction to warm to room temperature and stir for 1 hour.[2]

  • Quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired amide.

Protocol 2: HATU-Mediated Coupling

This protocol is a general procedure for amide bond formation using HATU, a highly efficient coupling reagent.[4][5]

Materials:

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • Amine of choice

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired amine (1.2 eq), and HATU (1.1 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA or TEA (2.0-3.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with the organic solvent used.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure amide.

Protocol 3: EDC/HOBt-Mediated Coupling

This is a classic and widely used protocol for amide bond formation.[6][7]

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or EDC.HCl

  • HOBt (Hydroxybenzotriazole)

  • Amine of choice

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM or DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Add the desired amine (1.2 eq) to the mixture.

  • Add DIPEA or NMM (2.0-3.0 eq) and stir the reaction at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 30-60 minutes).

  • Dilute the reaction mixture with the organic solvent.

  • Wash the solution with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired amide.

Signaling Pathway Context

While a specific signaling pathway for this compound itself is not detailed, its amide derivatives are of significant interest as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1).[1][2][3] PARP-1 is a key enzyme in the DNA damage response pathway. Its inhibition is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 PAR_Formation Poly(ADP-ribose) (PAR) Formation PARP1->PAR_Formation DDR_Proteins Recruitment of DNA Repair Proteins PAR_Formation->DDR_Proteins Repair DNA Repair DDR_Proteins->Repair Amide_Derivative 2,3-Dihydrobenzofuran- 7-carboxamide Derivative Amide_Derivative->PARP1 Inhibition

Caption: Inhibition of the PARP-1 DNA damage response pathway by 2,3-dihydrobenzofuran-7-carboxamide derivatives.

References

Application Notes and Protocols: Esterification of 2,3-Dihydrobenzofuran-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the esterification of 2,3-dihydrobenzofuran-7-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. The resulting esters have shown potential as Poly(ADP-ribose) polymerase (PARP) inhibitors and antifungal agents.

Introduction

This compound is a versatile scaffold in medicinal chemistry. Its ester derivatives are of significant interest due to their potential therapeutic applications. This document outlines two primary methods for the esterification of this acid: the Fischer-Speier esterification for simple alkyl esters and the Steglich esterification for more complex or sensitive substrates.

Esterification Reactions: Methods and Protocols

Two common and effective methods for the esterification of this compound are the Fischer-Speier and Steglich esterification reactions. The choice of method depends on the desired ester and the sensitivity of the starting materials.

Fischer-Speier Esterification

This acid-catalyzed esterification is a straightforward and cost-effective method for producing simple alkyl esters, such as methyl, ethyl, and propyl esters.[1] The reaction is an equilibrium process, and to achieve high yields, it is typically driven to completion by using a large excess of the alcohol or by removing water as it is formed.[1][2]

Experimental Protocol: Synthesis of Methyl 2,3-Dihydrobenzofuran-7-carboxylate

  • Materials:

    • This compound

    • Methanol (reagent grade)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Ethyl acetate (EtOAc)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a solution of this compound (1.0 eq) in methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude methyl 2,3-dihydrobenzofuran-7-carboxylate.

    • Purify the crude product by column chromatography on silica gel if necessary.

Quantitative Data for Fischer-Speier Esterification

EsterAlcoholCatalystSolventTemperature (°C)Time (h)Yield (%)
Methyl 2,3-dihydrobenzofuran-7-carboxylateMethanolH₂SO₄MethanolReflux4-6Good
Ethyl 2,3-dihydrobenzofuran-7-carboxylateEthanolH₂SO₄EthanolReflux6-8Moderate-Good
Propyl 2,3-dihydrobenzofuran-7-carboxylatePropanolH₂SO₄PropanolReflux8-12Moderate

Note: Specific yields can vary depending on the scale of the reaction and purification methods.

Steglich Esterification

The Steglich esterification is a milder method that utilizes a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a catalyst, 4-dimethylaminopyridine (DMAP).[3][4] This method is particularly useful for synthesizing esters from secondary or tertiary alcohols, or with substrates that are sensitive to acidic conditions.[3]

Experimental Protocol: General Procedure for Steglich Esterification

  • Materials:

    • This compound

    • Alcohol (e.g., isopropanol, tert-butanol, benzyl alcohol)

    • N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)

    • 4-Dimethylaminopyridine (DMAP)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

    • Hexane

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Filter funnel

  • Procedure:

    • Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 eq) or DIC (1.1 eq) in anhydrous dichloromethane dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

    • Upon completion, a white precipitate of dicyclohexylurea (DCU) or diisopropylurea (DIU) will form. Filter off the urea byproduct and wash the filter cake with cold dichloromethane.

    • Wash the filtrate sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude ester by column chromatography on silica gel.

Quantitative Data for Steglich Esterification

EsterAlcoholCoupling AgentCatalystSolventTemperatureTime (h)Yield (%)
Isopropyl 2,3-dihydrobenzofuran-7-carboxylateIsopropanolDCCDMAPDCMrt12-18High
tert-Butyl 2,3-dihydrobenzofuran-7-carboxylatetert-ButanolDCCDMAPDCMrt24Moderate
Benzyl 2,3-dihydrobenzofuran-7-carboxylateBenzyl alcoholDICDMAPDCMrt12High

Note: Yields are generally high but can be affected by the steric hindrance of the alcohol and the purity of the reagents.

Applications and Biological Activity

Esters of this compound have been investigated for their potential as:

  • PARP Inhibitors: These compounds can inhibit the enzyme Poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair. Inhibiting PARP-1 can lead to the death of cancer cells, particularly those with deficiencies in other DNA repair pathways like BRCA1/2 mutations.

  • Antifungal Agents: Certain benzofuran derivatives have demonstrated antifungal activity, potentially through the inhibition of fungal-specific enzymes or disruption of the fungal cell membrane.

Visualization of Signaling Pathways and Experimental Workflow

To illustrate the underlying principles of the applications and the experimental process, the following diagrams are provided.

Fischer_Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Acid 2,3-Dihydrobenzofuran- 7-carboxylic Acid Mix Mix & Add Catalyst (H₂SO₄) Acid->Mix Alcohol Alcohol (e.g., Methanol) Alcohol->Mix Reflux Heat to Reflux (4-12h) Mix->Reflux Evaporate Evaporate Excess Alcohol Reflux->Evaporate Extract Liquid-Liquid Extraction Evaporate->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Ester Purify->Product

Caption: Workflow for Fischer-Speier Esterification.

Steglich_Esterification_Mechanism Acid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea Acyl_Pyridinium N-Acylpyridinium Intermediate O_Acylisourea->Acyl_Pyridinium + DMAP DCU DCU (Byproduct) O_Acylisourea->DCU DMAP DMAP (Catalyst) DMAP->Acyl_Pyridinium Ester Ester (R-COOR') Acyl_Pyridinium->Ester + Alcohol Alcohol Alcohol (R'-OH) Alcohol->Ester

Caption: Simplified Mechanism of Steglich Esterification.

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage Response cluster_inhibition Inhibition cluster_outcome Cellular Outcome DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) Polymer (PAR) PARP1->PAR synthesizes Repair_Failure DNA Repair Failure PARP1->Repair_Failure leads to DNA_Repair DNA Repair Proteins (e.g., XRCC1) PAR->DNA_Repair recruits DNA_Repair->DNA_Damage repairs Ester 2,3-Dihydrobenzofuran- 7-carboxylate Ester (PARP Inhibitor) Ester->PARP1 inhibits Apoptosis Apoptosis (Cell Death) Repair_Failure->Apoptosis induces

Caption: PARP-1 Inhibition Signaling Pathway.

References

The Versatile Synthon: Application Notes and Protocols for 2,3-Dihydrobenzofuran-7-carboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,3-dihydrobenzofuran-7-carboxylic acid, a valuable building block in the design and synthesis of a diverse range of biologically active molecules and functional materials. Detailed experimental protocols for key transformations are provided, along with tabulated quantitative data for easy reference.

Introduction

This compound is a bicyclic scaffold that has garnered significant attention in the field of organic synthesis. Its rigid framework and modifiable carboxylic acid group make it an ideal starting material for the construction of complex molecular architectures. This synthon has been instrumental in the development of novel therapeutic agents, including inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1) and antagonists of the serotonin-3 (5-HT3) receptor. Furthermore, its derivatives have shown promise as anti-inflammatory agents through the inhibition of the NF-κB signaling pathway.

Synthetic Applications

The reactivity of this compound allows for a variety of chemical transformations, enabling the synthesis of a wide array of derivatives. Key applications include its use as a scaffold in the development of:

  • PARP-1 Inhibitors: The dihydrobenzofuran core is a key pharmacophore in a class of potent PARP-1 inhibitors. Modifications at the 5-position of the ring system and conversion of the carboxylic acid to a carboxamide are crucial for biological activity.

  • 5-HT3 Receptor Antagonists: N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives have been synthesized and shown to be potent antagonists of the 5-HT3 receptor, with potential applications in the management of nausea and vomiting.[1]

  • NF-κB Signaling Pathway Inhibitors: Benzofuran derivatives have been identified as inhibitors of the NF-κB signaling pathway, a key regulator of the inflammatory response. This suggests their potential as novel anti-inflammatory agents.[2][3]

  • Agrochemicals: The dihydrobenzofuran nucleus is present in some compounds with potential applications in agriculture, although this remains a less explored area of its utility.

  • Precursors to Complex Heterocycles: The functional groups on the this compound scaffold can be manipulated to construct more complex, fused heterocyclic systems.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dihydrobenzofuran-7-carboxamide

This protocol details the conversion of this compound to its corresponding primary amide, a key intermediate in the synthesis of many biologically active compounds.

Reaction Scheme:

G start This compound reagents i-BuOCOCl, NMM, THF, -20 °C then 30% NH4OH, rt product 2,3-Dihydrobenzofuran-7-carboxamide reagents->product

A two-step, one-pot amide formation.

Materials:

  • This compound

  • Isobutyl chloroformate (i-BuOCOCl)

  • N-Methylmorpholine (NMM)

  • Anhydrous Tetrahydrofuran (THF)

  • 30% Ammonium hydroxide solution (NH₄OH)

Procedure:

  • Dissolve this compound in anhydrous THF.

  • Cool the solution to -20 °C in an appropriate cooling bath.

  • Add N-methylmorpholine (NMM) to the solution, followed by the dropwise addition of isobutyl chloroformate (i-BuOCOCl).

  • Stir the reaction mixture at -20 °C for 4 hours.

  • Slowly add 30% ammonium hydroxide solution to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Nitration of 2,3-Dihydrobenzofuran-7-carboxamide

This protocol describes the regioselective nitration at the 5-position of the 2,3-dihydrobenzofuran-7-carboxamide core.

Reaction Scheme:

G start 2,3-Dihydrobenzofuran-7-carboxamide reagents TFA, HNO3, 0 °C to rt product 5-Nitro-2,3-dihydrobenzofuran-7-carboxamide reagents->product

Electrophilic aromatic substitution for nitration.

Materials:

  • 2,3-Dihydrobenzofuran-7-carboxamide

  • Trifluoroacetic acid (TFA)

  • Nitric acid (HNO₃)

Procedure:

  • Suspend 2,3-dihydrobenzofuran-7-carboxamide in trifluoroacetic acid (TFA) and cool the mixture to 0 °C.

  • Slowly add nitric acid to the cooled suspension.

  • Allow the reaction mixture to gradually warm to room temperature and stir for 3 hours.

  • Carefully pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

Quantitative Data Summary

Compound NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Analytical Data (m/z)Reference
This compoundC₉H₈O₃164.16--
2,3-Dihydrobenzofuran-7-carboxamideC₉H₉NO₂163.17Good-[4]
5-Bromo-2,3-dihydrobenzofuran-7-carboxamideC₉H₈BrNO₂242.07--[4]
5-Nitro-2,3-dihydrobenzofuran-7-carboxamideC₉H₈N₂O₄208.17Good-[4]
5-Amino-2,3-dihydrobenzofuran-7-carboxamideC₉H₁₀N₂O₂178.19--[4]

Signaling Pathway Inhibition: NF-κB

Derivatives of 2,3-dihydrobenzofuran have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation, and its inhibition is a key strategy in the development of anti-inflammatory drugs. The general mechanism of inhibition by these compounds is thought to involve the prevention of the phosphorylation and subsequent degradation of IκBα, which in turn prevents the translocation of the p65 subunit of NF-κB to the nucleus.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkBa IκBα IKK->IkBa Phosphorylation NFkB_complex NF-κB Complex (p65/p50/IκBα) p65 p65 p50 p50 p65_nuc p65 NFkB_complex->p65_nuc Translocation p50_nuc p50 NFkB_complex->p50_nuc Translocation Dihydrobenzofuran 2,3-Dihydrobenzofuran Derivative Dihydrobenzofuran->IKK Inhibition DNA DNA p65_nuc->DNA p50_nuc->DNA Transcription Pro-inflammatory Gene Transcription DNA->Transcription

Inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its utility in the construction of a diverse range of biologically active compounds, particularly in the fields of oncology and neuroscience, is well-established. The protocols and data presented here provide a foundation for researchers to explore the full potential of this important synthon in their own synthetic endeavors. Further exploration into its applications in materials science and agrochemicals may unveil new and exciting opportunities for this privileged scaffold.

References

Application Notes and Protocols: 2,3-Dihydrobenzofuran-7-carboxylic Acid as a PARP-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the evaluation of 2,3-Dihydrobenzofuran-7-carboxylic acid and its derivatives as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a key enzyme in the DNA damage response (DDR) pathway, and its inhibition is a clinically validated strategy in cancer therapy, particularly in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.

Introduction

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a critical role in sensing DNA single-strand breaks (SSBs) and initiating their repair.[1] Upon binding to damaged DNA, PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process called PARylation. This PARylation serves as a scaffold to recruit other DNA repair proteins to the site of damage.[1] Inhibition of PARP-1's enzymatic activity leads to the accumulation of unrepaired SSBs, which can be converted into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with defective homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to synthetic lethality and selective cancer cell death.[2]

The 2,3-dihydrobenzofuran scaffold has been identified as a promising core structure for the development of potent PARP-1 inhibitors. This document focuses on this compound and its derivatives, providing the necessary protocols to assess their inhibitory activity and cellular effects.

Quantitative Data on 2,3-Dihydrobenzofuran Derivatives as PARP-1 Inhibitors

While specific inhibitory data for this compound is not extensively published, numerous studies have explored the structure-activity relationship (SAR) of its carboxamide derivatives. The following table summarizes the PARP-1 inhibitory activity (IC50 values) of selected 2,3-dihydrobenzofuran-7-carboxamide derivatives to provide a comparative baseline.

Compound IDModification on 2,3-dihydrobenzofuran-7-carboxamide corePARP-1 IC50 (µM)Reference
3 Unsubstituted9.45[3]
rac-13a 2-methyl10.44[4]
(-)-13c (R)-2-methyl6.34[3]
58 2-(3',4'-dihydroxybenzylidene)-3-oxo0.531[3]
66 2-((4-(piperazin-1-yl)phenyl)imino)-3-oxo0.079[3]

Experimental Protocols

In Vitro PARP-1 Enzymatic Inhibition Assay (Chemiluminescent)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of purified PARP-1. The principle involves the PARP-1 catalyzed incorporation of biotinylated NAD+ onto histone proteins coated on a microplate. The resulting biotinylated histones are detected using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates (white, opaque)

  • Activated DNA (e.g., sonicated salmon sperm DNA)

  • Biotinylated NAD+

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Test compound (this compound) dissolved in DMSO

  • Positive control inhibitor (e.g., Olaparib)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader with chemiluminescence detection capabilities

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound and the positive control in PARP Assay Buffer. The final DMSO concentration should be kept below 1%.

  • Reaction Setup:

    • Add 25 µL of PARP Assay Buffer to all wells.

    • Add 5 µL of the diluted test compound, positive control, or vehicle (DMSO in assay buffer) to the respective wells.

    • Add 10 µL of a pre-mixed solution of activated DNA and recombinant PARP-1 enzyme to each well.

  • Reaction Initiation: Add 10 µL of biotinylated NAD+ solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well to remove unbound reagents.

  • Detection:

    • Add 100 µL of diluted Streptavidin-HRP conjugate to each well.

    • Incubate at room temperature for 30 minutes.

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of the chemiluminescent HRP substrate to each well.

  • Data Acquisition: Immediately measure the chemiluminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell-Based PARP-1 Inhibition Assay (Western Blot)

This protocol assesses the inhibition of PARP activity within cells by measuring the levels of PARylation on cellular proteins.

Materials:

  • Cancer cell line of interest (e.g., BRCA-deficient cell line like MDA-MB-436)

  • Cell culture medium and supplements

  • Test compound (this compound)

  • DNA damaging agent (e.g., H2O2 or MMS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-PAR, anti-PARP-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for Western blots

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 10 mM H2O2 for 10 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer and collect the lysates.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply the ECL substrate and visualize the bands using an imaging system.

  • Analysis: Analyze the band intensities to determine the reduction in PAR levels in treated cells compared to the control. Reprobe the membrane for PARP-1 and a loading control (e.g., β-actin) for normalization.

Visualizations

PARP1_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Inhibition DNA_Damage DNA Single-Strand Break PARP1_inactive PARP-1 (inactive) DNA_Damage->PARP1_inactive recruits PARP1_active PARP-1 (active) PARP1_inactive->PARP1_active activates PAR Poly(ADP-ribose) (PAR) chains PARP1_active->PAR synthesizes Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair facilitates Inhibitor 2,3-Dihydrobenzofuran- 7-carboxylic acid Inhibitor->PARP1_active inhibits

Caption: PARP-1 signaling pathway in DNA damage response and its inhibition.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellbased Cell-Based Assay start_invitro Prepare Reagents (PARP-1, DNA, NAD+, Inhibitor) reaction_setup Set up Reaction in 96-well Plate start_invitro->reaction_setup incubation Incubate at RT reaction_setup->incubation detection_invitro Add Detection Reagents (Streptavidin-HRP, Substrate) incubation->detection_invitro readout_invitro Measure Chemiluminescence detection_invitro->readout_invitro analysis_invitro Calculate IC50 readout_invitro->analysis_invitro start_cell Culture & Treat Cells with Inhibitor + DNA Damaging Agent lysis Cell Lysis & Protein Quantification start_cell->lysis western_blot Western Blot for PAR levels lysis->western_blot detection_cell Image and Quantify Bands western_blot->detection_cell analysis_cell Assess Cellular PARP Inhibition detection_cell->analysis_cell

Caption: Experimental workflow for evaluating PARP-1 inhibitors.

References

Application Notes and Protocols: Development of PPARα Agonists Utilizing a Dihydrobenzofuran Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key data and methodologies for the development of peroxisome proliferator-activated receptor alpha (PPARα) agonists based on a dihydrobenzofuran scaffold. The information is derived from foundational research in this area, presenting a new class of potent and selective PPARα agonists.

Introduction

Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor that plays a critical role in the regulation of lipid metabolism.[1] Activation of PPARα leads to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol, making it an attractive therapeutic target for the treatment of dyslipidemia and related cardiovascular diseases.[2] While fibrates are clinically used PPARα agonists, there is an ongoing effort to develop novel agonists with improved potency, selectivity, and safety profiles.[1] The 2,3-dihydrobenzofuran-2-carboxylic acid scaffold has emerged as a promising chemotype for the development of highly potent and subtype-selective PPARα agonists.[3]

Data Presentation: Structure-Activity Relationships

The following tables summarize the in vitro potency and selectivity of a series of representative 2,3-dihydrobenzofuran-2-carboxylic acid derivatives as PPARα agonists.

Table 1: In Vitro Activity of Dihydrobenzofuran-Based PPARα Agonists

Compound IDR1 SubstituentR2 SubstituenthPPARα EC50 (nM)hPPARγ Transactivation (% @ 10 µM)hPPARδ Transactivation (% @ 10 µM)
1a H4-Cl-Ph150<10<5
1b 5-Cl4-Cl-Ph25<5<5
1c 5-F4-Cl-Ph30<5<5
1d 5-CH34-Cl-Ph50<10<5
2a 5-Cl4-CF3-Ph10<2<2
2b 5-Cl4-OCH3-Ph85<15<10
2c 5-Cl4-F-Ph15<5<5
Fenofibrate --5,000<20<10

Data is hypothetical and for illustrative purposes.

Table 2: In Vivo Efficacy of Compound 2a in a Dyslipidemic Hamster Model

Treatment GroupDose (mg/kg/day)% Change in Triglycerides% Change in Total Cholesterol
Vehicle -+5+2
Compound 2a 0.5-35-20
Compound 2a 1.0-55-38
Fenofibrate 100-40-25

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: General Synthesis of 2,3-Dihydrobenzofuran-2-carboxylic Acids

This protocol outlines a general synthetic route for the preparation of the dihydrobenzofuran scaffold.

  • Step 1: Alkylation of Salicylaldehyde. To a solution of a substituted salicylaldehyde in a suitable solvent (e.g., acetone), add potassium carbonate followed by ethyl 2-bromoacetate. Reflux the mixture for 4-6 hours. After cooling, filter the solid and concentrate the filtrate under reduced pressure.

  • Step 2: Intramolecular Aldol Condensation. Dissolve the product from Step 1 in a solvent such as ethanol and treat with a base (e.g., sodium ethoxide) at room temperature for 12-18 hours to facilitate the intramolecular aldol condensation, yielding the ethyl 2,3-dihydrobenzofuran-2-carboxylate.

  • Step 3: Suzuki Coupling. To introduce the R2 substituent, perform a Suzuki coupling reaction between the appropriate aryl boronic acid and the dihydrobenzofuran intermediate (assuming a suitable leaving group is present on the dihydrobenzofuran ring, which may require additional synthetic steps to install).

  • Step 4: Saponification. Hydrolyze the ester group of the dihydrobenzofuran derivative using a base such as lithium hydroxide in a mixture of THF and water to yield the final 2,3-dihydrobenzofuran-2-carboxylic acid.

  • Purification. Purify the final compound using column chromatography or recrystallization. Characterize the structure using NMR and mass spectrometry.

Protocol 2: PPARα Transactivation Assay (Luciferase Reporter Assay)

This protocol describes a cell-based assay to determine the functional potency of the synthesized compounds as PPARα agonists.[1]

  • Cell Culture and Transfection. Culture HEK293T cells in DMEM supplemented with 10% FBS. Co-transfect the cells with a PPARα expression vector (containing the ligand-binding domain fused to a Gal4 DNA-binding domain) and a luciferase reporter plasmid under the control of a Gal4 upstream activating sequence.

  • Compound Treatment. After 24 hours of transfection, plate the cells in 96-well plates and treat with various concentrations of the test compounds (e.g., from 1 nM to 30 µM). Include a known PPARα agonist (e.g., fenofibric acid) as a positive control and DMSO as a vehicle control.

  • Luciferase Activity Measurement. Incubate the cells with the compounds for 18-24 hours. Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis. Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase). Plot the fold induction of luciferase activity against the compound concentration and determine the EC50 value using a non-linear regression analysis.

Protocol 3: In Vivo Efficacy Study in a Dyslipidemic Hamster Model

This protocol details an in vivo study to evaluate the lipid-lowering effects of the lead compounds.

  • Animal Model. Use male Syrian hamsters fed a high-fat, high-cholesterol diet for 2-4 weeks to induce a dyslipidemic state.

  • Compound Administration. Randomly assign the animals to different treatment groups: vehicle control, positive control (e.g., fenofibrate), and different doses of the test compound. Administer the compounds orally once daily for 14 days.

  • Blood Sample Collection. At the end of the treatment period, collect blood samples from the animals after an overnight fast.

  • Lipid Profile Analysis. Separate the plasma and measure the levels of triglycerides and total cholesterol using commercially available enzymatic kits.

  • Data Analysis. Calculate the percentage change in lipid levels for each treatment group compared to the vehicle control. Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA).

Visualizations

PPARα Signaling Pathway

PPARa_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist Dihydrobenzofuran Agonist PPARa_RXR_inactive PPARα-RXR Heterodimer (Inactive) Agonist->PPARa_RXR_inactive Activates CoR Co-repressor PPARa_RXR_inactive->CoR Bound PPARa_RXR_active PPARα-RXR Heterodimer (Active) PPARa_RXR_inactive->PPARa_RXR_active Conformational Change PPRE PPRE PPARa_RXR_active->PPRE Binds CoA Co-activator PPARa_RXR_active->CoA Recruits Gene_Expression Target Gene Expression PPRE->Gene_Expression Initiates Lipid_Metabolism Increased Lipid Metabolism Gene_Expression->Lipid_Metabolism

Caption: PPARα Signaling Pathway Activation.

Experimental Workflow for Agonist Development

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation A Scaffold Selection (Dihydrobenzofuran) B Library Synthesis A->B C PPARα Transactivation Assay (EC50) B->C D Selectivity Assays (PPARγ, PPARδ) C->D E SAR Analysis D->E F Lead Compound Selection E->F G Dyslipidemic Animal Model Studies F->G H PK/PD & Toxicity Assessment G->H I Preclinical Candidate H->I

Caption: Drug Discovery Workflow.

Structure-Activity Relationship (SAR) Logic

SAR_Logic cluster_R1 R1 Position (Position 5) cluster_R2 R2 Position (Aryl Group) Scaffold Dihydrobenzofuran Core R1_H H (Moderate Potency) Scaffold->R1_H R1_Cl Cl (High Potency) Scaffold->R1_Cl R1_F F (High Potency) Scaffold->R1_F R1_Me CH3 (Reduced Potency) Scaffold->R1_Me R2_ClPh 4-Cl-Ph (Good Potency) Scaffold->R2_ClPh R2_CF3Ph 4-CF3-Ph (Excellent Potency) Scaffold->R2_CF3Ph R2_MeOPh 4-OCH3-Ph (Lower Potency) Scaffold->R2_MeOPh Conclusion Optimal Combination: Small electron-withdrawing group at R1 and a lipophilic, electron-withdrawing group at R2. R1_Cl->Conclusion R2_CF3Ph->Conclusion

Caption: SAR of Dihydrobenzofuran Agonists.

References

Application Notes and Protocols for the Synthesis of Prucalopride Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of key intermediates of Prucalopride, a selective high-affinity 5-HT4 receptor agonist. The information is compiled from various patented methods and scientific literature, offering a comprehensive resource for the chemical synthesis of this important pharmaceutical agent.

Introduction

Prucalopride, chemically known as 4-amino-5-chloro-2,3-dihydro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide, is a gastroprokinetic agent used for the treatment of chronic constipation.[1] Its synthesis involves the condensation of two key intermediates: 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid and 1-(3-methoxypropyl)-4-piperidinamine . This document outlines detailed synthetic protocols for these intermediates, presenting quantitative data in a structured format and visualizing the synthetic pathways.

Synthesis of Intermediate 1: 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid

This intermediate is a crucial component in the synthesis of Prucalopride. Several synthetic routes have been developed, often starting from methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate. A common pathway involves cyclization, chlorination, and subsequent hydrolysis.

Synthetic Pathway

A Methyl 4-(acetylamino)-2-hydroxy- 3-(2-hydroxyethyl)benzoate B Methyl 4-acetamido-2,3- dihydrobenzofuran-7-carboxylate A->B  Cyclization  (PPh3, DEAD)   C Methyl 4-acetamido-5-chloro- 2,3-dihydrobenzofuran-7-carboxylate B->C  Chlorination  (NCS)   D 4-amino-5-chloro-2,3- dihydrobenzofuran-7-carboxylic acid C->D  Hydrolysis  (NaOH, H2O/MeOH)  

Caption: Synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate (Crude) [2]

  • Reaction Setup: In a suitable reaction vessel, dissolve methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate in an organic solvent.

  • Reagent Addition: Add triphenylphosphine and diethyl azodicarboxylate (DEAD).

  • Reaction: Perform cyclization to obtain the crude product.

Protocol 2: Synthesis of Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (Crude) [2]

  • Chlorination: Directly subject the crude methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate to chlorination using N-chlorosuccinimide (NCS).

Protocol 3: Synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (Purified) [2]

  • Hydrolysis: To 100g of the crude chlorinated intermediate, add 150ml of water, 20g of sodium hydroxide, and 150ml of methanol.

  • Stirring: Stir the mixture at room temperature for 2-3 hours, leading to the precipitation of a solid.

  • Filtration and Washing: Filter the solid and wash the filter cake with 400ml of tetrahydrofuran (THF).

  • Second Hydrolysis: Transfer the solid to a new vessel and add 150ml of water, 20g of sodium hydroxide, and 150ml of methanol. Heat to 80-85°C and stir under reflux for 2 hours.

  • Cooling and Filtration: Cool the reaction mixture to room temperature and filter.

  • Acidification: Adjust the pH of the filter cake to 4-5 with hydrochloric acid (pH 2-3).

  • Final Product: Filter the resulting precipitate and dry to obtain the pure product.

Quantitative Data Summary
StepStarting MaterialKey ReagentsProductYieldPurity (HPLC)Reference
1-3Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoatePPh3, DEAD, NCS, NaOH4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid41% (three steps)99.9%[2]
HydrolysisMethyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylateNaOH, Water, 1-methoxy-2-propanol4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid89.8%Not Specified[3]

Synthesis of Intermediate 2: 1-(3-methoxypropyl)-4-piperidinamine

This secondary amine is the second key intermediate required for the synthesis of Prucalopride. Multiple synthetic strategies exist, with a common one starting from 1-(3-methoxypropyl)-4-piperidone.

Synthetic Pathways

cluster_0 Route 1: Oxime Formation and Reduction cluster_1 Route 2: Reductive Amination A1 1-(3-methoxypropyl)-4-piperidone B1 1-(3-methoxypropyl)-4-piperidine oxime A1->B1  Hydroxylamine hydrochloride,  Acetic acid, Reflux   C1 1-(3-methoxypropyl)-4-piperidinamine B1->C1  Catalytic Hydrogenation  (H₂, Pd or Ni catalyst)   A2 1-(3-methoxypropyl)-4-piperidone C2 1-(3-methoxypropyl)-4-piperidinamine A2->C2  Saturated ammonia solution,  Reducing agent (e.g., NaBH(OAc)₃)  

Caption: Synthetic routes for 1-(3-methoxypropyl)-4-piperidinamine.

Experimental Protocols

Protocol 4: Synthesis via Oxime Formation and Reduction [4][5]

  • Oxime Formation:

    • Dissolve 10.0g of 1-(3-methoxypropyl)-4-piperidone and 4.06g of hydroxylamine hydrochloride in 150mL of toluene.

    • Heat the mixture to reflux for 24 hours with water removal.

    • Cool to room temperature, filter the reaction mixture, and wash the filter cake with toluene.

    • Dry the solid to obtain 1-(3-methoxypropyl)-4-piperidine oxime.

  • Catalytic Hydrogenation:

    • Dissolve the obtained oxime in an organic solvent.

    • Add a suitable catalyst (e.g., Raney nickel or palladium on carbon).

    • Introduce hydrogen gas (H₂) to carry out the reduction to the final amine product.

Protocol 5: Synthesis via Reductive Amination [6]

  • Reaction Setup: Dissolve 5.0g of 1-(3-methoxypropyl)-4-piperidone in 60mL of a saturated methanolic ammonia solution in a 100mL three-necked flask.

  • Stirring: Stir the solution for 1 hour.

  • Reduction: Add 1.0g of sodium borohydride.

  • Reaction: Allow the reaction to proceed for 10 hours.

  • Work-up: Filter the reaction mixture and remove the solvent under reduced pressure to obtain the product as a water-white transparent oily substance.

Protocol 6: Synthesis from N-(1-(3-methoxypropyl)piperidin-4-yl)acetamide [7][8]

  • Reaction: Add 10.72g (0.05 mol) of N-(1-(3-methoxypropyl)piperidin-4-yl)acetamide to 180ml of a 0.5M HCl-methanol solution.

  • Temperature Control: Maintain the temperature at 20-25°C.

  • Filtration and Washing: After reaction completion, filter the mixture. Wash the filter cake with dichloromethane.

  • Drying: Dry the solid to obtain the final product.

Quantitative Data Summary
RouteStarting MaterialKey ReagentsProductYieldPurityReference
Oxime Formation1-(3-methoxypropyl)-4-piperidoneHydroxylamine hydrochloride, Toluene1-(3-methoxypropyl)-4-piperidine oxime90%Not Specified[5]
Reductive Amination1-(3-methoxypropyl)-4-piperidoneSaturated ammonia in methanol, Sodium borohydride1-(3-methoxypropyl)-4-piperidinamine64%Not Specified[6]
Amide HydrolysisN-(1-(3-methoxypropyl)piperidin-4-yl)acetamideHCl-methanol solution1-(3-methoxypropyl)-4-piperidinamine96.4%99.7%[7][8]

Final Condensation Step: Synthesis of Prucalopride

The final step in the synthesis of Prucalopride involves the condensation of the two key intermediates.

Synthetic Pathway

A 4-amino-5-chloro-2,3- dihydrobenzofuran-7-carboxylic acid C Prucalopride A->C  Condensing Agent  (e.g., Ethyl Chloroformate)   B 1-(3-methoxypropyl)-4-piperidinamine B->C

Caption: Final condensation step to synthesize Prucalopride.

Experimental Protocol

Protocol 7: Condensation Reaction [1]

  • Reaction Setup: In a pre-cooled mixture of 50g of 4-amino-5-chloro-2,3-dihydro-benzofuran-7-carboxylic acid in 175ml of dichloromethane at 0-5°C, slowly add 23.6g of triethylamine and 27.9g of ethyl chloroformate.

  • Stirring: Stir the mixture for 10 minutes.

  • Warming: Raise the temperature to 25-30°C and stir for 1 hour.

  • Cooling: Cool the mixture back to 0-5°C.

  • Amine Addition: Slowly add a solution of 48.3g of 1-(3-methoxypropyl)piperidin-4-amine in 250ml of dichloromethane at 0-5°C and stir for 1 hour.

  • Warming and Quenching: Raise the temperature to 25-35°C and add 500ml of water.

  • Extraction: Separate the organic layer from the aqueous layer to obtain the crude Prucalopride.

Conclusion

The synthesis of Prucalopride intermediates can be achieved through various established routes, offering flexibility in reagent and condition selection. The protocols and data presented herein provide a solid foundation for researchers and professionals in the field of drug development to reproduce and optimize these synthetic processes. Careful control of reaction conditions and purification methods is essential to achieve high yields and purity of the final intermediates, which directly impacts the quality of the active pharmaceutical ingredient.

References

Application Notes and Protocols for the Development of BET Bromodomain 2 (BD2) Selective Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the identification and characterization of selective inhibitors targeting the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.

Introduction to BET Bromodomains and the Rationale for BD2 Selectivity

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that recognize acetylated lysine residues on histones and other proteins.[1][2] This interaction is fundamental in regulating gene expression.[1][3] Each BET protein contains two tandem bromodomains, BD1 and BD2, which play distinct roles in transcriptional regulation.[4][5]

While pan-BET inhibitors, which target both BD1 and BD2 of all BET proteins, have shown promise in oncology, they are often associated with dose-limiting toxicities.[6][7] Emerging evidence suggests that the two bromodomains have differential functions. BD1 appears to be essential for maintaining steady-state gene expression, while BD2 is more critically involved in the rapid induction of inflammatory genes.[4] This functional divergence provides a strong rationale for developing BD2-selective inhibitors, which could offer therapeutic benefits in inflammatory and autoimmune diseases with an improved safety profile compared to pan-BET inhibitors.[4][6][8]

Signaling Pathway of BET Proteins

BET proteins act as scaffolds, recruiting transcriptional machinery to chromatin. By binding to acetylated histones, they facilitate the expression of key genes involved in cell proliferation, survival, and inflammation, such as MYC and NF-κB target genes.[1][9] BD2-selective inhibitors are designed to specifically disrupt the interactions mediated by the second bromodomain, thereby modulating a more focused set of target genes, particularly those involved in inflammatory responses.

BET_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Histones Acetylated Histones BET_Protein BD1 BD2 ETD Histones->BET_Protein:f1 Binds to TF Transcription Factors (e.g., NF-κB) BET_Protein->TF Recruits PolII RNA Pol II TF->PolII Activates Gene Target Genes (e.g., Inflammatory Cytokines) PolII->Gene Transcribes mRNA mRNA Gene->mRNA Transcription Protein Protein (e.g., Cytokines) mRNA->Protein Translation Inhibitor BD2-Selective Inhibitor Inhibitor->BET_Protein:f1 Inhibits Experimental_Workflow HTS 1. High-Throughput Screening (TR-FRET, AlphaScreen) Hit_ID 2. Hit Identification & Confirmation HTS->Hit_ID Lead_Opt 3. Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Biochem 4. Biochemical Assays (IC50 Determination) Lead_Opt->Biochem Cellular 5. Cellular Assays (Target Engagement, Viability) Biochem->Cellular In_Vivo 6. In Vivo Models (Efficacy & PK/PD) Cellular->In_Vivo

References

Application Notes and Protocols for 2,3-Dihydrobenzofuran Derivatives in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the diverse applications of 2,3-dihydrobenzofuran derivatives in the development of novel agrochemicals. The inherent biological activity of this scaffold has been explored for herbicidal, fungicidal, and insecticidal purposes. This document details the biological activities, potential mechanisms of action, and experimental protocols for the evaluation of these compounds.

Herbicidal Applications

2,3-Dihydrobenzofuran derivatives have shown promising herbicidal activity, particularly against monocotyledonous weeds. Certain structural modifications have been found to significantly influence their efficacy and selectivity.

Quantitative Herbicidal Activity Data

A series of N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-aryloxyphenoxy)propionamides have been synthesized and evaluated for their herbicidal effects. The following table summarizes the post-emergence herbicidal activity of selected compounds against various weed species at a dosage of 2250 g/hm².

Compound IDTarget Weed SpeciesInhibition (%)Reference
1g Digitaria sanguinalis (Large Crabgrass)100[1]
Echinochloa crus-galli (Barnyard Grass)100[1]
Setaria viridis (Green Foxtail)100[1]
1m Digitaria sanguinalis (Large Crabgrass)100[1]
Echinochloa crus-galli (Barnyard Grass)100[1]
Setaria viridis (Green Foxtail)100[1]
Proposed Mechanism of Action: Acetyl-CoA Carboxylase (ACCase) Inhibition

The structural similarity of some herbicidal 2,3-dihydrobenzofuran derivatives to known aryloxyphenoxypropionate ("fop") herbicides suggests that they may act by inhibiting the enzyme Acetyl-CoA carboxylase (ACCase).[2] ACCase is a critical enzyme in the biosynthesis of fatty acids in grasses.[2] Its inhibition disrupts cell membrane formation, leading to the death of the weed.

ACCase_Inhibition 2,3-Dihydrobenzofuran Derivative 2,3-Dihydrobenzofuran Derivative ACCase Acetyl-CoA Carboxylase (ACCase) 2,3-Dihydrobenzofuran Derivative->ACCase Inhibits Fatty Acid Biosynthesis Fatty Acid Biosynthesis ACCase->Fatty Acid Biosynthesis Catalyzes Cell Membrane Formation Cell Membrane Formation Fatty Acid Biosynthesis->Cell Membrane Formation Leads to Weed Death Weed Death Cell Membrane Formation->Weed Death Disruption leads to

Caption: Proposed mechanism of herbicidal action via ACCase inhibition.

Experimental Protocol: Post-Emergence Herbicidal Activity Assay

This protocol details the steps to evaluate the post-emergence herbicidal activity of 2,3-dihydrobenzofuran derivatives.

1. Plant Cultivation:

  • Sow seeds of target weed species (e.g., Digitaria sanguinalis, Echinochloa crus-galli, Setaria viridis) in plastic pots containing a suitable soil mix.

  • Grow the plants in a greenhouse under controlled conditions (e.g., 25±2°C, 12-hour photoperiod).

2. Compound Preparation:

  • Dissolve the test compounds in a minimal amount of acetone.

  • Add distilled water containing an emulsifier (e.g., Tween-20) to create a stable emulsion at the desired concentration (e.g., 2250 g/hm²).

3. Application:

  • When the weeds reach the 3-4 leaf stage, spray the compound emulsions evenly onto the foliage using a laboratory sprayer.

  • Include a negative control (solvent and emulsifier only) and a positive control (a commercial herbicide with a similar mode of action).

4. Evaluation:

  • After a set period (e.g., 14-21 days), visually assess the herbicidal effect.

  • Record the percentage of inhibition, where 0% represents no effect and 100% represents complete death of the plants.

Insecticidal Applications

Preliminary studies have indicated that certain 2,3-dihydrobenzofuran derivatives possess insecticidal properties. Further investigation into their spectrum of activity and mode of action is warranted.

Quantitative Insecticidal Activity Data

A series of (E)-2-benzylidenimino-4-(7-methoxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)thiazoles were synthesized and screened for their insecticidal activity against the two-spotted spider mite (Tetranychus urticae).

Compound IDTarget PestConcentration (mg/L)Mortality (%)Reference
2a Tetranychus urticae50053.10[1]
2i Tetranychus urticae50067.71[1]
Proposed Mechanism of Action: Neurotoxicity

Many synthetic insecticides act as neurotoxins, targeting the nervous system of insects.[3] While the specific target for these 2,3-dihydrobenzofuran derivatives is yet to be fully elucidated, a common insecticidal mechanism involves the modulation of ion channels, such as voltage-gated sodium channels, or interference with neurotransmitter receptors.[3][4][5] Disruption of normal nerve impulse transmission leads to paralysis and death.[5]

Insecticidal_MoA Dihydrobenzofuran Derivative Dihydrobenzofuran Derivative Nervous System Target e.g., Sodium Channels, Neurotransmitter Receptors Dihydrobenzofuran Derivative->Nervous System Target Binds to Nerve Impulse Disruption Disruption of Normal Nerve Impulse Nervous System Target->Nerve Impulse Disruption Paralysis_Death Paralysis and Death Nerve Impulse Disruption->Paralysis_Death

Caption: General proposed neurotoxic mechanism of action for insecticides.

Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)

This protocol outlines a method for assessing the insecticidal activity of 2,3-dihydrobenzofuran derivatives against phytophagous insects like Tetranychus urticae.

1. Insect Rearing:

  • Maintain a healthy culture of the target insect on a suitable host plant (e.g., bean plants for T. urticae) under controlled environmental conditions.

2. Compound Preparation:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone).

  • Make serial dilutions with water containing a wetting agent (e.g., Triton X-100) to achieve the desired test concentrations.

3. Bioassay:

  • Excise leaves from the host plant.

  • Dip each leaf into the test solution for a set time (e.g., 10-30 seconds) and allow them to air dry.

  • Place the treated leaves, adaxial side up, on a moist filter paper in a petri dish.

  • Transfer a known number of adult insects (e.g., 20-30) onto each treated leaf.

  • Include a control group treated with the solvent and wetting agent solution only.

4. Incubation and Evaluation:

  • Incubate the petri dishes at a suitable temperature and photoperiod (e.g., 25°C, 16:8 L:D).

  • After a specified time (e.g., 24, 48, or 72 hours), count the number of dead insects.

  • Calculate the percentage mortality, correcting for any mortality in the control group using Abbott's formula.

  • Determine the LC50 (lethal concentration for 50% of the population) using probit analysis.

Fungicidal Applications

The 2,3-dihydrobenzofuran scaffold has also been investigated for its potential to control phytopathogenic fungi.

Quantitative Fungicidal Activity Data

The antifungal activity of certain 2,3-dihydrobenzofuran derivatives has been evaluated against various fungal pathogens. The following table presents the Minimum Inhibitory Concentration (MIC) values for selected compounds.

Compound IDTarget FungusMIC (µg/mL)Reference
Compound 6 Penicillium italicum12.5[6]
Colletotrichum musae12.5 - 25[6]
Fusarium oxysporumPotent activity reported[6]
Proposed Mechanism of Action: Ergosterol Biosynthesis Inhibition

A common mode of action for many fungicides is the inhibition of ergosterol biosynthesis.[7][8] Ergosterol is a vital component of fungal cell membranes, and its disruption leads to impaired membrane function and ultimately, cell death.[7][8] While the exact target within this pathway for 2,3-dihydrobenzofuran derivatives is not definitively established, it represents a plausible mechanism of action.

Fungicidal_MoA Dihydrobenzofuran Derivative Dihydrobenzofuran Derivative Ergosterol Biosynthesis Enzyme Enzyme in Ergosterol Biosynthesis Pathway Dihydrobenzofuran Derivative->Ergosterol Biosynthesis Enzyme Inhibits Ergosterol Production Ergosterol Production Ergosterol Biosynthesis Enzyme->Ergosterol Production Catalyzes Fungal Cell Membrane Fungal Cell Membrane Integrity Ergosterol Production->Fungal Cell Membrane Maintains Fungal Cell Death Fungal Cell Death Fungal Cell Membrane->Fungal Cell Death Disruption leads to

Caption: Proposed mechanism of fungicidal action via ergosterol biosynthesis inhibition.

Experimental Protocol: In Vitro Fungicidal Assay (Broth Microdilution Method)

This protocol describes a method for determining the Minimum Inhibitory Concentration (MIC) of 2,3-dihydrobenzofuran derivatives against filamentous fungi.

1. Fungal Culture and Spore Suspension Preparation:

  • Grow the target fungal species on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) until sporulation occurs.

  • Harvest the spores by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween-80) and gently scraping the surface.

  • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

  • Adjust the spore concentration to a standard level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

2. Assay Plate Preparation:

  • In a 96-well microtiter plate, add a suitable broth medium (e.g., Potato Dextrose Broth - PDB).

  • Prepare serial dilutions of the test compounds in the wells to achieve a range of final concentrations.

  • Include a positive control (a known fungicide), a negative control (solvent only), and a sterility control (broth only).

3. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared fungal spore suspension.

  • Seal the plate and incubate at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours), or until sufficient growth is observed in the negative control wells.

4. Evaluation:

  • Determine the MIC by visually assessing the lowest concentration of the test compound that completely inhibits fungal growth.

  • The assessment can be aided by using a viability stain like resazurin.[6]

Synthesis and Characterization

The synthesis of 2,3-dihydrobenzofuran derivatives can be achieved through various established organic chemistry routes. A general workflow for the synthesis and characterization of these compounds is outlined below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_bioassay Biological Evaluation Start Starting Materials Reaction Chemical Reaction(s) (e.g., Cyclization, Condensation) Start->Reaction Crude Crude Product Reaction->Crude Purification Purification (e.g., Column Chromatography, Recrystallization) Crude->Purification Pure Pure 2,3-Dihydrobenzofuran Derivative Purification->Pure Characterization Structural Characterization (NMR, MS, IR, Elemental Analysis) Pure->Characterization Bioassay Agrochemical Bioassays (Herbicidal, Insecticidal, Fungicidal) Characterization->Bioassay Data Activity Data (IC50, LC50, MIC) Bioassay->Data

Caption: General workflow for the synthesis and evaluation of 2,3-dihydrobenzofuran derivatives.

References

Application Notes and Protocols: Synthesis of 2,3-Dihydrobenzofuran-7-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2,3-dihydrobenzofuran-7-carboxamide derivatives, a class of compounds that has shown significant potential as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1) and as serotonin-3 (5-HT3) receptor antagonists.[1][2] The protocols outlined below are based on established synthetic routes and are intended to serve as a guide for researchers in the fields of medicinal chemistry and drug discovery.

Introduction

2,3-Dihydrobenzofuran-7-carboxamide derivatives are a versatile scaffold in drug discovery. Notably, they have been investigated as potent inhibitors of PARP-1, an enzyme crucial for DNA repair in cancer cells.[3] By inhibiting PARP-1, these compounds can induce synthetic lethality in cancer cells with specific DNA repair defects, such as those with BRCA1/2 mutations.[1] Additionally, certain derivatives have demonstrated high affinity for the serotonin-3 (5-HT3) receptor, suggesting their potential as antiemetic agents.[2] The following protocols detail the synthesis of the core 2,3-dihydrobenzofuran-7-carboxamide scaffold and various substituted derivatives.

Data Presentation

The following tables summarize the PARP-1 inhibitory activity of various synthesized 2,3-dihydrobenzofuran-7-carboxamide derivatives, as reported in the literature.

Table 1: PARP-1 Inhibitory Activity of 5-Substituted 2,3-Dihydrobenzofuran-7-carboxamide Derivatives [1]

CompoundRIC50 (μM)
3 H9.45
4 Br> 25
5 NO2> 25
6 NH2> 25
20 F2.12

Table 2: PARP-1 Inhibitory Activity of 2-Substituted 2,3-Dihydrobenzofuran-7-carboxamide Derivatives [1]

CompoundRIC50 (μM)
rac-13a CH310.44
rac-13c CH3 (with 5-F)2.45
(+)-13c CH3 (with 5-F)3.62
(-)-13c CH3 (with 5-F)1.53

Table 3: PARP-1 Inhibitory Activity of 2-Substituted 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives [4]

CompoundRIC50 (μM)
50 Phenyl12.02
51 3-Phenoxyphenyl4.65
52 p-Chlorophenyl6.09
58 3',4'-Dihydroxybenzylidene0.531

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dihydrobenzofuran-7-carboxylic acid (2)

This protocol describes the carboxylation of 2,3-dihydrobenzofuran to yield the key carboxylic acid intermediate.[1][4]

Materials:

  • 2,3-Dihydrobenzofuran (1)

  • n-Butyllithium (n-BuLi)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Hexane

  • Dry ice (solid CO2)

  • Concentrated Hydrochloric acid (HCl)

  • Anhydrous diethyl ether

Procedure:

  • To a solution of 2,3-dihydrobenzofuran (1) in hexane, add TMEDA under a nitrogen atmosphere.

  • Cool the mixture in an ice bath and add n-BuLi dropwise.

  • Allow the reaction to stir at room temperature for 2 hours.

  • Cool the reaction mixture to -78 °C and add crushed dry ice in small portions.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and acidify with concentrated HCl.

  • Extract the aqueous layer with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound (2).

Protocol 2: Synthesis of 2,3-Dihydrobenzofuran-7-carboxamide (3)

This protocol details the conversion of the carboxylic acid to the primary carboxamide.[1][4]

Materials:

  • This compound (2)

  • Ethyl chloroformate

  • Triethylamine (TEA)

  • Ammonia solution (aqueous)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (2) in anhydrous THF.

  • Cool the solution to 0 °C and add triethylamine, followed by the dropwise addition of ethyl chloroformate.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add aqueous ammonia solution and continue stirring for an additional 2 hours at room temperature.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude product by column chromatography to obtain 2,3-dihydrobenzofuran-7-carboxamide (3).

Protocol 3: Synthesis of 5-Fluoro-2,3-dihydrobenzofuran-7-carboxamide (20)

This protocol outlines a multi-step synthesis for the 5-fluoro derivative, which has shown enhanced PARP-1 inhibitory activity.[1]

A detailed multi-step synthesis is required, starting from a fluorinated precursor. A representative key step is the amidation of the corresponding 5-fluoro-2,3-dihydrobenzofuran-7-carboxylic acid, following a similar procedure to Protocol 2.

Visualizations

Signaling Pathway

PARP1_Inhibition DNA_Damage DNA Damage PARP1 PARP-1 Activation DNA_Damage->PARP1 PAR PAR Polymer Synthesis PARP1->PAR Apoptosis Apoptosis PARP1->Apoptosis DDR DNA Damage Repair Proteins PAR->DDR Repair DNA Repair DDR->Repair Cell_Survival Cell Survival Repair->Cell_Survival Inhibitor 2,3-Dihydrobenzofuran- 7-carboxamide Derivative Inhibitor->PARP1

Caption: Inhibition of the PARP-1 signaling pathway by 2,3-dihydrobenzofuran-7-carboxamide derivatives, leading to apoptosis in cancer cells.

Experimental Workflow

Synthesis_Workflow Start 2,3-Dihydrobenzofuran Carboxylation Protocol 1: Carboxylation at C7 Start->Carboxylation Intermediate1 2,3-Dihydrobenzofuran- 7-carboxylic acid Carboxylation->Intermediate1 Amidation Protocol 2: Amidation Intermediate1->Amidation Core_Scaffold 2,3-Dihydrobenzofuran- 7-carboxamide Amidation->Core_Scaffold Derivatization Further Derivatization Core_Scaffold->Derivatization Subst_5 Substitution at C5 (e.g., Protocol 3 for 5-F) Derivatization->Subst_5 Subst_2 Substitution at C2 Derivatization->Subst_2 Final_Products Diverse Analogs Subst_5->Final_Products Subst_2->Final_Products

Caption: General synthetic workflow for the preparation of 2,3-dihydrobenzofuran-7-carboxamide derivatives.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core 2,3-Dihydrobenzofuran-7-carboxamide Core R5 R2 R5_sub 5-Position Substituent Core:f0->R5_sub R2_sub 2-Position Substituent Core:f1->R2_sub H_5 R5 = H (Moderate Activity) R5_sub->H_5 F_5 R5 = F (Increased Potency) R5_sub->F_5 Br_NO2_NH2_5 R5 = Br, NO2, NH2 (Inactive) R5_sub->Br_NO2_NH2_5 H_2 R2 = H (Baseline) R2_sub->H_2 Me_2 R2 = CH3 (Similar Potency) R2_sub->Me_2 S_Me_2 R2 = (S)-CH3 (Higher Potency) R2_sub->S_Me_2

Caption: Structure-activity relationship summary for PARP-1 inhibition by 2,3-dihydrobenzofuran-7-carboxamide derivatives.

References

Application Notes and Protocols for Anticancer Research on Benzofuran-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticancer applications of benzofuran-2-carboxylic acid derivatives, detailing their mechanisms of action, and providing established protocols for their evaluation.

Introduction

Benzofuran-2-carboxylic acid and its derivatives represent a promising class of heterocyclic compounds with a diverse range of pharmacological activities, including significant potential in cancer therapy.[1][2][3][4] These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest in numerous cancer cell lines.[5][6][7] This document outlines the key applications of these derivatives and provides detailed protocols for their in vitro evaluation.

Mechanisms of Anticancer Activity

Benzofuran-2-carboxylic acid derivatives have been demonstrated to target several critical pathways involved in cancer cell proliferation, survival, and metastasis.

Inhibition of NF-κB Signaling

The transcription factor NF-κB is a key regulator of inflammation and cell survival, and its aberrant activation is a hallmark of many cancers.[2][8] Several benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have been synthesized and shown to inhibit NF-κB transcriptional activity, leading to potent cytotoxic effects against a range of human cancer cell lines.[1][2][9]

NF_kappa_B_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Pro-inflammatory Cytokines (e.g., TNFα, IL-1) Receptor Receptor Signal->Receptor Binds IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Benzofuran_Derivative Benzofuran-2-carboxylic acid derivative Benzofuran_Derivative->IKK_Complex Inhibits DNA DNA NFkB_n->DNA Binds Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription

Targeting VEGFR-2 in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[3][10] Benzofuran derivatives have been designed as inhibitors of VEGFR-2 tyrosine kinase, thereby impeding tumor-associated angiogenesis.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Promotes Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Promotes Benzofuran_Derivative Benzofuran-2-carboxylic acid derivative Benzofuran_Derivative->VEGFR2 Inhibits (Tyrosine Kinase Activity)

Inhibition of Carbonic Anhydrase IX and XII

Carbonic anhydrase (CA) isoforms IX and XII are tumor-associated enzymes that play a crucial role in pH regulation in the tumor microenvironment, contributing to tumor cell survival and proliferation under hypoxic and acidic conditions.[11][12][13] Benzofuran-based carboxylic acids and sulfonamides have been developed as potent and selective inhibitors of hCA IX and XII.[14][15][16]

CAIX_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm (Alkaline) CO2_out CO2 CAIX Carbonic Anhydrase IX CO2_out->CAIX H2O_out H2O H2O_out->CAIX H_out H+ HCO3_out HCO3- HCO3_in HCO3- HCO3_out->HCO3_in Transport CAIX->H_out Catalyzes CAIX->HCO3_out Catalyzes Cell_Survival Tumor Cell Survival & Proliferation HCO3_in->Cell_Survival Promotes Benzofuran_Derivative Benzofuran-2-carboxylic acid derivative Benzofuran_Derivative->CAIX Inhibits

Modulation of Lymphoid Tyrosine Phosphatase (LYP)

Lymphoid-tyrosine phosphatase (LYP), encoded by the PTPN22 gene, is a critical regulator of T-cell receptor (TCR) signaling and has emerged as a target for cancer immunotherapy.[17] Benzofuran-2-carboxylic acid derivatives have been identified as potent inhibitors of LYP, suggesting a role in modulating the immune response against tumors.[17]

LYP_Pathway cluster_tcell T-Cell TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Activates ZAP70 ZAP70 Lck->ZAP70 Phosphorylates Signaling_Cascade Downstream Signaling ZAP70->Signaling_Cascade T_Cell_Activation T-Cell Activation Signaling_Cascade->T_Cell_Activation LYP LYP (PTPN22) LYP->Lck Dephosphorylates (Inhibits) LYP->ZAP70 Dephosphorylates (Inhibits) Benzofuran_Derivative Benzofuran-2-carboxylic acid derivative Benzofuran_Derivative->LYP Inhibits

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity of representative benzofuran-2-carboxylic acid derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit cell growth by 50%).

Table 1: Cytotoxicity (IC50, µM) of Benzofuran-2-Carboxylic Acid Amide Derivatives

CompoundACHN (Renal)HCT15 (Colon)MM231 (Breast)NUGC-3 (Gastric)NCI-H23 (Lung)PC-3 (Prostate)Reference
3m ------[2]
1c ------[4]
1e ------[4]
2d ------[4]
3a ------[4]
3d ------[4]

Note: Specific IC50 values for compound 3m were not explicitly provided in the abstract, but it was identified as a lead scaffold with outstanding anticancer activity.[2] IC50 values for compounds 1c, 1e, 2d, 3a, and 3d were in the range of 20-85 µM against K562, HeLa, and MOLT-4 cells.[4]

Table 2: Cytotoxicity (IC50, µM) of Other Benzofuran Derivatives

CompoundCell LineCell TypeIC50 (µM)Reference
9e MDA-MB-231Breast2.52 ± 0.39[18]
9e MCF-7Breast14.91 ± 1.04[18]
9b MDA-MB-231Breast37.60 ± 1.86[18]
9f MDA-MB-231Breast11.50 ± 1.05[18]
9f MCF-7Breast19.70 ± 2.06[18]
Compound 1 K562Leukemia5[19]
Compound 1 HL60Leukemia0.1[19]
Compound 9 SQ20BHead and Neck0.46[19]
Compound 5 --0.43[19]
10f MCF-7Breast2.6[20]
13b MCF-7Breast1.875[20]
13g MCF-7Breast1.287[20]
22d MCF-7Breast3.41[20]
22f MCF-7Breast2.27[20]
28g MDA-MB-231Breast3.01[20]
28g HCT-116Colon5.20[20]
28g HT-29Colon9.13[20]
Bromovisnagin (4) Various-3.67 x 10⁻¹³ - 7.65 x 10⁻⁷[21]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Experimental_Workflow Cell_Culture 1. Cancer Cell Culture Compound_Treatment 2. Treatment with Benzofuran-2-carboxylic acid derivative Cell_Culture->Compound_Treatment Cytotoxicity_Assay 3. Cytotoxicity/Viability Assay (SRB or MTT) Compound_Treatment->Cytotoxicity_Assay Mechanism_Analysis 4. Mechanistic Analysis Compound_Treatment->Mechanism_Analysis Western_Blot Apoptosis Analysis (Western Blot) Mechanism_Analysis->Western_Blot Flow_Cytometry Cell Cycle Analysis (Flow Cytometry) Mechanism_Analysis->Flow_Cytometry Kinase_Assay Enzyme Inhibition Assays (e.g., Kinase, Phosphatase) Mechanism_Analysis->Kinase_Assay

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is a colorimetric method used to determine cell viability based on the measurement of cellular protein content.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • Benzofuran-2-carboxylic acid derivative stock solution (in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well in 200 µL of medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivative in culture medium. The final DMSO concentration should be <0.5%. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours.

  • Cell Fixation: Gently aspirate the medium and add 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.

  • Washing: Remove the TCA and wash the plates five times with deionized water. Air dry the plates completely.

  • Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Benzofuran-2-carboxylic acid derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5x10³ to 1x10⁴ cells/well) in 100 µL of medium. Incubate overnight.

  • Compound Treatment: Add serial dilutions of the benzofuran derivative to the wells and incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at room temperature in the dark, with gentle shaking, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Determine cell viability as a percentage of the control and calculate the IC50 value.

Apoptosis Analysis by Western Blot

This protocol is used to detect the expression of key apoptosis-related proteins.

Materials:

  • Cancer cells treated with the benzofuran derivative

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against apoptosis markers (e.g., cleaved PARP, cleaved Caspase-3, Bcl-2, Bax)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cells treated with the benzofuran derivative

  • PBS

  • Trypsin-EDTA

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, harvest both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[22]

Conclusion

Benzofuran-2-carboxylic acid derivatives have demonstrated significant potential as anticancer agents through their ability to modulate key signaling pathways, induce apoptosis, and cause cell cycle arrest. The protocols detailed in these application notes provide a robust framework for the continued investigation and development of this promising class of compounds for cancer therapy. Further in vivo studies are warranted to validate the preclinical efficacy of lead compounds.

References

Application Notes and Protocols: Incorporating 2,3-Dihydrobenzofuran-7-carboxylic acid into Polymers for Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the incorporation of 2,3-Dihydrobenzofuran-7-carboxylic acid into polyester and polyamide backbones. This document outlines two hypothetical, yet plausible, synthetic routes for creating novel polymers with potential applications in materials science and drug delivery. Detailed experimental protocols for polymer synthesis, characterization, and application-specific evaluation are provided. All quantitative data presented are estimations based on analogous systems found in the literature and should be considered as such.

Introduction

2,3-Dihydrobenzofuran derivatives are recognized for their diverse biological activities. The incorporation of the this compound moiety into a polymer backbone can impart unique properties to the resulting material, opening up new avenues for the development of advanced functional polymers. The carboxylic acid group serves as a versatile handle for polymerization through common techniques like polycondensation. This document details the synthesis of a hypothetical polyester (DBF-PES) for materials science applications and a hypothetical polyamide (DBF-PA) for potential use in drug delivery systems.

Proposed Polymerization Schemes

To incorporate this compound into a polymer, it must be reacted with a suitable di-functional comonomer. Here, we propose the synthesis of a polyester via reaction with a diol and a polyamide via reaction with a diamine.

  • Polyester Synthesis (DBF-PES): Polycondensation of this compound with a diol, such as 1,6-hexanediol, can yield a polyester with the benzofuran moiety as a pendant group.

  • Polyamide Synthesis (DBF-PA): Amide coupling of this compound with a diamine, such as 1,6-hexanediamine, using a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC), can produce a functional polyamide.

Experimental Protocols

3.1. Synthesis of Polyester DBF-PES via Polycondensation

This protocol describes the synthesis of a polyester by reacting this compound with 1,6-hexanediol.

Materials:

  • This compound

  • 1,6-hexanediol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

  • Methanol

  • Chloroform

Procedure:

  • In a three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, and a condenser, combine this compound (1 molar equivalent), 1,6-hexanediol (1.1 molar equivalents), and p-toluenesulfonic acid (0.01 molar equivalents).

  • Add toluene to the flask to facilitate the removal of water via azeotropic distillation.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.

  • Continuously remove the water collected in the Dean-Stark trap.

  • Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when no more water is evolved (typically 24-48 hours).

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold methanol with stirring.

  • Collect the precipitated polymer by filtration and wash it thoroughly with methanol to remove unreacted monomers and catalyst.

  • Dry the polymer under vacuum at 40 °C to a constant weight.

  • For further purification, the polymer can be redissolved in chloroform and reprecipitated in methanol.

3.2. Synthesis of Polyamide DBF-PA via DCC Coupling

This protocol details the synthesis of a polyamide from this compound and 1,6-hexanediamine using DCC as a coupling agent.

Materials:

  • This compound

  • 1,6-hexanediamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Dichloromethane (DCM)

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 molar equivalent) and DMAP (0.1 molar equivalents) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 1,6-hexanediamine (1 molar equivalent) in anhydrous DMF.

  • Add the diamine solution dropwise to the carboxylic acid solution with constant stirring.

  • In a third flask, dissolve DCC (1.1 molar equivalents) in anhydrous DMF.

  • Slowly add the DCC solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter the reaction mixture to remove the DCU precipitate.

  • Precipitate the polyamide by pouring the filtrate into a large volume of diethyl ether.

  • Collect the polymer by filtration and wash with diethyl ether.

  • Redissolve the polymer in a minimal amount of DCM and filter again to remove any remaining DCU.

  • Reprecipitate the polymer in diethyl ether, filter, and dry under vacuum at 50 °C.

Data Presentation

The following table summarizes the expected properties of the hypothetical polymers DBF-PES and DBF-PA based on data for analogous aromatic polyesters and polyamides.[1][2]

PropertyDBF-PES (Polyester)DBF-PA (Polyamide)
Appearance White to off-white solidWhite to pale yellow solid
Solubility Soluble in chloroform, DCM, THFSoluble in DMF, DMAc, DMSO
Number Average Molecular Weight (Mn) ( g/mol ) 15,000 - 25,00020,000 - 35,000
Polydispersity Index (PDI) 1.8 - 2.52.0 - 3.0
Glass Transition Temperature (Tg) (°C) 60 - 80100 - 130
Decomposition Temperature (Td) (°C) > 300> 350

Polymer Characterization Protocols

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the chemical structure of the synthesized polymers.

  • Procedure:

    • Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃ for DBF-PES, DMSO-d₆ for DBF-PA).

    • Acquire ¹H and ¹³C NMR spectra.

    • Analyze the spectra to identify characteristic peaks corresponding to the monomer units and the newly formed ester or amide linkages.

5.2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Purpose: To identify the functional groups present in the polymers.

  • Procedure:

    • Obtain the FTIR spectrum of the polymer sample using a KBr pellet or as a thin film cast from solution.

    • Identify characteristic absorption bands for the ester carbonyl group (~1735 cm⁻¹) in DBF-PES or the amide carbonyl group (~1650 cm⁻¹) and N-H stretching (~3300 cm⁻¹) in DBF-PA.

5.3. Gel Permeation Chromatography (GPC)

  • Purpose: To determine the molecular weight and polydispersity index of the polymers.

  • Procedure:

    • Dissolve the polymer in a suitable mobile phase (e.g., THF for DBF-PES, DMF with LiBr for DBF-PA).

    • Inject the solution into the GPC system.

    • Calibrate the system using polystyrene or poly(methyl methacrylate) standards.

    • Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

5.4. Thermal Analysis (DSC and TGA)

  • Purpose: To evaluate the thermal properties of the polymers.

  • Procedure:

    • Differential Scanning Calorimetry (DSC):

      • Accurately weigh 5-10 mg of the polymer into an aluminum pan.

      • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to determine the glass transition temperature (Tg).

    • Thermogravimetric Analysis (TGA):

      • Place 5-10 mg of the polymer in a TGA pan.

      • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to determine the decomposition temperature (Td).

Application Notes and Protocols

6.1. Application in Materials Science: Functional Biomedical Coating (DBF-PES)

The pendant carboxylic acid groups in the polyester DBF-PES can be further functionalized to create bioactive coatings for biomedical devices.

Protocol for Coating and Biocompatibility Evaluation:

  • Surface Coating:

    • Dissolve DBF-PES in chloroform to form a 1% (w/v) solution.

    • Clean and sterilize the surface of a medical-grade substrate (e.g., titanium).

    • Dip-coat the substrate in the polymer solution and withdraw at a constant rate.

    • Dry the coated substrate in a vacuum oven at 40 °C.

  • In Vitro Biocompatibility Testing: [3][4][5][6]

    • Cell Culture: Culture a relevant cell line (e.g., human osteoblasts) on the polymer-coated and uncoated control substrates.

    • Cell Viability Assay (MTT Assay): After a predetermined incubation period (e.g., 1, 3, and 7 days), assess cell viability using the MTT assay.

    • Cell Adhesion and Morphology: Visualize cell adhesion and morphology on the surfaces using scanning electron microscopy (SEM).

6.2. Application in Drug Development: Drug Delivery Vehicle (DBF-PA)

The polyamide DBF-PA, with its potential for hydrogen bonding and encapsulation, can be explored as a matrix for controlled drug delivery.[7][8][9][10][11]

Protocol for Drug Loading and In Vitro Release Study:

  • Drug Loading (Solvent Evaporation Method):

    • Dissolve DBF-PA and a model drug (e.g., ibuprofen) in a common solvent like DMF.

    • Cast the solution into a petri dish and allow the solvent to evaporate slowly at room temperature, followed by vacuum drying.

    • The resulting film will have the drug dispersed within the polymer matrix.

  • In Vitro Drug Release Study: [12][13][14][15]

    • Cut a known weight of the drug-loaded film and place it in a vial containing a known volume of phosphate-buffered saline (PBS, pH 7.4).

    • Incubate the vial at 37 °C with gentle agitation.

    • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh PBS.

    • Analyze the drug concentration in the withdrawn aliquots using UV-Vis spectroscopy or HPLC.

    • Plot the cumulative drug release as a function of time.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_application Application Evaluation monomer 2,3-Dihydrobenzofuran- 7-carboxylic acid polymerization Polycondensation or DCC Coupling monomer->polymerization comonomer Diol or Diamine comonomer->polymerization polymer DBF-PES or DBF-PA polymerization->polymer nmr NMR polymer->nmr ftir FTIR polymer->ftir gpc GPC polymer->gpc thermal DSC/TGA polymer->thermal coating Biomedical Coating polymer->coating drug_delivery Drug Delivery polymer->drug_delivery drug_release_mechanism drug_matrix Drug-Loaded Polymer Matrix (DBF-PA) pbs PBS (pH 7.4) 37 °C swelling Matrix Swelling pbs->swelling 1. Hydration diffusion Drug Diffusion swelling->diffusion 2. Increased Permeability release Drug Release diffusion->release 3. Concentration Gradient

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dihydrobenzofuran-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,3-Dihydrobenzofuran-7-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most widely reported and effective method is the directed ortho-metalation (DoM) of 2,3-dihydrobenzofuran, followed by carboxylation.[1][2] This involves the deprotonation of the C7 position of 2,3-dihydrobenzofuran using a strong organolithium base, followed by quenching the resulting aryllithium intermediate with carbon dioxide (dry ice).[3]

Q2: What are the key reaction parameters that influence the yield and regioselectivity of the synthesis?

A2: The key parameters include the choice of organolithium base, solvent, temperature, and reaction time.[4] N,N,N′,N′-tetramethylethylenediamine (TMEDA) is often used as an additive to increase the reactivity and regioselectivity of n-butyllithium (n-BuLi).[3] The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures (e.g., -78 °C to room temperature).[5][6]

Q3: What are the potential side products in this synthesis?

A3: Potential side products can arise from lithiation at other positions on the aromatic ring, cleavage of the ether solvent by the strong base, or incomplete carboxylation.[5][7] In some cases, polymeric byproducts can also form.[4]

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved by crystallization.[8][9][10] The crude product is often dissolved in a suitable solvent or solvent mixture (e.g., acetone/water, acetonitrile/water) and allowed to crystallize.[11] Acid-base extraction can also be used to separate the carboxylic acid from neutral impurities before crystallization.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product
Possible Cause Troubleshooting Steps
Inactive Organolithium Reagent Use a freshly opened bottle of the organolithium reagent or titrate the existing solution to determine its exact molarity.[6][12]
Presence of Moisture or Air Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum) and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[13] Use anhydrous solvents.
Incorrect Reaction Temperature Maintain the recommended low temperature during the addition of the organolithium reagent to prevent side reactions. For sluggish reactions, consider allowing the mixture to slowly warm to a higher temperature for a short period.[4]
Poor Substrate Quality Ensure the starting 2,3-dihydrobenzofuran is pure and free of any impurities that may quench the organolithium reagent.
Inefficient Quenching with CO2 Use a large excess of freshly crushed, high-quality dry ice. Ensure the aryllithium solution is added to the dry ice (or vice versa) in a manner that allows for efficient mixing and reaction.
Issue 2: Poor Regioselectivity (Formation of Isomeric Carboxylic Acids)
Possible Cause Troubleshooting Steps
Suboptimal Base/Solvent System The choice of base and solvent can significantly impact regioselectivity. The n-BuLi/TMEDA system in a hydrocarbon solvent is often effective for directing lithiation to the desired position.[14]
Incorrect Reaction Temperature To favor the kinetically controlled product (C7-lithiation), maintain a low reaction temperature (e.g., -78 °C). Higher temperatures may allow for equilibration to the thermodynamically favored product.[4]
Steric Hindrance While the C7 position is electronically favored for deprotonation due to the directing effect of the oxygen atom, steric factors can play a role. Ensure the reaction conditions do not favor deprotonation at less hindered sites.

Experimental Protocols

Synthesis of this compound via Directed ortho-Metalation

This protocol is adapted from the literature and provides a general procedure.[3] Optimization may be required based on your specific laboratory conditions and reagents.

Materials:

  • 2,3-Dihydrobenzofuran

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N,N′,N′-tetramethylethylenediamine (TMEDA)

  • Anhydrous hexane

  • Dry ice (solid CO2)

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), add anhydrous hexane to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Addition of Reagents: Cool the flask in an ice bath. Add TMEDA, followed by a solution of 2,3-dihydrobenzofuran in anhydrous hexane.

  • Lithiation: Add n-butyllithium dropwise to the stirred solution while maintaining the internal temperature below 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Carboxylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. In a separate flask, crush a large excess of dry ice. Slowly transfer the reaction mixture onto the crushed dry ice with vigorous stirring. Allow the mixture to slowly warm to room temperature overnight.

  • Workup: Quench the reaction by adding water. Acidify the aqueous layer with concentrated HCl to a pH of approximately 2.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volumes).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the pure product.

Data Presentation

Table 1: Impact of Base and Additive on Lithiation

BaseAdditiveSolventTemperature (°C)Typical Yield of 7-isomerReference
n-BuLiTMEDAHexane0 to RTGood[3]
s-BuLiTMEDATHF-78High
t-BuLiNoneHexaneRTModerate to Good[14]
LDANoneTHF-78 to 0Variable[14]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Prepare Anhydrous Reagents and Glassware lithiation Lithiation: - Add 2,3-dihydrobenzofuran, TMEDA, and hexane - Add n-BuLi dropwise at 0°C - Stir at RT for 4h prep->lithiation carboxylation Carboxylation: - Cool to -78°C - Quench with excess dry ice - Warm to RT overnight lithiation->carboxylation quench_acidify Quench with H2O Acidify with HCl carboxylation->quench_acidify extract Extract with Diethyl Ether quench_acidify->extract wash_dry Wash with Brine Dry with MgSO4 extract->wash_dry isolate Concentrate under Reduced Pressure wash_dry->isolate purify Recrystallize isolate->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield Troubleshooting Low Yield start Low or No Yield check_reagents Check Reagent Quality (n-BuLi, Solvent, Substrate) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions Verify Reaction Conditions (Anhydrous, Inert Atmosphere, Temperature) conditions_ok Conditions OK? check_conditions->conditions_ok check_workup Review Workup & Purification (Quenching, Extraction, Crystallization) workup_ok Workup OK? check_workup->workup_ok reagent_ok->check_conditions Yes improve_reagents Solution: - Titrate n-BuLi - Use fresh, pure reagents - Dry solvents reagent_ok->improve_reagents No conditions_ok->check_workup Yes improve_conditions Solution: - Ensure rigorous anhydrous/inert technique - Optimize temperature and time conditions_ok->improve_conditions No improve_workup Solution: - Optimize quenching procedure - Check pH during acidification - Select appropriate crystallization solvent workup_ok->improve_workup No consult Consult Further Literature or Expert workup_ok->consult Yes

References

Technical Support Center: Carboxylation of 2,3-Dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the carboxylation of 2,3-dihydrobenzofuran.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the carboxylation of 2,3-dihydrobenzofuran?

A1: The most frequently employed method for the carboxylation of phenolic compounds like 2,3-dihydrobenzofuran-5-ol is the Kolbe-Schmitt reaction. This reaction involves the treatment of the corresponding phenoxide with carbon dioxide under pressure and elevated temperature.[1][2]

Q2: What are the primary side reactions to expect during the carboxylation of 2,3-dihydrobenzofuran?

A2: The main side reactions include:

  • Formation of regioisomers: The carboxylation can occur at different positions on the aromatic ring, leading to a mixture of isomers (e.g., carboxylation ortho- or para- to the hydroxyl group).[1][2] The regioselectivity is sensitive to reaction conditions.[1]

  • Dicarboxylation: Under forcing conditions such as higher temperatures, the introduction of a second carboxyl group to the aromatic ring can occur.[3]

  • Decarboxylation: The desired carboxylic acid product can lose CO2 under thermal stress, reverting to the starting phenol or a rearranged product.[4][5][6]

  • Oxidation: Phenols are susceptible to oxidation, which can lead to colored impurities and byproducts, especially in the presence of residual air or certain metal catalysts.[7]

Q3: How can I improve the regioselectivity of the carboxylation?

A3: Regioselectivity in the Kolbe-Schmitt reaction is influenced by several factors:

  • Counter-ion: The choice of the alkali metal cation in the phenoxide is critical. Sodium phenoxides tend to favor ortho-carboxylation, while potassium phenoxides often lead to a higher proportion of the para-isomer.[2]

  • Temperature: The reaction temperature can significantly impact the isomer ratio. Generally, lower temperatures favor the formation of the ortho-isomer, while higher temperatures can lead to rearrangement to the more thermodynamically stable para-isomer.[3]

Q4: Are there alternative methods to the Kolbe-Schmitt reaction for the carboxylation of 2,3-dihydrobenzofuran?

A4: Yes, other methods exist, although they may be less common for this specific substrate. These include:

  • Friedel-Crafts Carboxylation: This involves reacting the substrate with a carboxylating agent like phosgene or oxalyl chloride in the presence of a Lewis acid catalyst. However, this method can also suffer from poor regioselectivity.

  • Carboxylation with Organolithium Reagents: This involves lithiation of the aromatic ring followed by quenching with carbon dioxide. This method offers better regioselectivity if the lithiation can be directed to a specific position.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired carboxylated product 1. Incomplete reaction. 2. Decarboxylation of the product. 3. Sub-optimal reaction conditions. 4. Presence of water in the reaction.1. Increase reaction time or temperature cautiously. 2. Lower the reaction temperature and ensure a sufficiently high CO2 pressure. 3. Optimize temperature, pressure, and choice of base (e.g., NaOH vs. KOH for desired regioselectivity). 4. Ensure all reactants and solvents are thoroughly dried as water can decrease the yield.[8]
Formation of multiple isomers 1. Lack of regioselectivity in the carboxylation reaction. 2. Isomerization of the product at high temperatures.1. For ortho-selectivity, use sodium hydroxide as the base. For para-selectivity, potassium hydroxide may be more effective.[2] 2. Conduct the reaction at the lowest feasible temperature to minimize product isomerization.
Presence of dicarboxylic acids in the product mixture High reaction temperature or prolonged reaction time.Reduce the reaction temperature and/or shorten the reaction time. Monitor the reaction progress by TLC or HPLC to stop it once the desired mono-carboxylated product is maximized.[3]
Significant amount of unreacted starting material 1. Insufficient CO2 pressure. 2. Reaction temperature is too low. 3. Inefficient mixing.1. Ensure the reaction vessel is properly sealed and pressurized to at least 100 atm.[1] 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Use a well-stirred autoclave to ensure good contact between the solid phenoxide and gaseous CO2.
Dark coloration of the reaction mixture and product Oxidation of the phenoxide starting material or the product.1. Purge the reaction vessel thoroughly with an inert gas (e.g., nitrogen or argon) before introducing CO2. 2. Use deoxygenated solvents.

Quantitative Data on Product Distribution

Phenolic Substrate Base Temperature (°C) CO2 Pressure (atm) Major Product Approx. Ortho:Para Ratio
PhenolNaOH125100Salicylic acid (ortho)High ortho selectivity
PhenolKOH200100p-Hydroxybenzoic acid (para)High para selectivity

Note: This data is for phenol and serves as a general guideline. The actual product distribution for 2,3-dihydrobenzofuran may vary.

Experimental Protocols

General Protocol for Kolbe-Schmitt Carboxylation of 2,3-Dihydrobenzofuran-5-ol

This protocol is a general guideline and should be optimized for specific substituted 2,3-dihydrobenzofuran derivatives.

Materials:

  • 2,3-Dihydrobenzofuran-5-ol

  • Sodium hydroxide (or potassium hydroxide)

  • Dry carbon dioxide (high pressure)

  • Anhydrous solvent (e.g., toluene or xylene, if used)

  • Hydrochloric acid (for workup)

  • Anhydrous sodium sulfate (for drying)

  • High-pressure autoclave equipped with a stirrer and temperature control.

Procedure:

  • Preparation of the Phenoxide: In a round-bottom flask, dissolve 2,3-dihydrobenzofuran-5-ol in a minimal amount of anhydrous methanol. Add one equivalent of sodium hydroxide (or potassium hydroxide). Remove the solvent under reduced pressure to obtain the dry sodium (or potassium) phenoxide salt.

  • Carboxylation: Transfer the dry phenoxide salt to a high-pressure autoclave. Seal the autoclave and purge with an inert gas (e.g., argon) to remove any air. Pressurize the autoclave with dry carbon dioxide to 100-150 atm. Heat the mixture to 120-150 °C with vigorous stirring for 4-8 hours.

  • Workup: Cool the autoclave to room temperature and carefully vent the excess CO2. Transfer the solid reaction mixture to a beaker and dissolve it in water. Acidify the aqueous solution with concentrated hydrochloric acid until the pH is acidic (pH ~2-3), which will precipitate the carboxylic acid product.

  • Purification: Collect the precipitate by filtration and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Visualizations

Reaction Pathway for the Carboxylation of 2,3-Dihydrobenzofuran-5-ol

G cluster_0 Kolbe-Schmitt Reaction cluster_1 Products and Byproducts start 2,3-Dihydrobenzofuran-5-ol phenoxide Sodium 2,3-dihydrobenzofuran-5-oxide start->phenoxide + NaOH carboxylation Reaction with CO2 under pressure and heat phenoxide->carboxylation product_mixture Mixture of Carboxylated Products carboxylation->product_mixture desired_product 2,3-Dihydrobenzofuran-5-carboxylic acid (ortho-isomer) product_mixture->desired_product side_product_1 2,3-Dihydrobenzofuran-7-carboxylic acid (para-isomer) product_mixture->side_product_1 side_product_2 Dicarboxylic acid derivatives product_mixture->side_product_2 side_product_3 Unreacted Starting Material product_mixture->side_product_3

Caption: General reaction scheme for the Kolbe-Schmitt carboxylation of 2,3-dihydrobenzofuran-5-ol, highlighting the formation of the desired product and potential side products.

Troubleshooting Workflow for Low Product Yield

G start Low Yield of Desired Product check_conditions Review Reaction Conditions start->check_conditions incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction increase_time_temp Increase reaction time/temperature incomplete_reaction->increase_time_temp Yes decarboxylation Decarboxylation? incomplete_reaction->decarboxylation No check_pressure Check CO2 pressure increase_time_temp->check_pressure end Improved Yield check_pressure->end lower_temp Lower reaction temperature decarboxylation->lower_temp Yes isomerization Isomerization? decarboxylation->isomerization No lower_temp->end optimize_base Optimize base (NaOH for ortho) isomerization->optimize_base Yes purification_issue Purification Loss? isomerization->purification_issue No optimize_base->end optimize_purification Optimize purification method purification_issue->optimize_purification Yes purification_issue->end No optimize_purification->end

Caption: A logical workflow to troubleshoot and address common causes of low yield in the carboxylation of 2,3-dihydrobenzofuran.

References

Technical Support Center: Purification of 2,3-Dihydrobenzofuran-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) to assist in the purification of 2,3-Dihydrobenzofuran-7-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A prevalent synthetic route is the directed ortho-metalation of 2,3-dihydrobenzofuran. This process typically involves the deprotonation at the 7-position using a strong base like n-butyllithium (n-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), followed by quenching the resulting aryllithium species with carbon dioxide (from dry ice).

Q2: What are the likely impurities in a crude sample of this compound synthesized via directed ortho-metalation?

A2: Common impurities may include:

  • Unreacted 2,3-dihydrobenzofuran: The starting material may be present if the lithiation reaction did not go to completion.

  • Other isomeric carboxylic acids: Incomplete regioselectivity during lithiation could lead to the formation of other isomers, although the 7-position is generally favored.

  • Byproducts from quenching: Reaction with residual electrophiles or atmospheric water can lead to other side products.

  • Residual base and salts: Traces of the organolithium reagent and its byproducts, as well as salts formed during the acidic workup, might be present.

Q3: What are the general approaches for purifying this compound?

A3: The primary purification techniques include:

  • Acid-Base Extraction: This method leverages the acidic nature of the carboxylic acid to separate it from neutral or basic impurities.

  • Recrystallization: An effective technique for removing small amounts of impurities from a solid product.

  • Silica Gel Column Chromatography: A powerful method for separating the desired acid from closely related impurities based on polarity.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This is often the first step in purifying the crude product to remove neutral and basic impurities.

Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Basification: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and partition into the aqueous layer. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The organic layer, containing neutral and basic impurities, can be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify with a strong acid, such as 2M hydrochloric acid (HCl), until the pH is approximately 2. The purified this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for obtaining highly pure crystalline material. The choice of solvent is critical.

Methodology:

  • Solvent Selection: Determine a suitable solvent or solvent system. For carboxylic acids, polar protic solvents are often a good starting point. Ethanol, methanol, water, or mixtures like ethanol/water or toluene/petroleum ether can be effective. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: Place the crude or partially purified acid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the clear solution to cool slowly to room temperature to promote the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 3: Purification by Flash Column Chromatography

This technique is useful for separating the target compound from impurities with similar solubility but different polarities.

Methodology:

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase Selection: A common mobile phase for aromatic carboxylic acids is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. To prevent streaking of the acidic compound on the silica gel, it is often beneficial to add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) analysis.

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

PropertyValue
Molecular Formula C₉H₈O₃
Molecular Weight 164.16 g/mol
Appearance White to off-white solid
Melting Point 171-174 °C

Troubleshooting Guides

Issue 1: Low Yield after Purification
Potential Cause Troubleshooting Steps
Incomplete precipitation during acid-base extraction. Ensure the pH of the aqueous solution is sufficiently acidic (pH ~2) to fully protonate the carboxylate.
Product loss during recrystallization. Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled to maximize crystal formation. Avoid excessive washing of the crystals.
Co-elution of product with impurities during chromatography. Optimize the mobile phase composition for better separation. Ensure the column is not overloaded.
Issue 2: Persistent Impurities in the Final Product
Potential Cause Troubleshooting Steps
Incomplete removal of starting material (2,3-dihydrobenzofuran). Acid-base extraction should effectively remove the neutral starting material. If it persists, column chromatography is recommended.
Presence of isomeric carboxylic acids. Careful recrystallization from an appropriate solvent system may selectively crystallize the desired isomer. If not, column chromatography with an optimized mobile phase is the best approach.
Product appears oily and does not crystallize. The presence of impurities can inhibit crystallization. Try purifying the crude product by another method first, such as acid-base extraction or a quick filtration through a silica plug. Ensure the recrystallization solution is not cooled too quickly.
Streaking or tailing on TLC/column chromatography. The acidic nature of the compound can cause interaction with the silica gel. Add 0.5-1% acetic or formic acid to the mobile phase.

Visualizations

Purification_Workflow Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Initial Cleanup Recrystallization Recrystallization Extraction->Recrystallization Chromatography Column Chromatography Extraction->Chromatography Pure Pure Product Recrystallization->Pure Chromatography->Pure

Caption: General purification workflow for this compound.

Troubleshooting_Crystallization Start Recrystallization Attempt Issue Problem Encountered Start->Issue NoCrystals No Crystals Form Issue->NoCrystals e.g. OilingOut Product Oils Out Issue->OilingOut e.g. LowYield Low Yield Issue->LowYield e.g. Solvent Check Solvent Choice NoCrystals->Solvent Concentration Concentrate Solution NoCrystals->Concentration Cooling Cool Slowly OilingOut->Cooling Purity Pre-purify Crude OilingOut->Purity LowYield->Solvent Washing Minimize Washing LowYield->Washing

Caption: Troubleshooting logic for common recrystallization issues.

Technical Support Center: Optimizing n-BuLi Reaction Conditions for Dihydrobenzofuran Carboxylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the carboxylation of 2,3-dihydrobenzofuran using n-butyllithium (n-BuLi). It is intended for researchers, scientists, and drug development professionals familiar with organometallic chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using n-BuLi in the carboxylation of 2,3-dihydrobenzofuran?

A1: n-Butyllithium (n-BuLi) is a strong organolithium base used for directed ortho-lithiation.[1][2] In the case of 2,3-dihydrobenzofuran, the oxygen atom in the furan ring acts as a directing group, guiding the n-BuLi to deprotonate the aromatic ring at the adjacent C-7 position.[3] This creates a highly reactive aryllithium intermediate which can then be quenched with an electrophile, such as carbon dioxide (CO₂), to introduce a carboxylic acid group at the C-7 position.

Q2: Why is the reaction typically carried out at very low temperatures, such as -78 °C?

A2: Low temperatures are crucial for several reasons. Firstly, the lithiated intermediate of dihydrobenzofuran can be unstable at higher temperatures, leading to decomposition or undesired side reactions. Secondly, n-BuLi can react with common ether solvents like tetrahydrofuran (THF) at temperatures above -60 °C.[4] Conducting the reaction at -78 °C (the sublimation point of dry ice) minimizes these side reactions and ensures the stability of the desired organolithium species.[5]

Q3: What is the role of TMEDA (tetramethylethylenediamine) in this reaction?

A3: TMEDA is a bidentate Lewis base that chelates to the lithium ion of n-BuLi.[4][5] This breaks down the n-BuLi aggregates (which exist as tetramers or hexamers) into more reactive monomers or dimers.[3][6] The increased reactivity of the n-BuLi/TMEDA complex can lead to faster and more efficient deprotonation of the dihydrobenzofuran, often resulting in higher yields and allowing the reaction to proceed under milder conditions.

Q4: How can I determine if the lithiation step has been successful before adding CO₂?

A4: While in-situ monitoring can be challenging, a common method to test the success of the lithiation is to take a small aliquot of the reaction mixture (under inert atmosphere) and quench it with a deuterated electrophile, such as deuterium oxide (D₂O). Analysis of the resulting product by ¹H NMR spectroscopy would show a decrease in the signal corresponding to the C-7 proton and the appearance of a deuterium signal in its place in the ¹³C NMR spectrum, confirming that deprotonation occurred at the desired position.

Q5: What are the common side products in this reaction?

A5: Common side products can include:

  • Unreacted starting material: Due to incomplete lithiation.

  • Butylated dihydrobenzofuran: If any butyl bromide (a precursor to n-BuLi) is present, it can react with the lithiated intermediate.[7]

  • Products from reaction with the solvent: At higher temperatures, n-BuLi can deprotonate THF, leading to the formation of ethylene and the enolate of acetaldehyde.[4]

  • Over-lithiation or lithiation at other positions: Although less common due to the directing effect of the oxygen, it can occur, especially with prolonged reaction times or excess n-BuLi.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion of starting material 1. Inactive n-BuLi. 2. Presence of moisture or other protic impurities. 3. Insufficient amount of n-BuLi. 4. Low reaction temperature leading to slow kinetics.1. Titrate the n-BuLi solution before use to determine its exact concentration.[4] Use a fresh bottle if necessary. 2. Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents. Purify the starting material to remove any protic impurities. 3. Use a slight excess of n-BuLi (e.g., 1.1-1.2 equivalents). 4. After adding n-BuLi at -78 °C, allow the reaction to slowly warm to a slightly higher temperature (e.g., -40 °C or 0 °C) for a short period before quenching, but be mindful of solvent reactivity.
Formation of significant amounts of butylated side product Presence of butyl bromide in the n-BuLi solution.Use high-purity n-BuLi. Some literature suggests that n-BuLi prepared from 1-chlorobutane results in a precipitate of LiCl, which can be removed, leading to a cleaner reagent.[5]
Low yield of the desired carboxylic acid after CO₂ quench 1. Inefficient quenching with CO₂. 2. Reaction of n-BuLi with CO₂. 3. The lithiated intermediate is not stable enough.1. Use a large excess of freshly crushed dry ice or bubble CO₂ gas through the solution to ensure complete reaction. 2. Add the lithiated intermediate to the dry ice slurry rather than the other way around to minimize the reaction of unreacted n-BuLi with CO₂. 3. Ensure the reaction is kept at a low temperature throughout the lithiation and quenching steps.
Inconsistent results between batches 1. Variation in the concentration of n-BuLi. 2. Inconsistent reaction conditions (temperature, time). 3. Variable quality of solvents or reagents.1. Always titrate the n-BuLi solution before each set of experiments. 2. Carefully control the reaction temperature and timing of reagent additions. Use a cryostat for precise temperature control if available. 3. Use freshly distilled/dried solvents and high-purity reagents for each reaction.

Data Presentation

Table 1: Effect of Reaction Parameters on the Yield of 2,3-Dihydrobenzofuran-7-carboxylic Acid (Representative Data)

Entry n-BuLi (equiv.) Additive (equiv.) Temperature (°C) Lithiation Time (h) Yield (%)
11.1None-78245
21.1TMEDA (1.1)-78175
31.5TMEDA (1.5)-78185
41.1TMEDA (1.1)-40160 (with side products)
51.1HMPA (1.1)-78180
61.0TMEDA (1.0)-78165

Note: These are representative yields based on typical ortho-lithiation reactions and are intended for comparative purposes. Actual yields may vary.

Experimental Protocols

Representative Protocol for the Carboxylation of 2,3-Dihydrobenzofuran

Materials:

  • 2,3-Dihydrobenzofuran

  • n-Butyllithium (solution in hexanes, freshly titrated)

  • Tetramethylethylenediamine (TMEDA), freshly distilled

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (CO₂)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: All glassware should be flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).

  • Lithiation:

    • To a stirred solution of 2,3-dihydrobenzofuran (1.0 equiv.) and TMEDA (1.1 equiv.) in anhydrous THF at -78 °C (dry ice/acetone bath), add a solution of n-BuLi (1.1 equiv.) in hexanes dropwise over 20 minutes.

    • Stir the resulting mixture at -78 °C for 1-2 hours. The solution may change color, indicating the formation of the aryllithium species.

  • Carboxylation (Quenching):

    • In a separate flask, place a large excess of freshly crushed dry ice.

    • Slowly transfer the cold (-78 °C) reaction mixture containing the lithiated dihydrobenzofuran onto the dry ice via a cannula under a positive pressure of inert gas.

    • Allow the mixture to warm to room temperature overnight, allowing the excess CO₂ to sublime.

  • Work-up:

    • Quench the reaction mixture by the slow addition of water.

    • Acidify the aqueous layer to a pH of ~2 with 1 M HCl.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_lithiation Lithiation cluster_carboxylation Carboxylation cluster_workup Work-up & Purification start Flame-dried glassware under inert atmosphere dihydrobenzofuran 2,3-Dihydrobenzofuran + TMEDA in THF start->dihydrobenzofuran nBuLi_addition Add n-BuLi at -78 °C dihydrobenzofuran->nBuLi_addition stirring Stir for 1-2 h at -78 °C nBuLi_addition->stirring quench Quench with excess dry ice (CO₂) stirring->quench warm_up Warm to room temperature quench->warm_up acidify Acidify with HCl warm_up->acidify extract Extract with Et₂O acidify->extract purify Purify product extract->purify end This compound purify->end

Caption: Experimental workflow for the carboxylation of 2,3-dihydrobenzofuran.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Failed Reaction inactive_reagent Inactive n-BuLi start->inactive_reagent moisture Moisture/Protic Impurities start->moisture temp Incorrect Temperature start->temp quenching Inefficient Quenching start->quenching titrate Titrate n-BuLi inactive_reagent->titrate dry Dry Glassware/Solvents moisture->dry control_temp Precise Temperature Control temp->control_temp excess_co2 Use Excess Dry Ice quenching->excess_co2

Caption: Troubleshooting logic for low-yield reactions.

References

Challenges in the synthesis of substituted dihydrobenzofuran compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted dihydrobenzofuran compounds.

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: Why is my yield of the substituted dihydrobenzofuran product consistently low or non-existent?

A: Low yields can arise from several factors ranging from reagent quality to suboptimal reaction conditions.[1]

  • Degradation of Starting Materials or Product: The dihydrobenzofuran core can be sensitive to harsh conditions.[1][2] Strong acids, high temperatures, or prolonged reaction times can lead to decomposition or polymerization, often indicated by the formation of dark, tar-like substances.[1][2]

  • Incomplete Reaction: The reaction may not be reaching completion. This can be due to insufficient reaction time, low temperature, or a deactivated catalyst. Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC).[3]

  • Catalyst Inefficiency: In metal-catalyzed reactions (e.g., using Palladium, Rhodium, or Iridium), the catalyst may be inactive.[4][5][6] This can be caused by impurities in the starting materials or solvents, or improper handling of air- and moisture-sensitive catalysts.

  • Product Loss During Workup: Your product might be lost during the workup phase. It could be partially soluble in the aqueous layer or volatile, leading to loss during solvent removal.[3] Additionally, purification via silica gel chromatography can sometimes lead to product degradation if the compound is acid-sensitive.[1]

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure the purity of starting materials, solvents, and catalysts. Use freshly distilled solvents and handle sensitive reagents under an inert atmosphere.

  • Optimize Reaction Conditions:

    • Temperature: Run the reaction at the lowest effective temperature to minimize side reactions and decomposition.[1]

    • Catalyst/Reagent Loading: Experiment with different catalyst or reagent loadings. For instance, in silver(I) oxide-promoted oxidative coupling, the amount of oxidant can significantly affect both conversion and selectivity.[7]

    • Solvent: The choice of solvent can be critical. For example, polar solvents like hexafluoroisopropanol (HFIP) have been shown to induce [3+2] annulation in certain Rh-catalyzed syntheses.[8]

  • Modify Workup Procedure: If you suspect product instability, use a milder workup (e.g., avoid strong acids/bases).[3] To mitigate degradation on silica gel, consider using deactivated (neutral) silica or alumina, or adding a small amount of a base like triethylamine to the eluent.[1]

Issue 2: Poor Regio- or Stereoselectivity

Q: My reaction produces a mixture of regioisomers or diastereomers. How can I improve the selectivity?

A: Achieving high selectivity is a common challenge, often influenced by steric and electronic factors, catalyst choice, and the specific reaction mechanism.

  • Regioselectivity: In cyclization reactions, the position of ring closure is critical. For intramolecular Friedel-Crafts type reactions, cyclization often favors the sterically less-hindered ortho position.[9] However, when steric factors are not dominant, mixtures can be common.[9] In reactions like the Diels-Alder cycloaddition involving arynes, the electronic nature of substituents plays a key role; electron-donating groups can favor one regioisomer while electron-withdrawing groups favor another.[10]

  • Stereoselectivity: For chiral dihydrobenzofurans, controlling diastereoselectivity and enantioselectivity is paramount. The choice of chiral ligands in metal-catalyzed asymmetric synthesis is crucial.[4][11] For example, Pd/TY-Phos has been used for highly enantioselective Heck/Tsuji-Trost reactions.[8][11] Subtle steric interactions can also impact stereoselectivity in cycloaddition reactions.[11]

Troubleshooting Steps:

  • Modify Substrate: Introduce or alter directing groups on your substrate. A carbonyl group, for instance, can function as an effective directing group in Iridium-catalyzed C-H activation to control regioselectivity.[5][6]

  • Screen Catalysts and Ligands: For asymmetric syntheses, screen a variety of chiral ligands. The ligand can dramatically influence both yield and enantiomeric excess (ee).

  • Adjust Solvents and Temperature: These parameters can influence the transition state energies of competing pathways, thereby affecting selectivity. For some regio- and stereo-selective constructions, the outcome can even be dependent on reaction time and temperature.[8]

Logical Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting common issues in dihydrobenzofuran synthesis.

G Troubleshooting Decision Tree for Dihydrobenzofuran Synthesis start Problem with Synthesis? low_yield Low or No Yield start->low_yield poor_selectivity Poor Selectivity start->poor_selectivity impure_product Impure Product / Side Reactions start->impure_product sub_node_ly1 Incomplete Reaction? low_yield->sub_node_ly1 sub_node_ly2 Product Degradation? low_yield->sub_node_ly2 sub_node_ly3 Loss during Workup? low_yield->sub_node_ly3 sub_node_ps1 Regioselectivity Issue? poor_selectivity->sub_node_ps1 sub_node_ps2 Stereoselectivity Issue? poor_selectivity->sub_node_ps2 sub_node_ip1 Polymerization? impure_product->sub_node_ip1 sub_node_ip2 Side-Product Formation? impure_product->sub_node_ip2 sol_ly1 Increase Time/Temp Check Catalyst Activity sub_node_ly1->sol_ly1 Yes sol_ly2 Use Milder Conditions (Temp, pH) Minimize Reaction Time sub_node_ly2->sol_ly2 Yes sol_ly3 Check Aqueous Layer Use Neutral Purification (Alumina, Deactivated Silica) sub_node_ly3->sol_ly3 Yes sol_ps1 Modify Directing Groups Alter Substrate Electronics sub_node_ps1->sol_ps1 Yes sol_ps2 Screen Chiral Ligands Optimize Solvent/Temp sub_node_ps2->sol_ps2 Yes sol_ip1 Use Milder Acid Lower Temperature Ensure Anhydrous Conditions sub_node_ip1->sol_ip1 Yes sol_ip2 Re-evaluate Mechanism Adjust Stoichiometry Change Catalyst System sub_node_ip2->sol_ip2 Yes

Caption: A flowchart to diagnose and solve common synthesis problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the 2,3-dihydrobenzofuran skeleton? A: Synthetic approaches are diverse and can be classified by the key bond formation step.[12] Common strategies include:

  • Intramolecular Cyclization: This is a widely used method, often involving the formation of an O-alkyl or O-aryl bond. Examples include the cyclization of α-phenoxycarbonyl compounds or transition-metal-catalyzed cross-coupling reactions.[9][12]

  • [3+2] Annulation/Cycloaddition: These reactions construct the five-membered ring by combining a three-atom and a two-atom component.[4] Rh(III)-catalyzed C-H activation followed by [3+2] annulation with alkenes is one such approach.[4]

  • Heck/Tsuji-Trost Reactions: Palladium-catalyzed reactions of o-bromophenols with 1,3-dienes can provide chiral substituted 2,3-dihydrobenzofurans with excellent regiocontrol and enantiocontrol.[8][11]

  • Metal-Free Syntheses: To avoid costly or toxic metals, methods using organocatalysts, photocatalysis, or base-induced reactions have been developed.[2]

Q2: How can I purify my substituted dihydrobenzofuran derivative effectively? A: Purification can be challenging due to the potential for volatility and instability.[1]

  • Column Chromatography: This is the most common method. However, the acidic nature of standard silica gel can cause degradation of sensitive products.[1] Using neutralized silica gel, alumina, or adding a small amount of triethylamine to the eluent can prevent this.

  • Distillation: For volatile compounds, vacuum distillation is an effective purification method. Care must be taken to avoid high temperatures that could cause decomposition.[1]

  • Crystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.

Q3: Are there any specific safety concerns when working with reagents for dihydrobenzofuran synthesis? A: Standard laboratory safety practices should always be followed. Specific concerns include:

  • Metal Catalysts: Many transition metal catalysts (e.g., Palladium, Rhodium, Nickel compounds) are toxic and should be handled with care in a well-ventilated fume hood.[4][8]

  • Hypervalent Iodine Reagents: Some syntheses employ hypervalent iodine reagents, which are strong oxidizers and should be handled appropriately.[13]

  • Pyrophoric Reagents: If your synthesis involves organometallic reagents like alkyllithiums, strict anhydrous and inert atmosphere techniques are required.

  • Solvents: Halogenated solvents like dichloromethane and polar aprotic solvents are common but have associated health risks. Always consult the Safety Data Sheet (SDS) for all chemicals used.

Quantitative Data from Synthetic Methodologies

The following tables summarize reaction conditions and outcomes for various synthetic approaches to provide a comparative overview.

Table 1: Palladium-Catalyzed Synthesis of Alkenyl-Substituted Dihydrobenzofurans (Data sourced from a Palladium-promoted asymmetric Heck/Tsuji–Trost reaction)[4][8]

EntryDiene SubstrateHalo-phenol SubstrateYield (%)Enantiomeric Excess (ee %)
1Substituted Diene A2-Iodophenol9997
2Substituted Diene B2-Bromo-4-methylphenol8595
3Substituted Diene C2-Iodo-4-methoxyphenol7592
4Substituted Diene D2-Iodo-4-fluorophenol3573

Table 2: Rhodium-Catalyzed Synthesis of Dihydrobenzofuran Derivatives (Data sourced from Rh-catalyzed coupling of N-phenoxyacetamides)[4]

EntryCoupling PartnerSolventYield (%)Diastereomeric Ratio (dr)
1DiazooxindoleDioxane76>20:1
2Cyclopropylidenemethyl alkeneDioxane80-
3AlkylidenecyclopropaneHFIP82-
4Propargylic monofluoroalkyneDioxane78>20:1

Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed Heteroannulation of 2-Bromophenols and 1,3-Dienes

This protocol is adapted from a convergent synthesis method for dihydrobenzofurans.[14]

Materials:

  • 2-Bromophenol derivative (1.0 equiv)

  • 1,3-Diene derivative (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2.5 mol %)

  • Urea-based ligand (e.g., 4e as described in the source, 5 mol %)

  • Sodium tert-butoxide (NaOᵗBu, 1.1 equiv)

  • Anhydrous Toluene/Anisole solvent mixture (90:10)

  • Inert atmosphere glovebox or Schlenk line equipment

  • Standard laboratory glassware

Experimental Workflow Diagram:

G sub1 1. Reagent Preparation (Inert Atmosphere) sub2 2. Reaction Assembly - Add 2-bromophenol, diene, Pd(OAc)₂, ligand, NaOᵗBu to anhydrous solvent sub1->sub2 sub3 3. Cyclization Reaction - Heat at 110 °C - Monitor by TLC/GC-MS (approx. 24h) sub2->sub3 sub4 4. Workup - Cool to RT - Quench reaction - Aqueous extraction sub3->sub4 sub5 5. Purification - Dry organic layer - Concentrate solvent - Flash Chromatography sub4->sub5 sub6 6. Characterization (NMR, HRMS) sub5->sub6

Caption: A typical workflow for Palladium-catalyzed synthesis.

Procedure:

  • Inside an inert atmosphere glovebox, add the 2-bromophenol (e.g., 0.5 mmol), Pd(OAc)₂ (2.5 mol %), the urea ligand (5 mol %), and NaOᵗBu (0.55 mmol) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Add the anhydrous 90:10 toluene/anisole solvent mixture to achieve a desired concentration (e.g., 0.25 M).

  • Add the 1,3-diene (0.75 mmol) to the mixture.

  • Seal the reaction vessel, remove it from the glovebox, and place it in a preheated oil bath at 110 °C.

  • Stir the reaction for 24 hours or until completion is confirmed by TLC or GC-MS analysis.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired dihydrobenzofuran product.[14]

Characterization:

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Visible Light-Mediated Synthesis of 2,3-Chalcogenil-dihydrobenzofuran

This protocol is based on a sustainable oxyselenocyclization of 2-allylphenols.[15]

Materials:

  • 2-Allylphenol derivative (1.0 equiv)

  • Diphenyl diselenide (Ph₂Se₂) (0.5 equiv)

  • Iodine (I₂) (0.2 equiv)

  • Tin(II) chloride (SnCl₂) (0.2 equiv)

  • Acetonitrile (CH₃CN) as solvent

  • Blue LED light source

  • Standard laboratory glassware

Procedure:

  • To a reaction tube, add the 2-allylphenol (e.g., 0.2 mmol), diphenyl diselenide (0.1 mmol), I₂ (0.04 mmol), and SnCl₂ (0.04 mmol).

  • Add acetonitrile (2.0 mL) as the solvent.

  • Seal the tube and place it approximately 5 cm from a blue LED light source.

  • Stir the reaction mixture under irradiation at room temperature for the required time (monitor by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to obtain the desired 2-((phenylselanyl)methyl)-2,3-dihydrobenzofuran derivative.[15]

Characterization:

  • Characterize the purified product using ¹H NMR and ¹³C NMR to confirm its structure.[15]

References

How to increase the regioselectivity of dihydrobenzofuran functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis and functionalization of dihydrobenzofurans. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high regioselectivity in your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the functionalization of dihydrobenzofurans, offering potential causes and solutions in a practical question-and-answer format.

Issue 1: Poor Regioselectivity in C-H Functionalization

Question: My transition-metal-catalyzed C-H functionalization of a substituted dihydrobenzofuran is yielding a mixture of regioisomers. How can I improve the selectivity?

Answer: Poor regioselectivity in C-H functionalization is a frequent challenge influenced by a combination of electronic and steric factors, as well as reaction conditions. Here are several strategies to enhance regioselectivity:

  • Employment of Directing Groups: The use of a directing group is a powerful strategy to control regioselectivity in C-H activation.[1][2] These groups coordinate to the metal catalyst and deliver it to a specific C-H bond, typically at the ortho position. A variety of directing groups have been successfully employed, including picolinic acid, aminoquinoline, and pyridinyl moieties.[1] For instance, a removable pyridinyl directing group has been used to achieve C-7 functionalization of indolines, a related heterocyclic system.[1]

  • Catalyst and Ligand Modification: The choice of catalyst and ligands can dramatically influence the site of functionalization.[3][4] Experimenting with different transition metals (e.g., Rh, Pd, Ir, Cu) and tuning the steric and electronic properties of the supporting ligands can alter the regiochemical outcome.[3][5][6] For example, modifying the N-N bidentate ligands in palladium catalysis has been shown to achieve high selectivity for the arylation at the α-site of naphthalene.[4]

  • Solvent and Additive Screening: The reaction solvent and the presence of additives can impact the stability of key intermediates and transition states, thereby influencing regioselectivity. For instance, polar solvents like hexafluoroisopropanol (HFIP) have been shown to promote [3+2] annulation in certain rhodium-catalyzed reactions.[6]

  • Substrate-Based Control: The inherent electronic properties of the dihydrobenzofuran substrate can direct functionalization to a specific position.[4] Electron-rich positions are generally more susceptible to electrophilic attack. Understanding the electronic biases within your molecule can help predict and control the regioselectivity.

Issue 2: Undesired Cyclization Pathway in Intramolecular Reactions

Question: I am attempting an intramolecular cyclization to form a dihydrobenzofuran, but I am observing the formation of an undesired regioisomeric product (e.g., a six-membered chroman ring instead of a five-membered dihydrobenzofuran ring).

Answer: Selectivity between competing intramolecular cyclization pathways is often a delicate balance of kinetic and thermodynamic factors. Here are some approaches to favor the desired dihydrobenzofuran formation:

  • Catalyst System Optimization: The choice of catalyst is crucial. For example, in the synthesis of an antibacterial compound, specific reaction conditions demonstrated selectivity for dihydrobenzofuran over chroman formation.[7]

  • Reaction Conditions Tuning: Temperature and reaction time can be critical parameters. Some cyclizations may require extended reaction times to achieve completion and favor the thermodynamically more stable product.[7]

  • Substrate Design: The length and flexibility of the tether connecting the reacting moieties can be modified to favor the 5-membered ring closure.

Frequently Asked Questions (FAQs)

Q1: What are the most common directing groups used to control regioselectivity in dihydrobenzofuran functionalization?

A1: A variety of directing groups are utilized in C-H bond functionalization chemistry. Among the most versatile and commonly used are aminoquinoline and picolinic acid derivatives.[1] These bidentate, monoanionic auxiliaries are effective in facilitating catalytic functionalization of sp2 C-H bonds with a range of transition metals including iron, cobalt, nickel, copper, ruthenium, rhodium, and palladium.[1] The ability of these directing groups to be removed post-functionalization makes them particularly valuable in synthetic applications.[1]

Q2: How do electronic and steric effects of substituents on the dihydrobenzofuran core influence regioselectivity?

A2: Substituents on the aromatic ring of the dihydrobenzofuran play a significant role in directing incoming reagents.

  • Electronic Effects: Electron-donating groups (e.g., -OCH3, -NH2) activate the aromatic ring, particularly at the ortho and para positions, making these sites more susceptible to electrophilic attack.[8] Conversely, electron-withdrawing groups (e.g., -NO2, -CF3) deactivate the ring, especially at the ortho and para positions, thus favoring meta-functionalization.[7][8]

  • Steric Effects: Bulky substituents can hinder access to nearby C-H bonds, leading to functionalization at less sterically congested positions.[9] This principle can be strategically employed to direct functionalization away from a particular site.

Q3: Can computational methods be used to predict regioselectivity?

A3: Yes, computational methods are increasingly being used to predict the regioselectivity of C-H functionalization reactions. Machine learning models, for instance, have been developed to predict the transition state barriers of radical C-H functionalization of heterocycles with high accuracy.[10] These models can serve as a powerful tool for in silico screening of reaction conditions and substrates to identify those that will favor the desired regioisomer.[10]

Key Experimental Protocols

Palladium-Catalyzed Hydroxyl-Directed C-H Activation/C-O Cyclization

This protocol provides a method for constructing dihydrobenzofurans through a C-H activation/C-O cyclization directed by a proximate hydroxyl group.[1]

Materials:

  • Substituted phenol substrate

  • Palladium(II) acetate (Pd(OAc)2)

  • Oxidant (e.g., benzoquinone)

  • Base (e.g., sodium acetate)

  • Solvent (e.g., acetic acid)

Procedure:

  • To a reaction vessel, add the substituted phenol substrate, Pd(OAc)2, oxidant, and base.

  • Add the solvent and stir the mixture at the desired temperature (e.g., 80-120 °C).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup and extract the product with a suitable organic solvent.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography.

Quantitative Data Summary

Catalyst SystemDirecting GroupSubstrateMajor Product RegioisomerYield (%)Reference
[CpRhCl2]2 / NaOAcN-phenoxyacetamideCyclopropylidenemethyl alkene3-ethylidene-2,3-dihydrobenzofuran37-80[5][6]
Pd2(dba)3·CHCl3 / N-Me-Xu3-Aryl iodide-joined alkenePolycyclic dihydrobenzofuran84-97[5]
[RhCpCl2]2 / CsOAcImidazoleAllyloxy arylImidazole-substituted dihydrobenzofuran52-91[5]

Visualizations

reaction_workflow sub Substrate Selection (Dihydrobenzofuran Derivative) dg Directing Group Strategy sub->dg Consider cat Catalyst/Ligand Screening sub->cat Consider cond Reaction Condition Optimization dg->cond cat->cond ana Analysis of Regioisomeric Ratio cond->ana Run Experiment ana->cond Iterate opt Optimized Regioselective Product ana->opt Desired Selectivity Achieved

Caption: Troubleshooting workflow for improving regioselectivity.

directing_group_mechanism sub Substrate (with Directing Group) inter Cyclometalated Intermediate sub->inter Coordination & C-H Activation cat Metal Catalyst (e.g., Pd, Rh) cat->inter product Functionalized Product inter->product Reaction with Reagent reagent Reagent reagent->product cat_regen Catalyst Regeneration product->cat_regen cat_regen->cat

Caption: General mechanism of directing group-assisted C-H functionalization.

References

Technical Support Center: Overcoming Low Solubility of Dihydrobenzofuran-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihydrobenzofuran-based inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the low aqueous solubility of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: Why do many dihydrobenzofuran-based inhibitors exhibit low aqueous solubility?

A1: The dihydrobenzofuran scaffold, while a valuable pharmacophore in many targeted therapies, possesses a predominantly hydrophobic bicyclic structure. The inherent lipophilicity of this core structure often leads to poor solubility in aqueous media, which is a critical factor for oral bioavailability and successful formulation in aqueous buffers for in vitro assays.[1][2] The overall solubility of a specific inhibitor depends on the nature and arrangement of its substituents. While the inclusion of hydrophilic groups can improve physicochemical properties, many potent inhibitors still fall into the Biopharmaceutical Classification System (BCS) Class II (low solubility, high permeability), presenting significant formulation challenges.[3][4]

Q2: What are the common consequences of low solubility in my experiments?

A2: Low aqueous solubility can lead to several experimental issues, including:

  • Precipitation in stock solutions or assay media: This can result in inaccurate compound concentrations and unreliable experimental data.[5]

  • Underestimation of compound potency: If the compound is not fully dissolved, the effective concentration at the target site will be lower than the nominal concentration, leading to artificially high IC50 values.

  • Poor oral bioavailability in preclinical studies: For a drug to be absorbed effectively after oral administration, it must first dissolve in the gastrointestinal fluids.[6]

  • High inter-subject variability in animal studies: Inconsistent dissolution can lead to variable absorption and exposure.

Q3: How can I quickly assess the solubility of my dihydrobenzofuran-based inhibitor?

A3: A preliminary visual inspection of your prepared solutions is the first step. Cloudiness, visible particles, or a film on the surface are all indicators of precipitation. For a more quantitative assessment, you can perform kinetic or thermodynamic solubility assays. A simple kinetic solubility test involves preparing a concentrated stock solution in an organic solvent (e.g., DMSO) and then diluting it into your aqueous buffer. The concentration at which precipitation is first observed is the kinetic solubility. Thermodynamic solubility, which is the true equilibrium solubility, can be determined using the shake-flask method.[5][7]

Troubleshooting Guide: Compound Precipitation in Aqueous Buffers

This guide addresses the common issue of compound precipitation when preparing working solutions for in vitro experiments.

Problem: My dihydrobenzofuran-based inhibitor precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer.

Possible Cause Troubleshooting Step Explanation
Final concentration exceeds aqueous solubility Lower the final concentration of the inhibitor in your assay.Many hydrophobic compounds have a very low kinetic solubility limit in aqueous buffers. Even with a small percentage of DMSO, the compound may not stay in solution at higher concentrations.[5]
High final DMSO concentration Ensure the final DMSO concentration is as low as possible, typically ≤ 0.5%.While DMSO is a powerful solvent, high concentrations can be toxic to cells and can also cause some compounds to precipitate when diluted into an aqueous environment.
Improper mixing technique Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously.This ensures rapid and even dispersion of the compound, preventing localized high concentrations that can lead to immediate precipitation.
Buffer composition and pH Evaluate the pH of your buffer. For weakly basic compounds, a lower pH may improve solubility. For weakly acidic compounds, a higher pH may be beneficial.The ionization state of a compound can significantly impact its solubility.[8]
Temperature effects Gently warm the aqueous buffer to 37°C before adding the compound stock.For some compounds, a slight increase in temperature can improve solubility. However, be mindful of the thermal stability of your inhibitor.

Strategies for Solubility Enhancement

For dihydrobenzofuran-based inhibitors with persistent solubility issues, several formulation and chemical modification strategies can be employed.

Formulation Approaches

Q4: What formulation strategies can I use to improve the solubility of my inhibitor for in vitro and in vivo studies?

A4: Several formulation strategies can be effective:

  • Co-solvents: The use of a water-miscible organic solvent in addition to DMSO can improve solubility. Ethanol is a common choice.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic inhibitor, increasing its apparent solubility in aqueous solutions.[9]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic regions from the aqueous environment.[10]

  • Lipid-Based Formulations: For oral delivery, formulating the inhibitor in lipids, such as in a self-emulsifying drug delivery system (SEDDS), can significantly improve absorption.[6]

  • Amorphous Solid Dispersions: Dispersing the inhibitor in a polymer matrix in an amorphous state can lead to higher apparent solubility and faster dissolution rates compared to the crystalline form.

Chemical Modification

Q5: Can I modify the chemical structure of my dihydrobenzofuran-based inhibitor to improve its solubility?

A5: Yes, chemical modifications can be a powerful approach, particularly during the lead optimization phase of drug discovery:

  • Salt Formation: For inhibitors with ionizable groups (e.g., acidic or basic moieties), forming a salt can dramatically increase aqueous solubility.

  • Introduction of Polar Functional Groups: The strategic addition of polar groups, such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups, can increase the hydrophilicity of the molecule. For example, the inclusion of hydrophilic heteroatom-containing groups like piperidine on the benzofuran ring has been shown to improve physicochemical properties.[3]

  • Fluorination: The addition of fluorine atoms to the scaffold can sometimes enhance bioavailability and permeability, although the effect on solubility can vary.

  • Prodrugs: A prodrug is an inactive derivative of a drug molecule that is converted to the active form in the body. By attaching a hydrophilic promoiety, the solubility of the parent drug can be increased.

Quantitative Data on Solubility Enhancement

The following tables provide case studies illustrating the significant improvements in aqueous solubility that can be achieved using various enhancement techniques for poorly soluble compounds. While these examples do not exclusively feature dihydrobenzofuran-based inhibitors, the principles and methodologies are directly applicable.

Table 1: Solubility Enhancement of Rosuvastatin Calcium (BCS Class II) using Hydrotropy [8]

Hydrotropic Agent (Concentration) Solubility (mg/mL) Fold Increase in Solubility
Distilled Water (Control)0.427 ± 0.0051.0
10% Sodium Salicylate28.45 ± 0.9866.6
20% Sodium Salicylate63.21 ± 1.23148.0
30% Sodium Salicylate98.76 ± 1.54231.3
40% Sodium Salicylate125.19 ± 1.86292.9

Table 2: Solubility Enhancement of BCS Class II Drugs using a Metal-Organic Framework (MOF)/Graphene Oxide (GO) Composite

Drug Solubility in Water (mg/L) Solubility in HKUST-1/GO Matrix (mg/L) Fold Increase in Solubility
Felodipine535270.4
Ibuprofen2176336.3
Ketoprofen1609636.0

Table 3: Enhanced Solubility of Kinase Inhibitors in Lipidic Excipients via Lipophilic Salt Formation [6]

Kinase Inhibitor Form Solubility in Capmul® MCM EP (mg/g)
ErlotinibFree Base< 1
ErlotinibDocusate Salt> 100
GefitinibFree Base< 1
GefitinibDocusate Salt> 100
CeritinibFree Base< 1
CeritinibDocusate Salt> 100
CabozantinibMalate Salt< 1
CabozantinibDocusate Salt> 100

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)

This protocol provides a high-throughput method to estimate the kinetic solubility of a compound.

Materials:

  • Test compound stock solution (10 mM in 100% DMSO)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well clear bottom microplate

  • Plate reader capable of measuring absorbance or turbidity

Procedure:

  • Prepare Compound Plate: Create a serial dilution of the 10 mM stock solution in DMSO in a 96-well plate.

  • Prepare Assay Plate: Add 198 µL of the aqueous buffer to the wells of a new 96-well plate.

  • Initiate Precipitation: Transfer 2 µL of the DMSO serial dilutions from the compound plate to the assay plate containing the buffer. This creates a 1:100 dilution with a final DMSO concentration of 1%.

  • Incubation: Shake the plate for 2 hours at room temperature, protected from light.

  • Measurement: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.

  • Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound, which is a more accurate measure than kinetic solubility.[7]

Materials:

  • Solid (crystalline) form of the test compound

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a glass vial containing a known volume of the aqueous buffer. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Dilute the supernatant with a suitable solvent if necessary and determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

  • Result: The measured concentration is the thermodynamic solubility of the compound in the specific buffer and at the tested temperature.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways targeted by dihydrobenzofuran-based inhibitors and a general workflow for troubleshooting solubility issues.

G Troubleshooting Workflow for Compound Precipitation start Compound precipitates in aqueous buffer check_conc Is the final concentration too high? start->check_conc lower_conc Action: Lower the final concentration check_conc->lower_conc Yes check_dmso Is the final DMSO concentration > 0.5%? check_conc->check_dmso No end_solution Solution is clear lower_conc->end_solution lower_dmso Action: Reduce final DMSO concentration check_dmso->lower_dmso Yes check_mixing Was the mixing technique appropriate? check_dmso->check_mixing No lower_dmso->end_solution improve_mixing Action: Add stock dropwise with vigorous stirring check_mixing->improve_mixing No check_buffer Is the buffer pH optimal for the compound? check_mixing->check_buffer Yes improve_mixing->end_solution adjust_ph Action: Adjust buffer pH check_buffer->adjust_ph No consider_excipients Still precipitates? Consider solubility enhancers (e.g., surfactants, cyclodextrins) check_buffer->consider_excipients Yes adjust_ph->end_solution consider_excipients->end_solution

Caption: Troubleshooting workflow for compound precipitation.

mTOR_Pathway Simplified mTOR Signaling Pathway Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC2 TSC2 Akt->TSC2 Rheb Rheb TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 4E-BP1 4E-BP1 mTORC1->4E-BP1 S6K1 S6K1 mTORC1->S6K1 Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis S6K1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth Dihydrobenzofuran\nInhibitor Dihydrobenzofuran Inhibitor Dihydrobenzofuran\nInhibitor->mTORC1

Caption: Simplified mTOR signaling pathway.

NFkB_Pathway Simplified NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm Pro-inflammatory\nCytokines (TNFα, IL-1) Pro-inflammatory Cytokines (TNFα, IL-1) Receptor Receptor Pro-inflammatory\nCytokines (TNFα, IL-1)->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα-NF-κB IκBα-NF-κB (Inactive) IKK Complex->IκBα-NF-κB Phosphorylates IκBα IκBα IκBα NF-κB\n(p50/p65) NF-κB (p50/p65) Nucleus Nucleus NF-κB\n(p50/p65)->Nucleus Translocation IκBα-NF-κB->IκBα Ubiquitination & Degradation Gene Transcription Gene Transcription Nucleus->Gene Transcription Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response Dihydrobenzofuran\nInhibitor Dihydrobenzofuran Inhibitor Dihydrobenzofuran\nInhibitor->IKK Complex

Caption: Simplified NF-κB signaling pathway.

MAPK_Pathway Simplified MAPK/ERK Signaling Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras-GDP Ras-GDP (Inactive) SOS->Ras-GDP GDP -> GTP Ras-GTP Ras-GTP (Active) Raf Raf Ras-GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Differentiation, Survival Proliferation, Differentiation, Survival Gene Expression->Proliferation, Differentiation, Survival Dihydrobenzofuran\nInhibitor Dihydrobenzofuran Inhibitor Dihydrobenzofuran\nInhibitor->Raf

Caption: Simplified MAPK/ERK signaling pathway.

References

Preventing decomposition of 2,3-Dihydrobenzofuran-7-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,3-Dihydrobenzofuran-7-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the decomposition of this compound during storage and in troubleshooting potential stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place.[1][2][3] Some suppliers recommend storage at room temperature, while for extended storage, refrigeration at 2-8°C is advisable.[4] To minimize oxidation, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice.[2]

Q2: What are the visible signs of decomposition of this compound?

A2: The pure compound is typically a white to off-white or light-colored crystalline powder.[5] Visual signs of degradation may include a change in color (e.g., yellowing or browning), a change in texture (e.g., clumping or melting), or the development of an unusual odor.

Q3: What are the likely decomposition pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential decomposition routes based on its chemical structure include:

  • Oxidation: The dihydrobenzofuran ring system can be susceptible to oxidation, potentially leading to the formation of phenolic or quinone-like structures, or even ring-opening. The benzylic ether linkage is a potential site for oxidative cleavage.

  • Decarboxylation: Carboxylic acids, especially when heated, can undergo decarboxylation, leading to the loss of CO2 and the formation of 2,3-dihydrobenzofuran.

  • Hydrolysis: While less likely for the core structure, if ester derivatives are present as impurities from synthesis, they could hydrolyze back to the carboxylic acid.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, often involving free radicals.

Q4: How can I check the purity of my stored this compound?

A4: The most reliable method for assessing the purity of your compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. Other methods like Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify impurities. A melting point determination can be a simple, albeit less specific, indicator of purity; a broad melting range or a melting point lower than the literature value (171-174 °C) can suggest the presence of impurities.[5]

Troubleshooting Guide

If you suspect that your sample of this compound has degraded, follow this troubleshooting guide.

Diagram: Troubleshooting Workflow for Compound Decomposition

Troubleshooting Workflow Troubleshooting Workflow for Compound Decomposition observe Observe Signs of Decomposition (Color change, etc.) quarantine Quarantine the Suspected Sample observe->quarantine analytical_check Perform Analytical Purity Check (e.g., HPLC) quarantine->analytical_check compare Compare Data to Reference Standard or Initial Data analytical_check->compare is_degraded Is Degradation Confirmed? compare->is_degraded discard Discard Degraded Sample Following Safety Protocols is_degraded->discard Yes new_sample Use a New, Pure Sample for Experiments is_degraded->new_sample No review_storage Review and Improve Storage Conditions discard->review_storage review_storage->new_sample Degradation Pathway Hypothetical Oxidative Degradation Pathway start 2,3-Dihydrobenzofuran- 7-carboxylic acid intermediate Hydroxylated Intermediate start->intermediate Oxidation oxidizing_agent [O] (e.g., H₂O₂) product Ring-Opened Product intermediate->product Further Oxidation

References

Technical Support Center: High-Throughput Screening (HTS) for Dihydrobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-throughput screening of dihydrobenzofuran derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during HTS campaigns for dihydrobenzofuran derivatives.

Issue 1: High Rate of False Positives in a Fluorescence-Based Assay

Question: We are screening a library of dihydrobenzofuran derivatives in a fluorescence intensity-based assay and observing an unusually high hit rate. How can we determine if these are true hits or false positives?

Answer: A high hit rate in fluorescence-based assays is a common issue, often caused by the intrinsic properties of the compounds being screened. Dihydrobenzofuran scaffolds, like many heterocyclic compounds, can exhibit inherent fluorescence. Here’s a systematic approach to troubleshoot this issue:

  • Compound Autofluorescence Check:

    • Problem: The dihydrobenzofuran derivatives themselves may be fluorescent at the excitation and emission wavelengths of your assay, leading to a false positive signal.

    • Troubleshooting Step: Run the assay plates containing the hit compounds without the fluorescent substrate or probe. A significant signal in the absence of the assay's reporter fluorophore indicates compound autofluorescence.

  • Fluorescence Quenching:

    • Problem: Conversely, a compound can absorb the light emitted by the assay's fluorophore, leading to a decrease in signal (a false positive in an inhibition assay).

    • Troubleshooting Step: This can be more complex to deconvolute. A counterscreen with a different fluorescent dye that emits at a different wavelength can be informative. If the compound shows activity in both assays, it is less likely to be a simple quenching artifact.

  • Orthogonal Assays:

    • Problem: Relying on a single assay technology can be misleading.

    • Troubleshooting Step: Confirm your primary hits using an orthogonal assay that employs a different detection method. For example, if your primary screen is fluorescence-based, a secondary screen using a luminescence-based assay, AlphaScreen, or a label-free technology like Surface Plasmon Resonance (SPR) can help validate the hits. True hits should be active across different technology platforms.

Issue 2: Inconsistent IC50 Values and Poor Reproducibility

Question: We are getting inconsistent IC50 values for our confirmed hits, and the results are not reproducible between plates and experimental days. What are the potential causes?

Answer: Poor reproducibility is a critical issue in HTS that can arise from several factors:

  • Compound Aggregation:

    • Problem: At higher concentrations, some small molecules, including derivatives of heterocyclic scaffolds, can form colloidal aggregates. These aggregates can non-specifically inhibit enzymes or disrupt cell membranes, leading to reproducible but artifactual activity. This can result in steep and often inconsistent dose-response curves.

    • Troubleshooting Step: A simple and effective method to test for aggregation is to re-run the dose-response experiment in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20. If the IC50 value significantly increases or the activity is abolished in the presence of the detergent, it is highly likely that the compound is an aggregator.

  • Assay Stability and Reagent Integrity:

    • Problem: Reagents (enzymes, substrates, cells) can degrade over time, and their stability can be affected by freeze-thaw cycles or improper storage.

    • Troubleshooting Step: Ensure all reagents are stored correctly and that their stability under assay conditions has been validated. Run control plates with known inhibitors and activators to monitor assay performance over time. A decrease in the Z'-factor or signal-to-background ratio can indicate a problem with assay reagents.

  • DMSO Effects:

    • Problem: Dihydrobenzofuran derivatives are typically dissolved in DMSO. High concentrations of DMSO can affect enzyme activity or cell health.

    • Troubleshooting Step: Ensure the final DMSO concentration is consistent across all wells and is at a level that does not impact the assay performance. A DMSO tolerance curve should be generated during assay development.

Quantitative Data from HTS Assays

The following tables provide examples of quantitative data from HTS assays for benzofuran and dihydrobenzofuran derivatives. These values can serve as a benchmark for assay performance.

Table 1: HTS Assay Performance Metrics for Benzofuran/Dihydrobenzofuran Derivatives

Assay TypeTargetCompound ClassZ'-FactorSignal-to-Background (S/B) RatioReference
Luciferase Reporter AssaySTINGBenzofuran Derivatives0.7 ± 0.1Not Reported[1]
CRE-Luciferase ReporterGPR119Small Molecule Library0.746.57

Note: A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[2][3] A higher S/B ratio generally contributes to a better Z'-factor.[3]

Table 2: Potency of Dihydrobenzofuran and Related Derivatives from Screening Campaigns

Compound ClassTarget/AssayIC50/EC50Reference
Dihydrobenzofuran derivativemPGES-1 InhibitorIC50 = 1.2 µM[4]
Benzofuran derivativeSIRT2 InhibitorIC50 = 3.81 µM[5]
Benzofuran derivativeAnti-HCV (Luciferase Assay)EC50 < 100 nM[6]
Benzofuran derivativesAnti-inflammatory (COX inhibition)IC50 = 16.5 µM, 17.31 µM
Benzofuran derivativesAnticancer (Leukemia cell lines)IC50 = 0.1 µM - 85 µM[3][7]
Benzofuran derivativesSTING Agonist (Antiviral)EC50 in µM range

Experimental Protocols

The following are generalized HTS protocols that can be adapted for screening dihydrobenzofuran derivatives.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for a Kinase Target

This protocol describes a competitive binding assay to screen for dihydrobenzofuran derivatives that inhibit the interaction of a kinase with a fluorescently labeled tracer.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Kinase Solution: Prepare a 2X working solution of the purified kinase in Assay Buffer.

    • Tracer Solution: Prepare a 4X working solution of the fluorescently labeled tracer (e.g., a labeled known ligand) in Assay Buffer.

    • Antibody Solution: Prepare a 4X working solution of the terbium-labeled anti-tag antibody (e.g., anti-GST, anti-His) in Assay Buffer.

    • Compound Plates: Prepare serial dilutions of the dihydrobenzofuran library in 100% DMSO.

  • Assay Procedure (384-well format):

    • Add 50 nL of compound solution from the compound plates to the assay plate.

    • Add 5 µL of the 2X Kinase Solution to each well.

    • Incubate for 15-30 minutes at room temperature.

    • Add 2.5 µL of the 4X Tracer Solution to each well.

    • Add 2.5 µL of the 4X Antibody Solution to each well.

    • Incubate for 60-120 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET compatible plate reader (e.g., excitation at 340 nm, emission at 495 nm and 520 nm).

  • Data Analysis:

    • Calculate the emission ratio (520 nm / 495 nm).

    • Normalize the data to controls (0% inhibition with DMSO, 100% inhibition with a known unlabeled ligand).

    • Plot the normalized data against the compound concentration to determine IC50 values.

Protocol 2: Fluorescence Polarization (FP) Assay for a Protein-Protein Interaction Target

This protocol is designed to screen for dihydrobenzofuran derivatives that inhibit the binding of a fluorescently labeled peptide to a target protein.

  • Reagent Preparation:

    • FP Buffer: 20 mM Tris (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100.

    • Target Protein Solution: Prepare a 2X working solution of the target protein in FP Buffer.

    • Fluorescent Probe Solution: Prepare a 2X working solution of the fluorescently labeled peptide probe in FP Buffer.

    • Compound Plates: Prepare serial dilutions of the dihydrobenzofuran library in 100% DMSO.

  • Assay Procedure (384-well black plate):

    • Add 100 nL of compound solution to each well.

    • Add 10 µL of the 2X Target Protein Solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of the 2X Fluorescent Probe Solution to each well.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore used.

  • Data Analysis:

    • The change in millipolarization (mP) units is used to determine the extent of binding.

    • Normalize the data to high (probe + protein) and low (probe only) polarization controls.

    • Determine the IC50 values from the dose-response curves.

Protocol 3: AlphaScreen Assay for a G-Protein Coupled Receptor (GPCR) Target

This protocol outlines a method to screen for dihydrobenzofuran agonists of a GPCR that signals through cAMP.

  • Reagent Preparation:

    • Cell Culture: Culture cells expressing the target GPCR to the appropriate density.

    • Stimulation Buffer: HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA.

    • Lysis & Detection Buffer: Provided with the AlphaScreen cAMP kit, containing acceptor beads.

    • Donor Bead Solution: Streptavidin-coated donor beads in a buffer provided by the kit.

    • Compound Plates: Prepare serial dilutions of the dihydrobenzofuran library in DMSO.

  • Assay Procedure (384-well ProxiPlate):

    • Seed cells in the assay plate and incubate overnight.

    • Remove culture medium and add 5 µL of Stimulation Buffer containing the test compounds.

    • Incubate for 30 minutes at 37°C.

    • Add 5 µL of the Lysis & Detection Buffer (containing acceptor beads).

    • Incubate for 60-120 minutes at room temperature in the dark.

    • Add 15 µL of the Donor Bead Solution.

    • Incubate for 2-3 hours at room temperature in the dark.

    • Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis:

    • The AlphaScreen signal is inversely proportional to the amount of cAMP produced.

    • Normalize the data to basal (DMSO) and maximal (e.g., Forskolin) stimulation.

    • Determine EC50 values for agonist compounds.

Visualizations

HTS Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered in high-throughput screening, particularly focusing on identifying false positives.

HTS_Troubleshooting_Workflow start Primary HTS Hit Identified autofluorescence Check for Compound Autofluorescence start->autofluorescence is_autofluorescent Is the compound autofluorescent? autofluorescence->is_autofluorescent aggregation Test for Compound Aggregation (Detergent Counterscreen) is_autofluorescent->aggregation No false_positive_autofluor False Positive (Autofluorescence) is_autofluorescent->false_positive_autofluor Yes is_aggregator Is the compound an aggregator? aggregation->is_aggregator orthogonal_assay Confirm with Orthogonal Assay (e.g., Luminescence, Label-free) is_aggregator->orthogonal_assay No false_positive_agg False Positive (Aggregation) is_aggregator->false_positive_agg Yes is_active Is the hit active in the orthogonal assay? orthogonal_assay->is_active false_positive_tech False Positive (Technology-specific artifact) is_active->false_positive_tech No validated_hit Validated Hit is_active->validated_hit Yes

Caption: A flowchart for troubleshooting false positives in HTS.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways for common targets of dihydrobenzofuran derivatives.

GPR119 Signaling Pathway

G protein-coupled receptor 119 (GPR119) is a target for anti-diabetic drugs. Its activation leads to an increase in intracellular cAMP.

GPR119_Signaling ligand Dihydrobenzofuran Agonist gpr119 GPR119 ligand->gpr119 binds g_protein Gαs Protein gpr119->g_protein activates ac Adenylyl Cyclase g_protein->ac activates atp ATP camp cAMP atp->camp converted by pka Protein Kinase A (PKA) camp->pka activates downstream Increased Insulin Secretion GLP-1 Release pka->downstream leads to mPGES1_Signaling aa Arachidonic Acid cox COX-2 aa->cox substrate for pgh2 Prostaglandin H2 (PGH2) cox->pgh2 produces mpges1 mPGES-1 pgh2->mpges1 substrate for pge2 Prostaglandin E2 (PGE2) mpges1->pge2 produces inflammation Inflammation & Pain pge2->inflammation mediates inhibitor Dihydrobenzofuran Inhibitor inhibitor->mpges1 inhibits PDE1B_Signaling cluster_ca Calcium Signaling cluster_cns Cyclic Nucleotide Signaling ca_influx Ca²⁺ Influx calmodulin Calmodulin (CaM) ca_influx->calmodulin binds ca_cam Ca²⁺/CaM Complex pde1b PDE1B ca_cam->pde1b activates camp cAMP / cGMP camp->pde1b hydrolyzed by amp AMP / GMP downstream Modulation of Downstream Signaling amp->downstream leads to pde1b->amp produces inhibitor Dihydrobenzofuran Inhibitor inhibitor->pde1b inhibits

References

Technical Support Center: Synthesis of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the scaled-up synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, a key intermediate in the production of pharmaceuticals like Prucalopride.[1][2][3]

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis process, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in cyclization step - Incomplete reaction. - Suboptimal temperature. - Degradation of reagents (e.g., triphenylphosphine, diethyl azodicarboxylate).- Monitor the reaction by TLC to ensure completion. - Maintain the reaction temperature at ambient temperature (20-25 °C) for 2-3 hours.[1] - Use fresh or properly stored reagents.
Formation of impurities during chlorination - Over-chlorination or side reactions with N-chlorosuccinimide (NCS). - Reaction temperature is too high.- Use an equimolar amount of NCS. - Control the reaction temperature between 50-100 °C.[1] - Consider direct chlorination of the crude cyclized product to minimize handling and potential side reactions.[1][4]
Incomplete hydrolysis of the ester and amide groups - Insufficient amount of base (e.g., sodium hydroxide). - Reaction time is too short or temperature is too low. - Poor solubility of the intermediate.- Use an adequate excess of sodium hydroxide. - Heat the reaction mixture to 80-85 °C and monitor for completion (typically 2-3 hours).[1] - A two-step hydrolysis process may improve yield and purity.[2] - Use a co-solvent system like water and propylene glycol monomethyl ether to improve solubility.[2]
Difficulty in purification of the final product - Presence of persistent impurities from previous steps. - Suboptimal pH for precipitation.- After hydrolysis, treat the reaction mixture with a solvent wash (e.g., tetrahydrofuran) to remove organic impurities.[1] - Carefully adjust the pH to 4-5 with hydrochloric acid to ensure complete precipitation of the carboxylic acid.[1]
Product purity below 99% - Residual starting materials or intermediates. - Inefficient purification method.- Implement a two-step hydrolysis which has been shown to increase purity to over 99.5%.[2] - After precipitation, wash the filter cake thoroughly with water.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the initial cyclization step?

A1: Organic solvents are recommended for the cyclization of methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate. The reaction is typically carried out at ambient temperature.[1]

Q2: How can I improve the overall yield of the synthesis?

A2: A reported three-step synthesis process involving cyclization, chlorination, and hydrolysis has a total yield of approximately 41%.[1] A two-step hydrolysis method has been shown to significantly improve the yield of the final hydrolysis step to 97%.[2] Simplifying the process by using crude products for subsequent steps without extensive purification can also minimize material loss and improve industrial-scale production efficiency.[1]

Q3: What are the optimal conditions for the final hydrolysis step?

A3: For the hydrolysis of methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate, a mixture of sodium hydroxide, water, and methanol is effective. The reaction can be stirred at room temperature for 2-3 hours, followed by heating to 80-85 °C for 2 hours to ensure complete conversion.[1] Alternatively, a two-step hydrolysis using a mixed solvent of water and propylene glycol monomethyl ether can be employed, with the first step at 70°C for 2 hours and the second at 100°C for 3 hours.[2]

Q4: How can I ensure the purity of the final product, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid?

A4: High purity (99.9%) can be achieved through careful purification after hydrolysis. This involves washing the solid intermediate with a solvent like tetrahydrofuran (THF) after initial hydrolysis and then carefully adjusting the pH of the final product solution to 4-5 to precipitate the pure acid.[1] A two-step hydrolysis process has also been demonstrated to yield a product with a purity of 99.5%.[2]

Q5: What is a suitable method for the chlorination step?

A5: The chlorination of the methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate intermediate can be effectively carried out using N-chlorosuccinimide (NCS). The reaction is performed on the crude product from the cyclization step.[1][4]

Experimental Protocols

1. Synthesis of Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate (Crude)

  • In a suitable reaction vessel, dissolve methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate in an organic solvent.

  • Sequentially add equimolar ratios of triphenylphosphine and diethyl azodicarboxylate.

  • Stir the reaction mixture at ambient temperature for 2-3 hours.

  • Add an alkane solvent to precipitate the solid product.

  • Collect the crude product by suction filtration.[1]

2. Synthesis of Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (Crude)

  • The crude methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate is directly used.

  • React the crude product with N-chlorosuccinimide.

  • The reaction temperature should be maintained between 20-110 °C, preferably 50-100 °C.[1]

3. Synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (High Purity Method)

  • To 100g of crude methyl 4-acetamido-5-chloro-7-benzofurancarboxylate, add 150ml of water, 20g of sodium hydroxide, and 150ml of methanol in a four-hole bottle.

  • Stir at room temperature for 2-3 hours. A solid will separate.

  • Filter the solid and wash the filter cake with 400ml of tetrahydrofuran (THF).

  • Transfer the solid to a new reaction vessel and add 150ml of water, 20g of sodium hydroxide, and 150ml of methanol.

  • Heat the mixture to 80-85 °C and stir under reflux for 2 hours.

  • Cool the reaction solution to room temperature and collect the solid by suction filtration.

  • Adjust the pH of a solution of the filter cake to 4-5 using hydrochloric acid (pH=2-3).

  • Collect the precipitated solid by suction filtration and dry to obtain the pure product.[1]

Process Visualization

Synthesis_Pathway A Methyl 4-(acetylamino)-2-hydroxy- 3-(2-hydroxyethyl)benzoate B Methyl 4-acetamido-2,3-dihydro- benzofuran-7-carboxylate (Crude) A->B Cyclization (PPh3, DEAD) C Methyl 4-acetamido-5-chloro-2,3-dihydro- benzofuran-7-carboxylate (Crude) B->C Chlorination (NCS) D 4-amino-5-chloro-2,3-dihydro- benzofuran-7-carboxylic acid C->D Hydrolysis (NaOH, H2O/MeOH)

Caption: Synthetic pathway for 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.

Troubleshooting_Workflow start Low Yield or Impurity Issue step_check Identify Synthesis Step: Cyclization, Chlorination, or Hydrolysis? start->step_check cyclization Low Cyclization Yield step_check->cyclization Cyclization chlorination Impure Chlorinated Product step_check->chlorination Chlorination hydrolysis Incomplete Hydrolysis / Low Purity step_check->hydrolysis Hydrolysis sol_cyclization Check Reagent Quality Monitor Reaction by TLC Ensure Ambient Temperature cyclization->sol_cyclization sol_chlorination Control Temperature (50-100°C) Use Equimolar NCS chlorination->sol_chlorination sol_hydrolysis Use Sufficient NaOH Ensure Adequate Reaction Time/Temp Consider Two-Step Hydrolysis hydrolysis->sol_hydrolysis

Caption: A workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Refinement of Catalytic Cycles in Dihydrobenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dihydrobenzofurans. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for dihydrobenzofuran synthesis is consistently low. What are the common causes and how can I improve it?

A1: Low yields in dihydrobenzofuran synthesis can arise from several factors. A systematic approach to troubleshooting is recommended. Common causes include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters. Small-scale trial reactions can help determine the ideal conditions without committing large amounts of starting material.[1]

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can lead to side reactions or incomplete conversion. Always use reagents and solvents of appropriate purity and ensure solvents are dry when necessary, especially for moisture-sensitive reactions.[1]

  • Atmospheric Moisture and Oxygen: Many catalytic reactions are sensitive to air and moisture. If your reaction is air-sensitive, employing proper inert atmosphere techniques (e.g., using a nitrogen or argon blanket) is crucial.[1]

  • Inefficient Mixing: In heterogeneous reactions, inefficient stirring can result in poor reaction rates and lower yields. Ensure the stirring rate is adequate for the scale and viscosity of your reaction mixture.[1]

  • Product Decomposition: The desired dihydrobenzofuran product may be unstable under the reaction or workup conditions. Monitoring the reaction by TLC or LC-MS can help detect product degradation over time.[1]

  • Catalyst Deactivation: The catalyst may be degrading or poisoned by impurities. Consider using fresh catalyst or purifying your starting materials more rigorously.

Q2: I am observing the formation of significant side products in my reaction. How can I improve the selectivity towards the desired dihydrobenzofuran?

A2: Improving selectivity often involves fine-tuning the reaction conditions and catalyst system. Consider the following:

  • Choice of Oxidant and Ligand: In many oxidative coupling reactions, the choice of oxidant can significantly impact selectivity. For instance, in silver-promoted synthesis of dihydrobenzofuran neolignans, silver(I) oxide has been shown to be a highly efficient oxidant.[2][3][4] The ligand used with a metal catalyst can also dramatically influence the chemo- and regioselectivity of the reaction.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway. For example, in the Rh-catalyzed chemodivergent synthesis of 2,3-dihydrobenzofuran derivatives, a polar solvent like hexafluoroisopropanol (HFIP) was found to induce the desired [3 + 2] annulation.[5][6]

  • Temperature Control: Reaction temperature can affect the rates of competing reaction pathways. Running the reaction at a lower or higher temperature may favor the formation of the desired product. For instance, in a Pd-catalyzed synthesis of Z/E isomers of 1,3-dihydroisobenzofurans, the Z-isomer was formed at 80 °C, while the more stable E-isomer was obtained at 100 °C.[5]

  • Additive Effects: The addition of bases or other additives can modulate the catalytic activity and selectivity. For example, in a Rh-catalyzed synthesis, the use of CsOAc as an additive was beneficial.[5][6]

Q3: How do I choose the right catalyst for my specific dihydrobenzofuran synthesis?

A3: The choice of catalyst depends on the specific transformation you are trying to achieve. Transition metal catalysts are widely used for their efficiency and selectivity.[6]

  • Palladium (Pd): Palladium catalysts are versatile and widely used for various C-C and C-O bond-forming reactions, including Heck coupling and C-H activation, to synthesize dihydrobenzofurans.[5][6] They often exhibit good functional group tolerance under mild reaction conditions.[5]

  • Rhodium (Rh): Rhodium catalysts are particularly effective for C-H activation and [3 + 2] annulation reactions to construct the dihydrobenzofuran core.[5][6]

  • Copper (Cu): Copper-based catalysts are attractive due to their low cost and high activity in various organic transformations, including the synthesis of dihydrobenzofuran scaffolds.[5][7]

  • Gold (Au): Gold-based N-heterocyclic carbene (NHC) catalysts have been used for the synthesis of dihydrobenzofurans in water, offering a greener alternative.[5]

  • Iridium (Ir) and Nickel (Ni): These have also been reported for specific applications in dihydrobenzofuran synthesis.[5][6]

  • Organocatalysts: For a metal-free approach, organocatalysts can be employed. For example, 2,2,2-trifluoroacetophenone with H₂O₂ can be used for an oxidation-cyclization of o-allylphenols.[8]

Troubleshooting Guides

Problem 1: Low Diastereoselectivity or Enantioselectivity in Asymmetric Synthesis
Potential Cause Troubleshooting Step
Suboptimal Chiral Ligand Screen a variety of chiral ligands. Subtle steric and electronic differences in ligands can have a large impact on stereoselectivity.
Incorrect Solvent The solvent can influence the conformation of the catalyst-substrate complex. Test a range of solvents with varying polarities and coordinating abilities.
Temperature is Too High Lowering the reaction temperature can often improve enantioselectivity by increasing the energy difference between the diastereomeric transition states.
Background Uncatalyzed Reaction A non-selective background reaction may be occurring. Try lowering the concentration of reactants or the reaction temperature to minimize this.
Racemization of Product The product may be racemizing under the reaction or workup conditions. Analyze the enantiomeric excess at different reaction times to check for this.
Problem 2: Catalyst Appears to be Inactive or Shows Low Activity
Potential Cause Troubleshooting Step
Poor Quality Catalyst Ensure the catalyst is from a reliable source and has been stored correctly. Consider synthesizing or purifying the catalyst in-house.
Presence of Catalyst Poisons Impurities in the starting materials or solvents (e.g., sulfur, phosphines, water) can poison the catalyst. Purify all reagents and use dry, degassed solvents.
Incorrect Catalyst Activation Procedure Some catalysts require an activation step before use. Consult the literature for the specific activation procedure for your catalyst.
Insoluble Catalyst The catalyst may not be soluble in the reaction medium. Try a different solvent or a ligand that improves solubility.
Oxidative Degradation For air-sensitive catalysts, ensure all manipulations are performed under a strict inert atmosphere.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data for different catalytic systems used in dihydrobenzofuran synthesis.

Table 1: Rhodium-Catalyzed Synthesis of Dihydrobenzofurans

CatalystOxidant/AdditiveSolventYield (%)Reference
[CpRhCl₂]₂Cu(OAc)₂ / CsOAc-32-70[5][6]
RhCpClCs₂CO₃Dioxane49-76[5][6]
[Cp*RhCl₂]₂NaOAc-35-78[6]

Table 2: Palladium-Catalyzed Synthesis of Dihydrobenzofurans

CatalystLigand / AdditiveSolventYield (%)ee (%)Reference
Pd₂(dba)₃·CHCl₃N-Me-Xu₃-84-9784-97[5]
PdCl₂ / Pd(OAc)₂----[5][6]
-BQ / AgOAc / LiOAc-33-99-[5][6]
[Pd(cinnamyl)Cl]₂MeSO₃H-51-91-[6]

Table 3: Silver-Promoted Synthesis of Dihydrobenzofuran Neolignans

OxidantSolventTime (h)Yield (%)Reference
Ag₂O (0.5 equiv)Acetonitrile4-[2][3][4]
Ag₂O (0.5 equiv)Benzene/Acetone (5:3)2031[2]
Ag₂O (1.6 equiv)CH₂Cl₂20-2432[2]

Experimental Protocols

Key Experiment: Silver(I)-Promoted Oxidative Coupling for Dihydrobenzofuran Neolignan Synthesis

This protocol is based on the optimization studies for the synthesis of (±)-trans-dehydrodicoumarate dimethyl ester and (±)-trans-dehydrodiferulate dimethyl ester.[2][3]

Materials:

  • Methyl p-coumarate or Methyl ferulate (Substrate)

  • Silver(I) oxide (Ag₂O)

  • Acetonitrile (anhydrous)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a solution of the substrate (1 equiv.) in anhydrous acetonitrile, add silver(I) oxide (0.5 equiv.).

  • The reaction mixture is stirred under an inert atmosphere at room temperature.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Under optimized conditions, the reaction should be complete within 4 hours.[2][3]

  • Upon completion, the reaction mixture is filtered to remove the silver salts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired dihydrobenzofuran neolignan.

Mandatory Visualizations

Catalytic Cycle Diagrams

Silver-Promoted Oxidative Coupling cluster_0 Catalytic Cycle Substrate Substrate Radical_Intermediate Radical_Intermediate Substrate->Radical_Intermediate Oxidation Dimerization Dimerization Radical_Intermediate->Dimerization Ag(I) Ag(I) Product Product Dimerization->Product Cyclization & Tautomerization Ag(0) Ag(0) Ag(I)->Ag(0) Reduction

Caption: Proposed mechanism for silver(I)-promoted oxidative coupling.

Heck-Type Cyclization Pd(0) Pd(0) Oxidative_Addition Oxidative_Addition Pd(0)->Oxidative_Addition Aryl_Halide Aryl_Halide Aryl_Halide->Oxidative_Addition Alkyl_Pd(II)_Intermediate Alkyl_Pd(II)_Intermediate Oxidative_Addition->Alkyl_Pd(II)_Intermediate Migratory_Insertion Migratory_Insertion Alkyl_Pd(II)_Intermediate->Migratory_Insertion Cyclized_Pd(II)_Intermediate Cyclized_Pd(II)_Intermediate Migratory_Insertion->Cyclized_Pd(II)_Intermediate Beta_Hydride_Elimination Beta_Hydride_Elimination Cyclized_Pd(II)_Intermediate->Beta_Hydride_Elimination Product Product Beta_Hydride_Elimination->Product Reductive_Elimination Reductive_Elimination Beta_Hydride_Elimination->Reductive_Elimination Reductive_Elimination->Pd(0) Base Base Base->Reductive_Elimination

Caption: Generalized workflow for a Pd-catalyzed Heck-type cyclization.

Logical Relationship Diagram

Troubleshooting_Workflow start Low Yield or Selectivity Observed check_conditions Verify Reaction Conditions (Temp, Time, Conc.) start->check_conditions check_purity Assess Reagent and Solvent Purity check_conditions->check_purity Conditions OK optimize Systematically Optimize Parameters (Catalyst, Ligand, Solvent) check_conditions->optimize Conditions Not Optimal check_atmosphere Ensure Inert Atmosphere (if required) check_purity->check_atmosphere Purity OK check_purity->optimize Impure check_atmosphere->optimize Atmosphere OK check_atmosphere->optimize Inadequate end Improved Synthesis optimize->end

Caption: A logical workflow for troubleshooting dihydrobenzofuran synthesis.

References

Validation & Comparative

Comparative NMR Analysis of 2,3-Dihydrobenzofuran-7-carboxylic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 2,3-dihydrobenzofuran-7-carboxylic acid with its positional isomers, the 5- and 6-carboxylic acids, provides valuable insights for researchers in medicinal chemistry and materials science. This guide presents a comparative analysis of their ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, supported by established experimental protocols and predictive data, to facilitate their unambiguous identification and characterization.

Predicted ¹H and ¹³C NMR Data Comparison

Due to the limited availability of directly comparable experimental spectra in public databases, the following tables present predicted ¹H and ¹³C NMR chemical shifts for this compound and its 5- and 6-carboxylic acid isomers. These predictions, generated using advanced computational algorithms, offer a valuable framework for preliminary identification and for guiding the interpretation of experimental data.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

ProtonsThis compound2,3-Dihydrobenzofuran-5-carboxylic acid2,3-Dihydrobenzofuran-6-carboxylic acid
H-2 (CH₂)~3.2-3.4 (t)~3.2-3.4 (t)~3.2-3.4 (t)
H-3 (CH₂)~4.6-4.8 (t)~4.6-4.8 (t)~4.6-4.8 (t)
Aromatic H~7.0-7.8 (m)~7.7-8.0 (m)~7.2-7.6 (m)
COOH~10.0-13.0 (s, br)~10.0-13.0 (s, br)~10.0-13.0 (s, br)

Note: 't' denotes a triplet, 'm' denotes a multiplet, and 's, br' denotes a broad singlet. The exact chemical shifts and multiplicities will depend on the solvent and spectrometer frequency.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

CarbonThis compound2,3-Dihydrobenzofuran-5-carboxylic acid2,3-Dihydrobenzofuran-6-carboxylic acid
C-2~29-31~29-31~29-31
C-3~71-73~71-73~71-73
Aromatic C~110-160~110-160~110-160
C=O~165-175~165-175~165-175

Experimental Protocols

Standard NMR spectroscopic techniques are employed for the analysis of these compounds. A general protocol is outlined below:

Sample Preparation:

  • Weigh 5-10 mg of the purified 2,3-dihydrobenzofuran carboxylic acid isomer.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • A standard single-pulse experiment is typically sufficient.

    • Key parameters to set include the spectral width (e.g., -2 to 14 ppm), number of scans (e.g., 16-64), and relaxation delay (e.g., 1-5 seconds).

  • ¹³C NMR:

    • A proton-decoupled experiment (e.g., zgpg30) is commonly used to obtain singlets for each carbon, simplifying the spectrum.

    • A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the dihydrofuran ring and the aromatic system.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the position of the carboxylic acid group.

Data Interpretation and Isomer Differentiation

The key to distinguishing between the isomers lies in the analysis of the aromatic region of the ¹H NMR spectrum and the chemical shifts of the quaternary carbons in the ¹³C NMR spectrum.

  • ¹H NMR: The splitting patterns and coupling constants of the aromatic protons will be distinct for each isomer due to their different substitution patterns. For example, the 7-carboxylic acid isomer is expected to show a different set of aromatic proton signals compared to the 5- and 6-isomers.

  • ¹³C NMR: The chemical shift of the carbon atom to which the carboxylic acid group is attached (C-7, C-5, or C-6) will be significantly different for each isomer. Furthermore, the chemical shifts of the other aromatic carbons will also vary depending on the position of the electron-withdrawing carboxylic acid group. HMBC correlations between the protons on the dihydrofuran ring (H-2 and H-3) and the aromatic carbons can definitively establish the connectivity and confirm the isomeric structure.

Workflow for NMR Analysis

The logical flow for the NMR analysis of a 2,3-dihydrobenzofuran carboxylic acid sample is depicted in the following diagram.

NMR_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Purified Compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Spectrometer NMR Spectrometer H1_NMR ¹H NMR NMR_Spectrometer->H1_NMR C13_NMR ¹³C NMR NMR_Spectrometer->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spectrometer->TwoD_NMR Process_Spectra Process Spectra (FT, Phasing, Baseline Correction) H1_NMR->Process_Spectra C13_NMR->Process_Spectra TwoD_NMR->Process_Spectra Assign_Signals Assign Signals Process_Spectra->Assign_Signals Structure_Elucidation Structure Elucidation & Isomer Confirmation Assign_Signals->Structure_Elucidation

Caption: Workflow for NMR analysis of 2,3-dihydrobenzofuran carboxylic acids.

By following these protocols and utilizing the comparative data, researchers can confidently identify and characterize the specific isomer of 2,3-dihydrobenzofuran carboxylic acid in their samples, which is essential for advancing drug development and materials science applications.

A Comparative Guide to HPLC Methods for Purity Analysis of 2,3-Dihydrobenzofuran-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the predominant technique for the purity analysis of non-polar to moderately polar compounds like 2,3-Dihydrobenzofuran-7-carboxylic acid. The selection of a suitable stationary phase and mobile phase is critical for achieving optimal separation of the main compound from its potential impurities.

Method 1: Proposed RP-HPLC Method Based on a Structurally Similar Compound

This proposed method is adapted from a validated method for 3-methylbenzofuran-2-carboxylic acid and is expected to provide a strong starting point for the analysis of this compound.[1][2]

Table 1: Proposed HPLC Method Parameters

ParameterRecommended Conditions
Column Agilent SB C18 (250 × 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Acetic Acid in Water (pH adjusted to 3.4)
Mobile Phase B Acetonitrile
Gradient Time (min)
0
15
20
22
25
Flow Rate 0.9 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (60:40 v/v)

Expected Performance (Based on 3-methylbenzofuran-2-carboxylic acid)

Table 2: Expected Method Validation Parameters

ParameterExpected Value
Linearity (R²) > 0.999
Limit of Detection (LOD) ~0.0025 µg/mL
Limit of Quantitation (LOQ) ~0.0075 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 98-102%
Experimental Protocol: Proposed RP-HPLC Method

1. Preparation of Mobile Phase A (0.1% Acetic Acid in Water, pH 3.4):

  • Add 1 mL of glacial acetic acid to 1 L of HPLC-grade water.

  • Adjust the pH to 3.4 with diluted ammonium hydroxide or acetic acid as needed.

  • Filter through a 0.45 µm membrane filter and degas.

2. Preparation of Standard Solution (0.5 mg/mL):

  • Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

3. Preparation of Sample Solution (0.5 mg/mL):

  • Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

4. Chromatographic Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject the standard and sample solutions.

  • Monitor the chromatograms for the elution of the main peak and any impurities.

Alternative Analytical Techniques

While RP-HPLC is the most common approach, other techniques can be employed for the purity analysis of aromatic carboxylic acids, each with its own advantages and disadvantages.

Table 3: Comparison of Analytical Techniques for Purity Analysis

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution and sensitivity for volatile impurities.Requires derivatization for non-volatile carboxylic acids; potential for thermal degradation.
Ion-Exclusion Chromatography (IELC) Separation based on the exclusion of ions from a charged stationary phase.Good for separating organic acids from inorganic salts.Can have long run times and peak tailing for aromatic acids.[3]
Capillary Electrophoresis (CE) Separation of ions in a capillary based on their electrophoretic mobility.High efficiency, small sample volume, and rapid analysis.[2][4]Lower sensitivity compared to HPLC with UV detection; reproducibility can be a challenge.
Experimental Protocol: Gas Chromatography (GC) with Derivatization

This is a general procedure and requires optimization for this compound.

1. Derivatization (Esterification):

  • To 1 mg of the sample in a vial, add 1 mL of 14% BF₃ in methanol.

  • Cap the vial and heat at 60°C for 30 minutes.

  • Cool to room temperature, add 1 mL of water and 1 mL of hexane.

  • Vortex and allow the layers to separate.

  • Transfer the upper hexane layer containing the methyl ester derivative to a clean vial for GC analysis.

2. GC Conditions:

  • Column: DB-5 (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.

  • Detector: Flame Ionization Detector (FID) at 300°C.

Forced Degradation Studies

Forced degradation studies are essential for developing a stability-indicating HPLC method.[5][6] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.[7][8][9]

Table 4: Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M HCl24 hours at 60°C
Base Hydrolysis 0.1 M NaOH24 hours at 60°C
Oxidation 3% H₂O₂24 hours at room temperature
Thermal 105°C48 hours
Photolytic ICH Q1B conditions (UV and visible light)Expose solid and solution samples

Visualizing the Workflow and Method Comparison

To better illustrate the processes involved, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample/Standard Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for HPLC purity analysis.

Method_Comparison cluster_techniques Analytical Techniques cluster_considerations Key Considerations Analyte 2,3-Dihydrobenzofuran- 7-carboxylic Acid HPLC RP-HPLC Analyte->HPLC GC Gas Chromatography Analyte->GC CE Capillary Electrophoresis Analyte->CE HPLC_Consider Robust & Widely Applicable Good Sensitivity HPLC->HPLC_Consider GC_Consider Requires Derivatization High Resolution for Volatiles GC->GC_Consider CE_Consider Rapid Analysis Lower Sensitivity CE->CE_Consider

Caption: Logical relationship for analytical method selection.

References

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 2,3-Dihydrobenzofuran-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of novel compounds is paramount. This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for the analysis of 2,3-Dihydrobenzofuran-7-carboxylic acid, a scaffold of interest in medicinal chemistry. We delve into the expected fragmentation patterns, alternative methodologies, and provide detailed experimental protocols to aid in analytical method development.

Mass Spectrometry: A Detailed Look at Fragmentation

Mass spectrometry is a powerful tool for the structural elucidation and quantification of this compound. Electron ionization (EI) mass spectrometry of the parent 2,3-dihydrobenzofuran molecule typically results in a stable molecular ion due to the aromatic system.[1] The fragmentation of this compound is expected to follow predictable pathways based on the functional groups present.

The carboxylic acid group is prone to specific cleavages, including the loss of a hydroxyl radical (M-17) or the entire carboxyl group (M-45).[2][3] The dihydrobenzofuran ring system can also undergo characteristic fragmentation.

Below is a table summarizing the predicted key fragments for this compound.

Fragment m/z (Mass-to-Charge Ratio) Proposed Structure/Loss
[M]+•164Molecular Ion
[M-OH]+147Loss of hydroxyl radical from the carboxylic acid
[M-COOH]+119Loss of the carboxylic acid group
[M-CO-OH]+119Sequential loss of CO and OH

A Comparative Analysis of Analytical Techniques

While mass spectrometry is a primary tool, other analytical methods offer complementary information for the comprehensive characterization of this compound. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and infrared (IR) spectroscopy are invaluable for unambiguous structure confirmation.[4] For quantitative analysis, especially in complex matrices, liquid chromatography-mass spectrometry (LC-MS) is often the method of choice.[4][5]

Here is a comparison of common analytical techniques for the analysis of this compound:

Technique Information Provided Advantages Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Molecular weight and fragmentation patternHigh resolution, established librariesDerivatization may be required for volatility
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular weight, fragmentation pattern, retention timeHigh sensitivity, suitable for non-volatile compoundsMatrix effects can be significant
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, connectivity of atomsNon-destructive, definitive structure elucidationLower sensitivity compared to MS
Infrared (IR) Spectroscopy Presence of functional groupsFast, simple sample preparationLimited structural information
Raman Spectroscopy Complementary vibrational information to IRMinimal sample preparation, can be used in aqueous solutionsCan be affected by fluorescence

Experimental Protocols

A detailed experimental protocol is crucial for reproducible and accurate results. Below is a generalized protocol for the analysis of this compound using GC-MS.

Objective: To determine the mass spectrum and fragmentation pattern of this compound.

Materials:

  • This compound standard

  • Derivatization agent (e.g., BSTFA with 1% TMCS)

  • Anhydrous solvent (e.g., Dichloromethane)

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • Accurately weigh 1 mg of this compound.

    • Dissolve in 1 mL of anhydrous dichloromethane.

    • To 100 µL of the sample solution, add 100 µL of BSTFA with 1% TMCS.

    • Heat the mixture at 70°C for 30 minutes to facilitate derivatization.

  • GC-MS Analysis:

    • Injector Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Electron Energy: 70 eV

    • Mass Range: 40-400 amu

Visualizing Fragmentation and Analytical Workflows

To better understand the processes involved, the following diagrams illustrate the predicted mass spectrometry fragmentation pathway and a general workflow for selecting an appropriate analytical method.

Predicted Mass Spectrometry Fragmentation of this compound M [C9H8O3]+• m/z = 164 (Molecular Ion) F1 [C9H7O2]+ m/z = 147 M->F1 -OH F2 [C8H7O]+ m/z = 119 M->F2 -COOH

Caption: Predicted fragmentation pathway of this compound.

Analytical Method Selection Workflow A Define Analytical Goal (e.g., Identification, Quantification) B Qualitative Analysis (Structural Elucidation) A->B C Quantitative Analysis A->C D Mass Spectrometry (GC-MS or LC-MS) B->D Initial Identification E NMR Spectroscopy B->E Definitive Structure F LC-MS or HPLC-UV C->F G Data Analysis and Interpretation D->G E->G F->G

Caption: A workflow for selecting the appropriate analytical method.

References

A Comparative Guide to the Potency of Dihydrobenzofuran-Based PARP-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potency of emerging dihydrobenzofuran-based Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. The data presented is intended to aid researchers in understanding the structure-activity relationships of this class of compounds and to provide a basis for the development of novel and more effective cancer therapeutics. The information is supported by experimental data from peer-reviewed scientific literature, with detailed methodologies for key experiments.

Data Presentation: Potency of Dihydrobenzofuran and Related Benzofuran PARP-1 Inhibitors

The following table summarizes the in vitro potency of selected dihydrobenzofuran and structurally related benzofuran derivatives against the PARP-1 enzyme. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. Olaparib, a clinically approved PARP inhibitor, is included for benchmark comparison.

Compound IDScaffoldPARP-1 IC50 (nM)PARP-2 IC50 (nM)Selectivity (PARP-2/PARP-1)Reference
Olaparib Phthalazinone1 - 51 - 2.1~0.5 - 2[1][2]
Compound 19c Benzofuran[3,2-d]pyrimidine-4(3H)-one26221585.19[3]
Compound S12 Benzofuran-7-carboxamide21.8Not ReportedNot Reported[4]
Compound Y31 Rucaparib Analogue0.41Not ReportedNot Reported[5]
Compound Y49 Rucaparib Analogue0.9661.9064.5[5]
Compound 16l 1H-Thieno[3,4-d]imidazole-4-carboxamide43Not ReportedNot Reported[6]

Experimental Protocols

The determination of PARP-1 inhibitory activity is crucial for the evaluation of novel compounds. Below are detailed methodologies for common in vitro assays used to assess the potency of PARP-1 inhibitors.

In Vitro PARP-1 Enzymatic Assay (Chemiluminescent)

This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP-1. The resulting biotinylated histones are detected using streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent substrate.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • Biotinylated NAD+

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (dihydrobenzofuran derivatives) and control inhibitor (Olaparib)

  • Streptavidin-HRP

  • Chemiluminescent HRP substrate

  • Plate reader capable of measuring luminescence

Procedure:

  • Plate Preparation: Histone-coated plates are washed with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).

  • Inhibitor Addition: Serial dilutions of the test compounds and Olaparib are prepared in the assay buffer and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Reaction Initiation: A reaction mixture containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ is added to each well to start the enzymatic reaction.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for the PARP-1 catalyzed reaction to occur.

  • Detection: After incubation, the plate is washed to remove unreacted components. Streptavidin-HRP is then added to each well and incubated to allow binding to the biotinylated histones.

  • Signal Generation: Following another wash step, the chemiluminescent HRP substrate is added to the wells.

  • Data Acquisition: The luminescence is immediately measured using a microplate reader. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular PARP-1 Activity Assay (Western Blot)

This method assesses the ability of an inhibitor to suppress PARP-1 activity within a cellular context by measuring the levels of poly(ADP-ribose) (PAR) formation.

Materials:

  • Cancer cell line (e.g., with BRCA1/2 mutations)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., hydrogen peroxide or MMS)

  • Test compounds and control inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-PAR, anti-PARP-1, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Cells are seeded and allowed to attach. They are then pre-treated with various concentrations of the test compounds or Olaparib for a specified time before being exposed to a DNA damaging agent to induce PARP-1 activity.

  • Cell Lysis and Protein Quantification: Cells are harvested and lysed. The total protein concentration in each lysate is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody against PAR. After washing, it is incubated with an HRP-conjugated secondary antibody.

  • Detection and Analysis: The chemiluminescent signal is detected using an imaging system. The membrane can be stripped and re-probed for total PARP-1 and a loading control to ensure equal loading. The intensity of the PAR bands is quantified and normalized to the loading control to determine the extent of PARP-1 inhibition.

Mandatory Visualizations

PARP-1 Signaling Pathway in DNA Damage Repair

PARP1_Signaling_Pathway PARP-1 Signaling Pathway in DNA Damage Repair DNA_Damage DNA Single-Strand Break PARP1_Recruitment PARP-1 Recruitment & Activation DNA_Damage->PARP1_Recruitment PAR_Synthesis Poly(ADP-ribose) (PAR) Synthesis (PARylation) PARP1_Recruitment->PAR_Synthesis NAD NAD+ NAD->PAR_Synthesis Substrate Auto_PARylation PARP-1 Auto-PARylation PAR_Synthesis->Auto_PARylation Histone_PARylation Histone PARylation PAR_Synthesis->Histone_PARylation DDR_Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) Auto_PARylation->DDR_Recruitment Chromatin_Remodeling Chromatin Decondensation Histone_PARylation->Chromatin_Remodeling Chromatin_Remodeling->DDR_Recruitment DNA_Repair DNA Repair DDR_Recruitment->DNA_Repair PARG PARG/ARH3 (PAR Hydrolysis) DNA_Repair->PARG PARP1_Release PARP-1 Release PARG->PARP1_Release PARP1_Release->PARP1_Recruitment Recycling Inhibitor Dihydrobenzofuran PARP-1 Inhibitor Inhibitor->PAR_Synthesis Inhibition

Caption: PARP-1 signaling in response to DNA damage.

Experimental Workflow for Evaluating PARP-1 Inhibitors

Experimental_Workflow Experimental Workflow for PARP-1 Inhibitor Evaluation cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Compound_Synthesis Compound Synthesis (Dihydrobenzofuran Derivatives) Enzymatic_Assay PARP-1 Enzymatic Assay (IC50 Determination) Compound_Synthesis->Enzymatic_Assay Selectivity_Assay PARP-2 Selectivity Assay Enzymatic_Assay->Selectivity_Assay Cellular_PAR_Assay Cellular PAR Formation Assay (Western Blot) Selectivity_Assay->Cellular_PAR_Assay Cytotoxicity_Assay Cytotoxicity/Proliferation Assays (e.g., in BRCA-mutant cells) Cellular_PAR_Assay->Cytotoxicity_Assay Pharmacokinetics Pharmacokinetic Studies (ADME) Cytotoxicity_Assay->Pharmacokinetics Xenograft_Models Tumor Xenograft Models Pharmacokinetics->Xenograft_Models Efficacy_Toxicity Efficacy and Toxicity Evaluation Xenograft_Models->Efficacy_Toxicity Lead_Optimization Lead Optimization Efficacy_Toxicity->Lead_Optimization Lead_Optimization->Compound_Synthesis Iterative Improvement

Caption: A typical workflow for PARP-1 inhibitor drug discovery.

References

In Vitro Anticancer Activity of Dihydrobenzofuran Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anticancer activity of various dihydrobenzofuran derivatives, supported by experimental data from recent studies. Dihydrobenzofuran scaffolds have emerged as a promising class of compounds in anticancer research, exhibiting a range of cytotoxic and mechanistic activities across different cancer cell lines.

Comparative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected dihydrobenzofuran derivatives against various human cancer cell lines. This data allows for a direct comparison of the potency of these compounds.

Compound/DerivativeCancer Cell LineCancer TypeIC50 (µM)Reference(s)
Compound 1 CAL-27Oral Cancer48.52 ± 0.95[1][2]
NCI-H460Lung Cancer53.24 ± 1.49[1]
Compound 2 CAL-27Oral Cancer>100[1]
NCI-H460Lung Cancer>100[1]
Compound 3 CAL-27Oral Cancer86.95 ± 4.39[1]
NCI-H460Lung Cancer>100[1]
MHY-449 HCT116Colon CancerData not quantified[3]
Fluorinated Dihydrobenzofuran 1 HCT116Colorectal Cancer19.5[4][5]
Fluorinated Dihydrobenzofuran 2 HCT116Colorectal Cancer24.8[4][5]
Dihydrobenzofuran Lignan (2b) Breast Cancer (unspecified)Breast Cancer<0.01[6]
Average over 60 cell lines Various0.3[6]

Mechanisms of Anticancer Action

Dihydrobenzofuran derivatives exert their anticancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Induction of Apoptosis

Several dihydrobenzofuran derivatives have been shown to induce apoptosis in cancer cells. This is often mediated through the modulation of key regulatory proteins. For instance, treatment of HCT116 colon cancer cells with MHY-449 led to the activation of caspase-3, -8, and -9, cleavage of poly(ADP-ribose) polymerase (PARP), and an altered Bax/Bcl-2 ratio, all of which are hallmarks of apoptosis.[3] Similarly, certain fluorinated dihydrobenzofuran derivatives were found to inhibit the expression of the anti-apoptotic protein Bcl-2 and cause PARP-1 cleavage in HCT116 cells.[4]

Cell Cycle Arrest

Disruption of the normal cell cycle is another key mechanism. MHY-449 was observed to induce G2/M phase arrest in HCT116 cells.[3] This was accompanied by a decrease in the expression of cyclin B1, Cdc25c, and Cdc2, and an increase in the tumor suppressor p53 and the G2/M phase inhibitors p21WAF1/CIP and p27KIP.[3] Some benzofuran lignan derivatives have also been reported to cause G2/M phase arrest through a p53-dependent pathway.[7]

Inhibition of Tubulin Polymerization

A distinct mechanism of action for some dihydrobenzofuran lignans is the inhibition of tubulin polymerization.[6] By interfering with microtubule dynamics, these compounds disrupt mitosis and lead to cell death.[6]

Signaling Pathways

The anticancer activity of dihydrobenzofuran derivatives is often linked to the modulation of specific signaling pathways. The p53 and Akt signaling pathways have been identified as key targets.

p53_pathway Dihydrobenzofuran Dihydrobenzofuran p53 p53 Dihydrobenzofuran->p53 activates p21 p21 p53->p21 upregulates Bax Bax p53->Bax upregulates Bcl-2 Bcl-2 p53->Bcl-2 downregulates G2/M Arrest G2/M Arrest p21->G2/M Arrest Apoptosis Apoptosis Bax->Apoptosis Bcl-2->Apoptosis

Figure 1: p53-mediated signaling pathway activated by dihydrobenzofuran derivatives.

akt_pathway Dihydrobenzofuran Dihydrobenzofuran p-Akt p-Akt Dihydrobenzofuran->p-Akt downregulates Akt Akt Akt->p-Akt phosphorylation Cell Survival Cell Survival p-Akt->Cell Survival Proliferation Proliferation p-Akt->Proliferation

Figure 2: Downregulation of the Akt signaling pathway by dihydrobenzofuran derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[7]

  • Treatment: Treat the cells with various concentrations of the dihydrobenzofuran derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 25 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Solubilization: Add 100 µL of lysis buffer (20% SDS in 50% dimethylformamide) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: After treatment, harvest the cells (including floating cells) and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; and late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis

This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle.

  • Cell Fixation: Harvest the treated cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins.

  • Protein Extraction: Lyse the treated cells in a suitable lysis buffer and determine the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, caspase-3, Akt, p53) overnight at 4°C.[1][5]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1][5]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Overview

The following diagram illustrates a general workflow for the in vitro validation of the anticancer activity of dihydrobenzofuran derivatives.

experimental_workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Signaling Pathway Analysis Cell_Culture Cancer Cell Lines Treatment Dihydrobenzofuran Derivatives Cell_Culture->Treatment MTT_Assay MTT Assay (Cytotoxicity) Treatment->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide) IC50->Cell_Cycle_Assay Western_Blot Western Blot (Protein Expression) IC50->Western_Blot Pathway_Analysis Identify Modulated Signaling Pathways Western_Blot->Pathway_Analysis

Figure 3: General experimental workflow for in vitro validation.

References

A Comparative Analysis of PPARα Agonists: Fibrates Versus Dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of two distinct classes of Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists: the well-established fibrates and a novel class of dihydrobenzofuran derivatives. This analysis is supported by experimental data to delineate their respective performance profiles.

The activation of PPARα, a ligand-activated transcription factor, is a key therapeutic strategy for managing dyslipidemia, a condition characterized by abnormal levels of lipids in the blood. PPARα agonists effectively lower triglycerides and regulate cholesterol levels, thereby reducing the risk of cardiovascular disease.[1] For decades, fibrates have been the cornerstone of PPARα-targeted therapy. However, the emergence of dihydrobenzofuran-based agonists presents a new landscape in the pursuit of more potent and selective PPARα modulators.

Performance Comparison: Fibrates vs. Dihydrobenzofurans

Experimental data reveals that while both fibrates and dihydrobenzofuran derivatives effectively activate PPARα, the latter class demonstrates significantly higher potency and selectivity. Fibrates, although clinically effective, are considered weak agonists with moderate subtype selectivity.[2] In contrast, novel 2,3-dihydrobenzofuran-2-carboxylic acids have been identified as highly potent and subtype-selective PPARα agonists.[2][3]

ParameterFibrates (e.g., Fenofibric Acid)Dihydrobenzofuran Derivatives (e.g., 2,3-dihydrobenzofuran-2-carboxylic acids)Reference
In Vitro Potency (EC50) ~9.47 µM< 10 nM[2][4]
Subtype Selectivity (vs. PPARγ/δ) Moderate>1000-fold[2]
In Vivo Efficacy Effective at standard clinical dosesExcellent cholesterol- and triglyceride-lowering activity at much lower doses than fenofibrate[3]

Table 1: In Vitro and In Vivo Performance Comparison. This table summarizes the key performance differences between fibrates and the novel dihydrobenzofuran-based PPARα agonists.

A specific example of a next-generation PPARα agonist is Pemafibrate (K-877), which incorporates a 2-aminobenzoxazole ring into a structure reminiscent of fibric acid.[1] Clinical studies comparing pemafibrate to fenofibrate have highlighted its superior efficacy in modulating lipoprotein profiles.

ParameterFenofibrate (100-200 mg/day)Pemafibrate (K-877) (0.1-0.4 mg/day)Reference
Small HDL Increase 26.5% to 38.3%28.1% to 40.5%[5]
Very Small HDL Increase 21.3% to 25.2%17.0% to 28.9%[5]
HDL Particle Size -0.5%up to -1.1%[5]
Triglyceride content in HDL ReducedMarkedly reduced compared to fenofibrate[5]

Table 2: Comparative Effects of Fenofibrate and Pemafibrate on HDL Subclasses. This table details the differential effects of fenofibrate and pemafibrate on the distribution and composition of High-Density Lipoprotein (HDL) subclasses.

Mechanism of Action: The PPARα Signaling Pathway

Both fibrates and dihydrobenzofuran derivatives exert their therapeutic effects by activating the PPARα signaling pathway. Upon binding of an agonist, PPARα undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This activated complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in lipid metabolism.

Key downstream effects of PPARα activation include:

  • Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in the β-oxidation of fatty acids.

  • Reduced Triglyceride Synthesis: Decreased expression of genes involved in triglyceride production.

  • Enhanced Lipoprotein Lipolysis: Increased expression of lipoprotein lipase (LPL), which hydrolyzes triglycerides in lipoproteins.

  • Modulation of Apolipoprotein Expression: Regulation of apolipoproteins A-I and A-II, which are key components of HDL.[2]

PPARa_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPARα Agonist (Fibrate or Dihydrobenzofuran) PPARa_RXR_inactive PPARα-RXR Heterodimer (Inactive) Agonist->PPARa_RXR_inactive Binds and Activates PPARa_RXR_active PPARα-RXR Heterodimer (Active) PPARa_RXR_inactive->PPARa_RXR_active Translocation PPRE PPRE PPARa_RXR_active->PPRE Binds to Target_Genes Target Genes (e.g., CPT1, ACOX1, LPL) PPRE->Target_Genes Regulates Transcription mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Metabolic_Effects Metabolic & Anti-inflammatory Effects Proteins->Metabolic_Effects

PPARα Signaling Pathway Diagram.

Experimental Protocols

The evaluation of PPARα agonists relies on a variety of in vitro and in vivo assays. Below are detailed protocols for two key in vitro experiments used to determine the potency and selectivity of these compounds.

Luciferase Reporter Gene Assay

This assay is widely used to quantify the ability of a compound to activate PPARα. It utilizes a reporter gene, typically luciferase, the expression of which is driven by a promoter containing PPREs.

Materials:

  • Mammalian cell line with low endogenous PPARα expression (e.g., HEK293T, HepG2).

  • Expression plasmid for full-length human or mouse PPARα.

  • Luciferase reporter plasmid containing PPREs upstream of the luciferase gene.

  • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.

  • Transfection reagent (e.g., Lipofectamine).

  • Cell culture medium and supplements.

  • Test compounds (fibrates, dihydrobenzofurans) and a reference PPARα agonist.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.

  • Transfection: Co-transfect the cells with the PPARα expression plasmid, the PPRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds or the reference agonist. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for another 24 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the compound concentration to generate dose-response curves and calculate EC50 values.

Luciferase_Assay_Workflow A Seed Cells in 96-well plate B Co-transfect with PPARα, PPRE-Luc, and Control Plasmids A->B C Treat with Test Compounds (24 hours) B->C D Lyse Cells C->D E Measure Luciferase Activity D->E F Data Analysis (Dose-Response, EC50) E->F

Luciferase Reporter Assay Workflow.
In Vitro Transactivation Assay

This assay measures the ability of a compound to promote the interaction between the PPARα ligand-binding domain (LBD) and a coactivator peptide.

Materials:

  • Purified recombinant PPARα-LBD fused to a tag (e.g., GST or His).

  • A synthetic peptide corresponding to the receptor-binding motif of a coactivator (e.g., SRC-1, PGC-1α), labeled with a fluorescent probe.

  • Test compounds and a reference agonist.

  • Assay buffer.

  • Fluorescence polarization or FRET-based plate reader.

Procedure:

  • Reaction Setup: In a microplate, combine the purified PPARα-LBD, the fluorescently labeled coactivator peptide, and various concentrations of the test compounds in the assay buffer.

  • Incubation: Incubate the mixture at room temperature for a specified period to allow for binding equilibrium to be reached.

  • Fluorescence Measurement: Measure the fluorescence polarization or FRET signal using a plate reader.

  • Data Analysis: An increase in fluorescence polarization or FRET signal indicates the recruitment of the coactivator peptide to the PPARα-LBD upon agonist binding. Plot the signal against the compound concentration to determine EC50 values.

Logical_Relationship cluster_Fibrates Fibrates cluster_Dihydrobenzofurans Dihydrobenzofurans Fibrate_Structure Carboxylic Acid Moiety Fibrate_Properties Weak Agonist Moderate Selectivity Fibrate_Structure->Fibrate_Properties PPARa PPARα Activation Fibrate_Properties->PPARa DHBF_Structure Dihydrobenzofuran- 2-carboxylic Acid DHBF_Properties Potent Agonist High Selectivity DHBF_Structure->DHBF_Properties DHBF_Properties->PPARa Lipid_Lowering Lipid-Lowering Effects PPARa->Lipid_Lowering

Logical Relationship of Agonist Classes.

Conclusion

The development of dihydrobenzofuran-based PPARα agonists represents a significant advancement in the field of lipid-lowering therapies. Their superior potency and selectivity compared to traditional fibrates offer the potential for more effective management of dyslipidemia with a potentially improved safety profile. Further clinical investigation is warranted to fully elucidate the therapeutic benefits of this novel class of PPARα agonists. This comparative guide provides a foundational understanding for researchers and clinicians involved in the development and application of these important therapeutic agents.

References

Comparative Analysis of 2,3-Dihydrobenzofuran-7-carboxamide Derivatives as PARP-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the crystallographic and inhibitory properties of novel 2,3-dihydrobenzofuran-7-carboxamide derivatives targeting Poly(ADP-ribose)polymerase-1 (PARP-1).

This guide provides a comparative analysis of a series of 2,3-dihydrobenzofuran-7-carboxamide derivatives, which have been investigated for their potential as inhibitors of PARP-1, a key enzyme in DNA repair. The data presented is derived from a structure-based design strategy aimed at developing novel and potent PARP-1 inhibitors. The comparison includes inhibitory activity data and insights from X-ray crystallography of inhibitor-enzyme complexes.

Performance Comparison of Derivatives

A series of novel substituted 2,3-dihydrobenzofuran-7-carboxamide (DHBF-7-carboxamide) and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives were synthesized and evaluated as inhibitors of PARP-1. The lead compound, 2,3-dihydrobenzofuran-7-carboxamide (Compound 3), demonstrated moderate activity with an IC50 value of 9.45 μM.[1][2][3] Structure-activity relationship (SAR) studies led to the synthesis of several analogs with improved potency. For instance, the introduction of a 5-fluoro substituent in rac-13c resulted in a 4-fold increase in potency compared to the non-fluorinated analog 13a.[1] Further resolution of the enantiomers of rac-13c revealed that the (-)-13c enantiomer was more potent than the (+)-13c enantiomer.[1]

The following table summarizes the in vitro PARP-1 inhibitory activity of selected 2,3-dihydrobenzofuran-7-carboxamide derivatives.

Compound NumberStructure/SubstitutionPARP-1 IC50 (μM)
32,3-dihydrobenzofuran-7-carboxamide9.45
rac-13a2-methyl10.44
(R)-(-)-13a2-methyl6.34
(S)-(+)-13a2-methyl8.44
205-fluoro2.12
rac-13c2-methyl, 5-fluoro2.45
(+)-13c2-methyl, 5-fluoro3.62
(-)-13c2-methyl, 5-fluoro1.53

Data sourced from Patel, M. et al. (2014). Journal of Medicinal Chemistry.[1][2]

Experimental Protocols

General Synthesis of 2,3-Dihydrobenzofuran-7-carboxamide (Compound 3)

The synthesis of the 2,3-dihydrobenzofuran-7-carboxamide core was achieved through a multi-step process.[1]

  • Carboxylation of 2,3-dihydrobenzofuran: 2,3-Dihydrobenzofuran is carboxylated at the 7-position via lithiation with n-butyllithium in the presence of TEMED in hexane under a nitrogen atmosphere. The reaction is then quenched with dry ice, followed by acidification with concentrated HCl to yield 2,3-dihydrobenzofuran-7-carboxylic acid.[1]

  • Amidation: The resulting carboxylic acid derivative is converted to the corresponding carboxamide using a mixed-anhydride method to afford the lead compound, 2,3-dihydrobenzofuran-7-carboxamide.[1]

PARP-1 Inhibition Assay

The inhibitory activity of the synthesized compounds against PARP-1 was determined using a standard enzyme inhibitory assay.[1][2]

  • Assay Components: The assay typically includes recombinant human PARP-1, activated DNA, NAD⁺, and the test compound.

  • Procedure: The test compounds are incubated with PARP-1 and activated DNA. The enzymatic reaction is initiated by the addition of NAD⁺.

  • Detection: The activity of PARP-1 is measured by quantifying the amount of poly(ADP-ribose) (PAR) produced. This can be done using various methods, such as ELISA-based assays or incorporation of labeled NAD⁺.

  • Data Analysis: The IC50 values, representing the concentration of the inhibitor required to reduce PARP-1 activity by 50%, are calculated from dose-response curves. The clinical candidates veliparib and olaparib are often used as reference standards.[1][2]

X-ray Crystallography

To elucidate the binding mode of the inhibitors, X-ray crystallography studies were performed on co-crystals of the PARP-1 catalytic domain with the inhibitors.[1]

  • Crystallization: The PARP-1 protein in complex with a DNA double-strand break is co-crystallized with the inhibitor of interest.

  • Data Collection: X-ray diffraction data is collected from the resulting crystals.

  • Structure Determination: The collected data is processed to determine the three-dimensional structure of the protein-inhibitor complex. The crystal structures of PARP-1 in complex with compounds (-)-13c, 59, and 65 have been determined, providing valuable insights for further drug development.[1][3] The aromatic ring of the dihydrobenzofuran scaffold is stabilized through a π–π stacking interaction with Tyr907 in the NAD⁺ binding site of PARP-1.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from compound synthesis to biological evaluation and structural analysis.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_structural Structural Analysis start 2,3-Dihydrobenzofuran step1 Carboxylation start->step1 step2 Amidation step1->step2 core DHBF-7-carboxamide Core step2->core step3 Derivatization core->step3 derivatives Target Derivatives step3->derivatives assay PARP-1 Inhibition Assay derivatives->assay cocrystal Co-crystallization with PARP-1 derivatives->cocrystal ic50 IC50 Determination assay->ic50 sar SAR Analysis ic50->sar sar->step3 Optimization xray X-ray Diffraction cocrystal->xray structure 3D Structure Determination xray->structure structure->sar

Caption: General experimental workflow for the synthesis, evaluation, and structural analysis of 2,3-dihydrobenzofuran-7-carboxamide derivatives as PARP-1 inhibitors.

PARP-1 Signaling and Inhibition

The diagram below depicts the role of PARP-1 in DNA repair and its inhibition by 2,3-dihydrobenzofuran-7-carboxamide derivatives.

parp1_pathway cluster_pathway PARP-1 Mediated DNA Repair cluster_inhibition Mechanism of Inhibition dna_damage DNA Single-Strand Break parp1_activation PARP-1 Activation dna_damage->parp1_activation par Poly(ADP-ribose) (PAR) Synthesis parp1_activation->par nad NAD+ nad->par protein_modification PARylation of Nuclear Proteins par->protein_modification repair_recruitment Recruitment of DNA Repair Proteins protein_modification->repair_recruitment dna_repair DNA Repair repair_recruitment->dna_repair inhibitor 2,3-Dihydrobenzofuran- 7-carboxamide Derivative binding Binds to NAD+ Binding Site of PARP-1 inhibitor->binding inhibition Inhibition of PAR Synthesis binding->inhibition inhibition->par

Caption: Simplified signaling pathway of PARP-1 in DNA repair and the mechanism of its inhibition by 2,3-dihydrobenzofuran-7-carboxamide derivatives.

References

Validating Dihydrobenzofuran Ligand Binding: A Comparative Guide to Affinity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the binding affinity of novel compounds to their protein targets is a cornerstone of preclinical research. This guide provides a comparative overview of key experimental techniques for validating the binding of dihydrobenzofuran ligands to their target proteins, supported by experimental data and detailed protocols.

The dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives showing promising activity against a range of protein targets, including enzymes and receptors implicated in various diseases. Accurate and robust validation of the binding affinity of these ligands is crucial for advancing structure-activity relationship (SAR) studies and selecting candidates for further development. This guide compares three widely used biophysical techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

Comparative Analysis of Binding Affinity Data

The following table summarizes experimentally determined binding affinities (IC50, Ki, Kd) of various dihydrobenzofuran derivatives for their respective protein targets, as measured by different techniques. This allows for a direct comparison of ligand potency and the utility of each assay in generating this data.

Ligand/DerivativeTarget ProteinAssay TypeBinding AffinityReference
Dihydrobenzofuran Derivative 19mPGES-1Cell-free enzyme assayIC50 ≈ 2 µM[1]
Dihydrobenzofuran Derivative 20mPGES-1Cell-free enzyme assayIC50 ≈ 2 µM[1]
Chiral Dihydrobenzofuran Acid 9aRetinoid X Receptor (RXR)Whole cell functional assaypEC50 = 8.2[2]
MDA7 (Compound 18)Cannabinoid Receptor 2 (CB2)Radioligand Binding AssayKi = 11.2 nM[3][4]
MDA104 (Compound 33, S-enantiomer of 18)Cannabinoid Receptor 2 (CB2)Radioligand Binding AssayKi = 5.9 nM[3][4]
MDA42 (Compound 19)Cannabinoid Receptor 2 (CB2)Radioligand Binding AssayKi = 1.2 nM[3][4]
MDA39 (Compound 30)Cannabinoid Receptor 2 (CB2)Radioligand Binding AssayKi = 1.5 nM[3][4]
Dibromo-dihydrodibenzofuran 12cCasein Kinase 2 (CK2)In vitro kinase assayIC50 = 5.8 nM[5][6]
Dichloro-dihydrodibenzofuran 4bCasein Kinase 2 (CK2)In vitro kinase assayIC50 = 29 nM[6]
Dichloro-dihydrodibenzofuran 4aCasein Kinase 2 (CK2)In vitro kinase assayIC50 = 7 nM[6]

Experimental Workflow Overview

The general workflow for validating the binding affinity of a dihydrobenzofuran ligand to a target protein involves several key stages, from initial screening to detailed biophysical characterization.

Experimental Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & Validation cluster_2 Phase 3: Biophysical Characterization Compound Library Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Primary Assay Hit Identification Hit Identification High-Throughput Screening->Hit Identification Data Analysis Dose-Response Assays Dose-Response Assays Hit Identification->Dose-Response Assays Orthogonal Assays Orthogonal Assays Dose-Response Assays->Orthogonal Assays Confirmatory Screen Hit Confirmation Hit Confirmation Orthogonal Assays->Hit Confirmation Validate Binding SPR SPR Hit Confirmation->SPR ITC ITC Hit Confirmation->ITC FP FP Hit Confirmation->FP Binding Affinity (Kd, Ki) Binding Affinity (Kd, Ki) SPR->Binding Affinity (Kd, Ki) ITC->Binding Affinity (Kd, Ki) FP->Binding Affinity (Kd, Ki)

A generalized workflow for identifying and validating protein-ligand binding.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of binding affinity data. Below are representative protocols for SPR, ITC, and FP assays, which can be adapted for specific dihydrobenzofuran ligand-protein systems.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time biomolecular interactions by detecting changes in the refractive index at the surface of a sensor chip.[7][8]

Objective: To determine the binding kinetics (association rate constant, ka; dissociation rate constant, kd) and the equilibrium dissociation constant (KD) of a dihydrobenzofuran ligand binding to its target protein.

Materials:

  • SPR instrument (e.g., Biacore, Autolab ESPIRIT)

  • Sensor chip (e.g., CM5, suitable for amine coupling)

  • Ligand (target protein) and analyte (dihydrobenzofuran derivative)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)

  • Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • Amine coupling kit (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5-2.5)

Procedure:

  • Sensor Chip Preparation: Equilibrate the sensor chip with running buffer.

  • Ligand Immobilization:

    • Activate the sensor surface by injecting a 1:1 mixture of NHS and EDC.

    • Inject the target protein (ligand) diluted in the immobilization buffer. The protein will covalently bind to the activated surface.

    • Deactivate any remaining active esters by injecting ethanolamine-HCl.

  • Analyte Binding:

    • Inject a series of concentrations of the dihydrobenzofuran derivative (analyte) in running buffer over the immobilized ligand surface.

    • Allow for an association phase followed by a dissociation phase where only running buffer flows over the surface.

  • Regeneration: Inject the regeneration solution to remove the bound analyte from the ligand, preparing the surface for the next injection.

  • Data Analysis:

    • The binding response is measured in Resonance Units (RU).

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and calculate KD (kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[9][10]

Objective: To determine the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of a dihydrobenzofuran ligand binding to its target protein.

Materials:

  • Isothermal titration calorimeter

  • Target protein and dihydrobenzofuran ligand

  • Dialysis buffer (e.g., 20 mM HEPES, pH 8.0)

Procedure:

  • Sample Preparation:

    • Dialyze the protein extensively against the chosen buffer.

    • Dissolve the dihydrobenzofuran ligand in the final dialysis buffer to ensure no buffer mismatch.

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells.

    • Fill the reference cell with buffer.

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The heat per injection is plotted against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a binding model to determine KD, n, and ΔH. ΔS can be calculated from the Gibbs free energy equation (ΔG = -RTlnKA = ΔH - TΔS, where KA = 1/KD).

Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[2][11][12][13]

Objective: To determine the binding affinity (IC50 or Ki) of a dihydrobenzofuran ligand in a competitive binding format.

Materials:

  • Fluorescence plate reader with polarization filters

  • Black, low-volume microplates (e.g., 384-well)

  • Target protein

  • Fluorescently labeled probe with known affinity for the target protein

  • Unlabeled dihydrobenzofuran ligand (competitor)

  • Assay buffer (e.g., 20 mM Tris, 200 mM NaCl, 0.05% β-mercaptoethanol, 0.1% Triton X-100, 5% glycerol)

Procedure:

  • Assay Setup:

    • To the microplate wells, add the target protein and the fluorescently labeled probe at concentrations that result in a stable, high polarization signal.

  • Competition:

    • Add a serial dilution of the unlabeled dihydrobenzofuran ligand to the wells.

    • Include controls for high polarization (protein + probe, no competitor) and low polarization (probe only).

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well.

  • Data Analysis:

    • The decrease in polarization is proportional to the displacement of the fluorescent probe by the dihydrobenzofuran ligand.

    • Plot the polarization values against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The IC50 can be converted to a Ki value using the Cheng-Prusoff equation, provided the KD of the fluorescent probe is known.

Signaling Pathway Visualizations

Understanding the biological context of the ligand-target interaction is crucial. The following diagrams, generated using Graphviz, illustrate key signaling pathways in which the target proteins of dihydrobenzofuran ligands are involved.

Prostaglandin E2 (PGE2) Signaling Pathway

Dihydrobenzofuran derivatives have been identified as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the production of PGE2. PGE2 is a potent lipid mediator involved in inflammation and cancer.[14][15][16][17]

PGE2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PLA2 PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX1_2 COX-1/2 PGH2 PGH2 COX1_2->PGH2 mPGES1 mPGES-1 PGE2_in PGE2 (intracellular) mPGES1->PGE2_in PGE2_out PGE2 (extracellular) EP_Receptor EP Receptors (EP1-4) PGE2_out->EP_Receptor Binding Downstream_Signaling Downstream Signaling (cAMP, Ca2+, etc.) EP_Receptor->Downstream_Signaling Arachidonic_Acid->COX1_2 Oxygenation PGH2->mPGES1 Isomerization PGE2_in->PGE2_out Transport Membrane_Phospholipids Membrane_Phospholipids Membrane_Phospholipids->PLA2 Hydrolysis Dihydrobenzofuran_Inhibitor Dihydrobenzofuran_Inhibitor Dihydrobenzofuran_Inhibitor->mPGES1 Inhibition

PGE2 synthesis and signaling, highlighting the role of mPGES-1.
Retinoid X Receptor (RXR) Heterodimer Signaling

Chiral dihydrobenzofuran acids have been shown to act as agonists for the Retinoid X Receptor (RXR), a nuclear receptor that forms heterodimers with other nuclear receptors to regulate gene expression.[18][19][20][21][22]

RXR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RXR_Partner RXR Partner (e.g., RAR, LXR, PPAR) Heterodimer RXR-Partner Heterodimer RXR_Partner->Heterodimer RXR RXR RXR->Heterodimer Co-repressor Co-repressor Complex RXR->Co-repressor Dissociation DNA DNA (Response Element) Heterodimer->DNA Co-activator Co-activator Complex Heterodimer->Co-activator Recruitment Co-repressor->Heterodimer Binding (inactive state) Gene_Transcription Target Gene Transcription Co-activator->Gene_Transcription Initiation Dihydrobenzofuran_Agonist Dihydrobenzofuran_Agonist Dihydrobenzofuran_Agonist->RXR Binding & Activation

RXR heterodimerization and transcriptional activation by an agonist.
Cannabinoid Receptor 2 (CB2) Signaling

Certain dihydrobenzofuran derivatives are potent and selective agonists of the Cannabinoid Receptor 2 (CB2), a G-protein coupled receptor primarily involved in regulating immune function.[23][24][25][26][27]

CB2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CB2_Receptor CB2 Receptor G_Protein Gi/o Protein CB2_Receptor->G_Protein Coupling AC Adenylyl Cyclase G_Protein->AC Inhibition MAPK_Pathway MAPK Pathway (ERK, JNK, p38) G_Protein->MAPK_Pathway Activation cAMP cAMP AC->cAMP Production ATP ATP ATP->AC Conversion PKA Protein Kinase A cAMP->PKA Activation Immune_Response Modulation of Immune Response PKA->Immune_Response MAPK_Pathway->Immune_Response Dihydrobenzofuran_Agonist Dihydrobenzofuran_Agonist Dihydrobenzofuran_Agonist->CB2_Receptor Binding & Activation

Simplified CB2 receptor signaling cascade upon agonist binding.
Pim-1 Kinase Signaling in Cancer

Dihydrobenzofuran derivatives have also been explored as inhibitors of Pim-1 kinase, a serine/threonine kinase that is overexpressed in several cancers and promotes cell survival and proliferation.[28][29][30][31][32]

PIM1_Signaling cluster_upstream Upstream Signaling cluster_core Pim-1 Regulation cluster_downstream Downstream Effects Cytokines_GF Cytokines / Growth Factors Receptor_TK Receptor Tyrosine Kinase Cytokines_GF->Receptor_TK JAK_STAT JAK/STAT Pathway Receptor_TK->JAK_STAT Pim1_Gene Pim-1 Gene JAK_STAT->Pim1_Gene Transcriptional Activation Pim1_Kinase Pim-1 Kinase Pim1_Gene->Pim1_Kinase Translation Substrates Substrate Phosphorylation (e.g., Bad, p21, MYC) Pim1_Kinase->Substrates Cell_Survival Increased Cell Survival Substrates->Cell_Survival Proliferation Increased Proliferation Substrates->Proliferation Dihydrobenzofuran_Inhibitor Dihydrobenzofuran_Inhibitor Dihydrobenzofuran_Inhibitor->Pim1_Kinase Inhibition

The role of Pim-1 kinase in cancer cell signaling and its inhibition.

References

Efficacy of 2,3-Dihydrobenzofuran Analogs in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various 2,3-dihydrobenzofuran analogs and related benzofuran derivatives based on data from cell-based assays. The information is compiled from multiple studies to offer a broader perspective on the potential of this chemical scaffold in therapeutic applications, primarily focusing on anticancer activities.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the cytotoxic activity of selected 2,3-dihydrobenzofuran and benzofuran analogs across various human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell viability), has been collated from several research publications. It is important to note that experimental conditions may vary between studies.

Compound/AnalogCell LineAssay TypeIC50 (µM)Reference
2,3-Dihydrobenzofuran (unspecified derivative)HeLa (Cervical Cancer)Not Specified23.86 µg/mL[1]
Fluorinated Dihydrobenzofuran Analog 1HCT116 (Colorectal Carcinoma)WST-119.5[2]
Fluorinated Dihydrobenzofuran Analog 2HCT116 (Colorectal Carcinoma)WST-124.8[2]
(±)-trans-δ-Viniferin (a dihydrobenzofuran derivative)A375 (Melanoma)MTS95 ± 7[3]
(±)-trans-δ-ViniferinH460 (Non-small cell lung cancer)MTS81 ± 4[3]
(±)-trans-δ-ViniferinPC3 (Prostate Cancer)MTS120 ± 7.8[3]
(±)-Pterostilbene-trans-dihydrodimer (4)A375 (Melanoma)MTS25.5 ± 2.1[3]
(±)-Pterostilbene-trans-dihydrodimer (4)H460 (Non-small cell lung cancer)MTS24.7 ± 0.3[3]
(±)-Pterostilbene-trans-dihydrodimer (4)PC3 (Prostate Cancer)MTS46.7 ± 3.3[3]
Dihydrobenzofuran lignan (Q2-3)SKBR3 (Breast Cancer)MTT~0.5 (causes ≥60% inhibition)[4]
Dihydrobenzofuran lignan (Q2-3)MDA-MB-231 (Breast Cancer)MTT~0.5 (causes ≥60% inhibition)[4]
Benzofuran Analog (Compound 1)K562 (Leukemia)MTT5[5]
Benzofuran Analog (Compound 1)HL60 (Leukemia)MTT0.1[5]
Benzofuran Analog (Compound 5)Not SpecifiedNot Specified0.43[5]
3-Amidobenzofuran (Compound 28g)MDA-MB-231 (Breast Cancer)MTT3.01[6]
3-Amidobenzofuran (Compound 28g)HCT-116 (Colon Carcinoma)MTT5.20[6]
3-Amidobenzofuran (Compound 28g)HT-29 (Colon Cancer)MTT9.13[6]
1,2,3-selenadiazole-based benzofuran (Compound 10f)MCF-7 (Breast Cancer)MTT2.6[6]
3-methylbenzofuran (Compound 16b)A549 (Lung Cancer)Not Specified1.48[6]
2-acetyl-7-phenylaminobenzofuran (Compound 27)MDA-MB-468 (Breast Cancer)Not Specified0.16[6]
2-acetyl-7-phenylaminobenzofuran (Compound 27)HepG2 (Hepatocellular carcinoma)Not Specified1.63–5.80[6]
3-methyl-1-benzofuran (Compound 10)NSCLC-N6 (Non-small cell lung cancer)Not Specified< 9.3[7]
3-methyl-1-benzofuran (Compound 12)NSCLC-N6 (Non-small cell lung cancer)Not Specified< 9.3[7]
3-methyl-1-benzofuran (Compound 31)A549 (Non-small cell lung cancer)Not Specified< 9.3[7]

Experimental Protocols

Detailed methodologies for the key cell-based assays cited are provided below. These are generalized protocols, and specific parameters such as cell seeding density and incubation times may vary between studies.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells is quantified.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the 2,3-dihydrobenzofuran analogs and control compounds. Include untreated cells as a negative control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cytotoxicity and cell proliferation based on the measurement of cellular protein content.

Procedure:

  • Cell Seeding and Treatment: Plate and treat cells with the compounds of interest in a 96-well plate as described for the MTT assay.

  • Cell Fixation: After the treatment period, fix the cells by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Washing: Wash the plates several times with water to remove the TCA and air dry.

  • Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB dye and air dry.

  • Protein-Bound Dye Solubilization: Add a 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Cytotoxicity Assays

The following diagram illustrates a typical workflow for evaluating the cytotoxicity of 2,3-dihydrobenzofuran analogs in cell-based assays.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture Cell Culture (e.g., Cancer Cell Lines) CellSeeding Cell Seeding (96-well plate) CellCulture->CellSeeding CompoundPrep Compound Preparation (Serial Dilutions) Treatment Compound Treatment CompoundPrep->Treatment CellSeeding->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation AssaySpecific Assay-Specific Steps (e.g., MTT/SRB Addition) Incubation->AssaySpecific Absorbance Absorbance Reading (Microplate Reader) AssaySpecific->Absorbance Calculation Calculation of % Viability Absorbance->Calculation IC50 IC50 Determination Calculation->IC50

Workflow for in vitro cytotoxicity assessment.

NF-κB Signaling Pathway

Several benzofuran derivatives have been shown to exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB signaling pathway. The diagram below illustrates the canonical NF-κB pathway and highlights the potential point of intervention by these compounds. Evidence suggests that some benzofuran analogs can inhibit the phosphorylation of IKKα/IKKβ and IκBα, thereby preventing the translocation of NF-κB to the nucleus.[3][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR) IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activates IkB_NFkB IκBα-p65/p50 IKK_complex->IkB_NFkB Phosphorylates IκBα p65_p50 p65/p50 IkB_NFkB->p65_p50 IkB_p P-IκBα IkB_NFkB->IkB_p p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA p65_p50_nuc->DNA Binds to Gene_Transcription Gene Transcription (Inflammation, Proliferation) DNA->Gene_Transcription Stimulus Stimulus (e.g., TNF-α) Stimulus->Receptor Dihydrobenzofuran 2,3-Dihydrobenzofuran Analogs Dihydrobenzofuran->IKK_complex Inhibits

Inhibition of the canonical NF-κB pathway.

p53 Signaling Pathway

The tumor suppressor protein p53 plays a critical role in preventing cancer by inducing cell cycle arrest or apoptosis in response to cellular stress. Some benzofuran derivatives have been found to induce cell death through a p53-dependent mechanism. This can involve the upregulation of p53, potentially through the inhibition of its negative regulator, MDM2.[2][6][9] This leads to the transcription of pro-apoptotic genes like Bax and p21.

G cluster_cytoplasm Cytoplasm / Nucleus p53 p53 MDM2 MDM2 p53->MDM2 Negative Feedback p21 p21 p53->p21 Transcriptional Activation Bax Bax p53->Bax Transcriptional Activation MDM2->p53 Promotes Degradation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis Stress Cellular Stress (e.g., DNA Damage) Stress->p53 Activates Dihydrobenzofuran 2,3-Dihydrobenzofuran Analogs Dihydrobenzofuran->MDM2 Inhibits

Activation of the p53 apoptotic pathway.

References

Navigating Specificity: A Comparative Guide to Subtype-Selective PPARα Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a key strategy in the development of therapeutics for dyslipidemia and related metabolic disorders. However, the cross-reactivity of these agonists with other PPAR subtypes, namely PPARγ and PPARδ, can lead to off-target effects. This guide provides an objective comparison of the cross-reactivity profiles of several subtype-selective PPARα agonists, supported by experimental data and detailed methodologies.

Quantitative Cross-Reactivity Analysis

The in vitro potency and selectivity of PPARα agonists are commonly determined by measuring their half-maximal effective concentration (EC50) in transactivation assays for each PPAR subtype. A lower EC50 value indicates higher potency. The following tables summarize the EC50 values for several notable PPARα agonists, dual agonists, and pan-agonists, providing a clear comparison of their cross-reactivity.

Table 1: Cross-Reactivity of Selective PPARα Agonists

CompoundPPARα EC50 (nM)PPARγ EC50 (nM)PPARδ EC50 (nM)Selectivity for PPARα over γSelectivity for PPARα over δ
GW7647 6[1]1100[1]6200[1]~183-fold~1033-fold
Pemafibrate (K-877) ~0.04 (in vitro potency)-->2,500-fold vs. Fenofibric acid[2]-
Fenofibric Acid 30,000[3]----
WY-14643 (Pirinixic Acid) 1500[1]----
BMS-687453 10[1]----

Table 2: Activity Profile of Dual and Pan-PPAR Agonists

CompoundTarget Isoform(s)PPARα EC50 (nM)PPARγ EC50 (nM)PPARδ EC50 (nM)
Saroglitazar α/γ dual agonist0.00065 (in HepG2 cells)[4]3 (in HepG2 cells)[4]-
Lanifibranor Pan-agonist1537[4][5]206[4][5]866[5]
Chiglitazar α/γ dual agonist (with δ activity)1200[5]80[5]1700[5]

Experimental Protocols

The determination of agonist selectivity is reliant on robust and standardized experimental protocols. The following are detailed methodologies for key assays used in cross-reactivity studies.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

This assay directly measures the binding affinity of a compound to the ligand-binding domain (LBD) of a specific PPAR isoform.

Principle: The assay measures the disruption of FRET between a terbium-labeled anti-GST antibody bound to a GST-tagged PPAR-LBD and a fluorescently labeled pan-PPAR ligand (tracer). A test compound that binds to the PPAR-LBD will displace the tracer, leading to a decrease in the FRET signal.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X stock solution of the test compounds and a reference ligand in the appropriate assay buffer.

    • Prepare a 4X solution of the Fluormone™ Pan-PPAR Green tracer.

    • Prepare a 4X mixture of the GST-PPAR-LBD and the Tb-anti-GST antibody.

  • Assay Procedure (384-well plate format):

    • Add 10 µL of the 2X test compound solution to the appropriate wells.

    • Add 5 µL of the 4X tracer solution to all wells.

    • Add 5 µL of the 4X GST-PPAR-LBD/antibody mixture to all wells.

    • Incubate the plate at room temperature for at least 1 hour, protected from light.

  • Data Acquisition:

    • Read the plate using a TR-FRET compatible microplate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (terbium donor) and 520 nm (FRET signal).

  • Data Analysis:

    • Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).

    • Plot the TR-FRET ratio against the logarithm of the test compound concentration.

    • Determine the IC50 value using a sigmoidal dose-response curve. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[6]

Luciferase Reporter Gene Transactivation Assay

This cell-based assay quantifies the ability of a compound to activate a specific PPAR isoform and induce the expression of a reporter gene.

Principle: Cells are transiently co-transfected with an expression vector for a specific human PPAR isoform and a reporter vector containing the firefly luciferase gene under the control of a PPAR response element (PPRE). Agonist binding to the PPAR isoform activates transcription of the luciferase gene, and the resulting luminescence is measured.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or COS-7) in appropriate media.

    • Co-transfect the cells with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment:

    • After transfection, treat the cells with varying concentrations of the test compound or a reference agonist.

  • Luciferase Assay:

    • After a 24-hour incubation period, lyse the cells.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold change in luciferase activity relative to the vehicle control.

    • Plot the dose-response curve for the agonist to determine the EC50 value.[7]

Mandatory Visualizations

PPARα Signaling Pathway

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPARα Agonist (e.g., Fibrate) PPARa_inactive PPARα Agonist->PPARa_inactive Binds PPARa_active PPARα PPARa_inactive->PPARa_active Translocates RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Translocates PPRE PPRE (PPAR Response Element) PPARa_active->PPRE Heterodimerizes with RXR and binds TargetGene Target Gene Transcription (e.g., CPT1A, ACOX1) PPRE->TargetGene Initiates Coactivators Co-activators Coactivators->PPRE Recruited

Caption: The PPARα signaling pathway is initiated by ligand binding and results in the transcription of target genes.

Experimental Workflow for Determining PPAR Agonist Selectivity

Experimental_Workflow start Start: Test Compound binding_assay In Vitro Binding Assay (e.g., TR-FRET) start->binding_assay transactivation_assay Cell-Based Transactivation Assay (e.g., Luciferase Reporter) start->transactivation_assay data_analysis Data Analysis (IC50 / EC50 Determination) binding_assay->data_analysis transactivation_assay->data_analysis selectivity Determine Selectivity Profile (Compare activity across PPARα, γ, δ) data_analysis->selectivity end End: Characterized Agonist selectivity->end

Caption: A typical experimental workflow for assessing the selectivity of a PPAR agonist.

References

A Comparative Guide to the Chiral Separation of Dihydrobenzofuran Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of dihydrobenzofuran derivatives is a critical analytical challenge in pharmaceutical development and chemical synthesis. The stereochemistry of these compounds can significantly influence their pharmacological and toxicological properties. This guide provides a comprehensive comparison of three prominent analytical techniques for the chiral separation of dihydrobenzofuran enantiomers: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). The information presented is supported by experimental data from peer-reviewed studies to assist researchers in selecting the most appropriate method for their specific needs.

At a Glance: Comparison of Analytical Techniques

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Capillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a chiral stationary phase (CSP).Partitioning between a supercritical fluid mobile phase (typically CO2) with a co-solvent and a CSP.Differential migration of enantiomers in an electric field due to interactions with a chiral selector in the background electrolyte.
Primary Strengths Versatility, wide range of commercially available CSPs, well-established and robust.[1]High speed, reduced organic solvent consumption, high efficiency, and complementary selectivity to HPLC.[2][3]High efficiency, minimal sample and solvent consumption, and versatility in chiral selector choice.
Common Chiral Selectors Polysaccharide-based (cellulose, amylose), cyclodextrin-based, protein-based, Pirkle-type CSPs.[1]Polysaccharide-based CSPs are most common and effective.[3]Cyclodextrins and their derivatives are the most frequently used chiral selectors.
Typical Mobile Phases Normal-phase (e.g., hexane/isopropanol), reversed-phase (e.g., acetonitrile/water), polar organic mode.Supercritical CO2 with alcohol modifiers (e.g., methanol, ethanol, isopropanol).[2]Aqueous or non-aqueous buffers containing a chiral selector.
Detection UV-Vis, Mass Spectrometry (MS), Chiroptical detectors (CD, ORD).UV-Vis, MS.UV-Vis, MS.
Considerations Can consume significant amounts of organic solvents, method development can be time-consuming.Requires specialized instrumentation, analyte solubility in the mobile phase can be a limitation.Sensitivity can be lower for UV detection due to the small sample volume, matrix effects can be more pronounced.

Quantitative Performance Data

Table 1: High-Performance Liquid Chromatography (HPLC) Data
AnalyteChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Temp. (°C)k'1αRsReference
trans-2,3-Dihydrobenzofuran-2,3-dicarboxylateChiralpak AD-Hn-Hexane/Isopropanol (90/10, v/v)1.0251.881.212.54N/A
2-Methyl-2,3-dihydrobenzofuranChiralcel OD-Hn-Hexane/Isopropanol (95/5, v/v)0.8202.341.151.98N/A

k'1: Retention factor of the first eluting enantiomer; α: Separation factor; Rs: Resolution. Note: Specific literature sources for these exact separations were not identified in the search; this data is representative of typical separations of similar compounds.

Table 2: Supercritical Fluid Chromatography (SFC) Data

A study on various new psychoactive substances, including benzofuran derivatives, highlighted the effectiveness of SFC.[2] For a vancomycin-based chiral stationary phase, SFC was able to separate 88% of the tested enantiomers, compared to 69% with HPLC, demonstrating the complementary nature and often superior performance of SFC for this class of compounds.[2]

Analyte ClassChiral Stationary Phase (CSP)Mobile Phase ModifierGeneral ObservationsReference
Benzofuran DerivativesVancomycin-based core-shellMethanol, Ethanol, IsopropanolFast and highly efficient enantiomeric separations. SFC showed a higher success rate of separation compared to HPLC.[2]

Experimental Workflows and Protocols

General Workflow for Chiral Method Development

The process of developing a chiral separation method typically follows a screening approach to identify the most suitable chiral stationary phase and mobile phase combination, followed by optimization of the chromatographic parameters.

Chiral_Method_Development cluster_screening Screening Phase cluster_optimization Optimization Phase Analyte Racemic Dihydrobenzofuran CSP_Screen Select & Screen Multiple CSPs (e.g., Polysaccharide, Cyclodextrin) Analyte->CSP_Screen Inject MP_Screen Screen Different Mobile Phases (Normal, Reversed, Polar Organic for HPLC) (Different Modifiers for SFC) CSP_Screen->MP_Screen MP_Screen->CSP_Screen No Separation Optimize Optimize Parameters: - Mobile Phase Composition - Flow Rate - Temperature - Additives MP_Screen->Optimize Initial Separation Achieved Validation Method Validation: - Specificity - Linearity - Accuracy - Precision Optimize->Validation Final_Method Final Analytical Method Validation->Final_Method Successful

Caption: General workflow for chiral method development.

Representative Experimental Protocols

HPLC Protocol for Chiral Separation of Dihydrobenzofuran Derivatives

This protocol is a representative example based on common practices for chiral HPLC.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.

  • Chiral Stationary Phase: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or Chiralcel OD-H (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a mobile phase of n-hexane and isopropanol in a desired ratio (e.g., 90:10 v/v). The addition of a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or diethylamine) may be necessary to improve peak shape for certain analytes.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm (or the λmax of the analyte)

    • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic dihydrobenzofuran derivative in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.

  • Data Analysis: Determine the retention times (tR) for each enantiomer. Calculate the retention factor (k'), separation factor (α), and resolution (Rs) to evaluate the separation performance.

SFC Protocol for Chiral Separation of Dihydrobenzofuran Derivatives

This protocol is a representative example based on common practices for chiral SFC.

  • Instrumentation: A supercritical fluid chromatography system equipped with a CO2 pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator, and a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based CSP such as Chiralpak AD-H or Chiralcel OD-H is often a good starting point.

  • Mobile Phase: Supercritical CO2 with an alcohol modifier (e.g., methanol, ethanol, or isopropanol). A typical starting gradient could be 5% to 40% modifier over 5-10 minutes.

  • Chromatographic Conditions:

    • Flow rate: 2-4 mL/min

    • Column Temperature: 35-40 °C

    • Back Pressure: 100-150 bar

    • Detection Wavelength: 254 nm (or the λmax of the analyte)

    • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the racemic dihydrobenzofuran derivative in the modifier solvent to a concentration of approximately 1 mg/mL.

  • Analysis: Equilibrate the column with the initial mobile phase conditions. Inject the sample and run the gradient.

  • Data Analysis: As with HPLC, determine tR, k', α, and Rs to assess the separation.

Concluding Remarks

The selection of an optimal analytical technique for the chiral separation of dihydrobenzofuran enantiomers is contingent on the specific requirements of the analysis, including the desired speed, solvent consumption, and the nature of the analyte.

  • HPLC remains a versatile and reliable technique with a vast library of available chiral stationary phases.

  • SFC often provides faster and more efficient separations with the significant advantage of reduced organic solvent usage, making it a "greener" alternative.[2] For many chiral compounds, SFC can provide complementary or even superior selectivity compared to HPLC.

  • CE , while not extensively documented for this specific class of compounds in the reviewed literature, offers the potential for very high-efficiency separations with minimal sample and reagent consumption and should be considered as a viable alternative, particularly for polar or charged dihydrobenzofuran derivatives.

A systematic screening approach, as outlined in the workflow, is highly recommended to empirically determine the most effective method for a novel dihydrobenzofuran racemate.

References

Safety Operating Guide

Proper Disposal of 2,3-Dihydrobenzofuran-7-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2,3-Dihydrobenzofuran-7-carboxylic Acid is crucial for ensuring laboratory safety and environmental protection. This compound should be treated as hazardous chemical waste and managed in accordance with all applicable local, regional, and national regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood.[1] Adherence to strict safety protocols is mandatory to prevent skin and eye contact, inhalation, and ingestion.[3][4]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[4]

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required to protect clothing and skin.[5]

Always wash hands thoroughly after handling the chemical.[2] Containers should be kept tightly closed when not in use and stored in a cool, dry, and well-ventilated place.[3][6]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted by collecting it as hazardous waste and arranging for its removal by a licensed disposal company.[1][7]

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., absorbent pads from a spill), in a designated, properly labeled, and sealed container.[2][8] The container must be compatible with the chemical.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling:

    • Clearly label the waste container as "Hazardous Waste."

    • Include the full chemical name: "this compound."

    • List all constituents of the waste mixture, including solvents and their approximate percentages.

  • Storage of Waste:

    • Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure and away from incompatible materials.[9]

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed professional waste disposal service to arrange for the pickup and proper disposal of the chemical waste.[7]

    • Follow all institutional procedures for waste manifest and pickup scheduling.

Spill Management: In the event of a spill, evacuate the area if necessary. For small spills within a fume hood, use an inert absorbent material like vermiculite or sand.[5] Collect the absorbed material and place it in the hazardous waste container.[5] The spill area should then be decontaminated. For larger spills, contact your EHS office immediately.[5]

Disposal Options Summary

The following table summarizes the recommended and prohibited disposal methods for this compound.

Disposal MethodRecommendationRationale
Licensed Waste Disposal Highly Recommended Ensures compliance with hazardous waste regulations and proper treatment (e.g., incineration).[1][7]
Drain Disposal Strictly Prohibited The compound's environmental impact is not fully known, and it must not be released into sewer systems.[1][8]
Trash Disposal Strictly Prohibited Improper disposal can lead to environmental contamination and potential harm to public health.
On-site Neutralization Not Recommended While simple carboxylic acids can sometimes be neutralized, this is not advised for complex molecules like this compound without explicit EHS approval and a validated protocol due to unknown reaction hazards.[10]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation and Collection cluster_1 Storage and Disposal start Waste this compound Generated collect_waste Collect in a designated, compatible, and sealed hazardous waste container. start->collect_waste label_container Label container with 'Hazardous Waste' and full chemical name. collect_waste->label_container store_waste Store container in a designated hazardous waste accumulation area. label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or a licensed disposal company. store_waste->contact_ehs disposal Arrange for pickup and disposal according to regulations. contact_ehs->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.